4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide
Description
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Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-2-14-18(16,17)11-5-3-10(4-6-11)15-8-9(12)7-13-15/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTWKABVQQZWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674921 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-77-8 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for the preparation of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide, a molecule of interest for researchers in medicinal chemistry and drug discovery. The proposed synthesis is a convergent approach, involving the preparation of two key intermediates: 4-bromo-1H-pyrazole and 4-amino-N-ethylbenzenesulfonamide. The final coupling of these fragments is discussed with a focus on modern cross-coupling methodologies. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the successful synthesis of the target compound.
Introduction: The Significance of Pyrazole-Containing Sulfonamides
The pyrazole nucleus is a prominent scaffold in a vast array of biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. When coupled with a sulfonamide moiety, the resulting structures often display enhanced or novel biological profiles. A notable example is Celecoxib, a selective COX-2 inhibitor, which features a pyrazole ring attached to a benzenesulfonamide group. The target molecule of this guide, this compound, combines these two important pharmacophores, making it a valuable compound for screening in various biological assays and as a building block for the synthesis of more complex molecules. The bromo-substituent on the pyrazole ring offers a convenient handle for further functionalization through cross-coupling reactions, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.
This guide will detail a robust and logical synthetic strategy, breaking down the process into the synthesis of the key precursors and their subsequent coupling. The rationale behind the choice of reagents and reaction conditions will be discussed, providing a deeper understanding of the chemical transformations involved.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A convergent retrosynthetic analysis of the target molecule, this compound (I), suggests its disconnection into two primary building blocks: 4-bromo-1H-pyrazole (II) and a suitable N-ethylbenzenesulfonamide derivative (III). The key transformation is the formation of the C-N bond between the pyrazole ring and the phenyl ring.
Caption: Retrosynthetic analysis of the target molecule.
The proposed forward synthesis will therefore involve:
-
Synthesis of 4-Bromo-1H-pyrazole (II): This will be achieved through the direct bromination of commercially available 1H-pyrazole.
-
Synthesis of 4-Amino-N-ethylbenzenesulfonamide (III): This intermediate will be prepared from 4-acetamidobenzenesulfonyl chloride in a two-step process involving reaction with ethylamine and subsequent deprotection.
-
Coupling of Intermediates: The final step will involve the N-arylation of 4-bromo-1H-pyrazole with an activated form of 4-amino-N-ethylbenzenesulfonamide. While several methods exist, this guide will focus on a plausible Ullmann-type coupling, a copper-catalyzed reaction known for its utility in forming aryl-nitrogen bonds[1]. An alternative, the Buchwald-Hartwig amination, will also be discussed.
Synthesis of Precursors
Synthesis of 4-Bromo-1H-pyrazole (II)
The direct bromination of the pyrazole ring at the C4 position is a well-established transformation. N-Bromosuccinimide (NBS) is an effective and easy-to-handle brominating agent for this purpose[2].
Caption: Workflow for the synthesis of 4-bromo-1H-pyrazole.
Experimental Protocol:
-
To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-bromo-1H-pyrazole as a white solid.
Expected Yield: 80-90%.
Characterization Data (Expected):
-
¹H NMR (CDCl₃): δ 7.6 (s, 2H), 10.5 (br s, 1H).
-
¹³C NMR (CDCl₃): δ 135.0, 92.5.
Synthesis of 4-Amino-N-ethylbenzenesulfonamide (III)
This precursor can be synthesized from 4-acetamidobenzenesulfonyl chloride in two steps as outlined below.
Caption: Workflow for the synthesis of 4-amino-N-ethylbenzenesulfonamide.
Experimental Protocol:
Step 1: Synthesis of N-(4-(N-ethylsulfamoyl)phenyl)acetamide [1][3]
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add pyridine (1.2 eq).
-
Slowly add ethylamine (2.0 M solution in THF, 1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of 4-Amino-N-ethylbenzenesulfonamide (III) [4]
-
To the crude N-(4-(N-ethylsulfamoyl)phenyl)acetamide from the previous step, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography to obtain 4-amino-N-ethylbenzenesulfonamide as a solid.
Expected Overall Yield: 70-80%.
Characterization Data (from supplier):
Core Directive: The N-Arylation Coupling
The formation of the C-N bond between the pyrazole and the benzenesulfonamide core is the pivotal step in this synthesis. While direct amination of an aryl halide with a sulfonamide can be challenging due to the lower nucleophilicity of the sulfonamide nitrogen, modern cross-coupling reactions provide effective solutions.
Proposed Method: Ullmann-Type Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that is well-suited for coupling aryl halides with a variety of nitrogen nucleophiles, including sulfonamides[1][8][9][10]. This method is often preferred for its cost-effectiveness and operational simplicity compared to palladium-catalyzed alternatives.
Caption: Proposed Ullmann-type coupling reaction.
A more direct and modern approach involves the coupling of 4-bromo-1H-pyrazole with 4-aminobenzenesulfonamide followed by N-ethylation. However, for the purpose of a convergent synthesis, we will consider the coupling of the two pre-formed fragments. A plausible route involves the diazotization of the amino group of III, followed by a copper-catalyzed reaction with II. A more direct Ullmann coupling of the N-H of the pyrazole with an aryl halide is also a viable strategy. For this guide, we propose a protocol based on the direct N-arylation of the pyrazole.
Experimental Protocol (Proposed):
-
To a reaction vessel, add 4-bromo-1H-pyrazole (II, 1.0 eq), 4-iodo-N-ethylbenzenesulfonamide (prepared from III via Sandmeyer reaction, 1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 110-130 °C and stir for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Alternative Method: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[11][12]. It often offers milder reaction conditions and a broader substrate scope compared to the Ullmann reaction.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromopyrazole).
-
Ligand Exchange/Amine Coordination: The sulfonamide coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated sulfonamide.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
A protocol for this alternative would involve a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., Cs₂CO₃ or K₃PO₄) in a solvent such as toluene or dioxane.
Data Presentation
Table 1: Summary of Proposed Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) |
| 1 | Bromination of 1H-pyrazole | N-Bromosuccinimide | Acetonitrile | 80-90 |
| 2 | Synthesis of 4-Amino-N-ethylbenzenesulfonamide | 4-Acetamidobenzenesulfonyl chloride, Ethylamine, HCl | DCM, Ethanol | 70-80 |
| 3 | Ullmann-Type Coupling | CuI, L-proline, K₂CO₃ | DMSO | 60-75 (Estimated) |
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive and scientifically sound synthetic route for this compound. The convergent strategy, involving the synthesis of key pyrazole and sulfonamide intermediates followed by a robust cross-coupling reaction, offers a reliable pathway for obtaining the target molecule. The detailed experimental protocols provide a practical framework for researchers to implement this synthesis in a laboratory setting.
The choice between the Ullmann-type coupling and the Buchwald-Hartwig amination for the final step will depend on factors such as catalyst availability, cost, and the specific requirements for reaction optimization. Both methods represent the state-of-the-art in C-N bond formation and are expected to be effective for this transformation.
The successful synthesis of this molecule will provide a valuable scaffold for further chemical exploration. The presence of the bromo substituent opens up avenues for diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the creation of a focused library of compounds for biological evaluation. This, in turn, can contribute to the discovery of new therapeutic agents in areas such as inflammation, oncology, and infectious diseases.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Yousefi, R., et al. (2006). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate. Retrieved from [Link]
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Teo, Y.-C., & Tan, Y.-L. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. National Institute of Education, Nanyang Technological University. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Teo, Y.-C. (2022). Ligan-free copper-catalysed n-arylation of methanesulfonamides with aryl bromides. NIE Digital Repository. Retrieved from [Link]
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Pawar, S. S., et al. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
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Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. Retrieved from [Link]
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Liu, Y., et al. (2018). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. Retrieved from [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Retrieved from [Link]
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Bolm, C., & Hildebrand, J. P. (1999). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169–175. Retrieved from [Link]
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Chourasiya, A., et al. (2022). Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis through N‐heteroarylation of sulfonamide (Chourasiya Method). ResearchGate. Retrieved from [Link]
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Wu, Y., et al. (2013). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. Request PDF. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Ahmed, Z., et al. (2021). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Retrieved from [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2017). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Retrieved from [Link]
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Yang, Q., et al. (2018). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates. Sci-Hub. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of the novel sulfonamide derivative, 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth, field-proven methodologies for the empirical determination of these properties. We detail the causality behind experimental choices and present self-validating protocols for characterizing solubility, lipophilicity (LogP), acidity (pKa), and thermal stability. By grounding these experimental frameworks in authoritative standards from organizations like the Organisation for Economic Co-operation and Development (OECD) and the International Union of Pure and Applied Chemistry (IUPAC), this guide serves as both a reference and a practical manual for the robust characterization of this and similar chemical entities.
Introduction and Chemical Identity
This compound is a heterocyclic compound featuring a brominated pyrazole ring linked to an N-ethylated benzenesulfonamide moiety. This unique structural combination makes it a compound of interest in medicinal chemistry and materials science. The sulfonamide group is a well-established pharmacophore, while pyrazole derivatives are known for a wide range of biological activities. Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for any rational application, from drug design, where these parameters govern pharmacokinetics (ADME), to materials science, where they dictate processing and stability.
This guide establishes the foundational chemical identity of the molecule and outlines rigorous, validated protocols for determining its key physicochemical characteristics.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₄BrN₃O₂S
-
Molecular Weight: 358.24 g/mol
-
Chemical Structure:
(A placeholder for the 2D chemical structure image)
Table 1: Core Compound Identifiers
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₄BrN₃O₂S | Elemental Analysis |
| Molecular Weight | 358.24 g/mol | Mass Spectrometry |
| Appearance | White to Off-White Crystalline Solid | Visual Inspection |
| Purity (Typical) | >98% | HPLC, NMR |
Aqueous Solubility
Solubility is a critical determinant of a compound's behavior in biological and environmental systems. For pharmaceutical applications, it directly influences bioavailability and formulation strategies. The established international standard for this measurement is the OECD Guideline 105, which provides robust methods for substances with varying solubility profiles.[1][2][3][4][5]
Scientific Rationale for Method Selection
The Flask Method , as described in OECD 105, is selected as the primary protocol.[3][4][5] This method is ideal for compounds where solubility is expected to be above 10⁻² g/L. It involves agitating an excess of the solid compound in water at a constant temperature until equilibrium is reached. This direct measurement approach is considered the gold standard for its accuracy and reproducibility. The choice to use a buffer at physiological pH (7.4) is a critical addition for drug development contexts, as it reveals the solubility of the compound in a state relevant to its in vivo behavior.
Experimental Protocol: Flask Method (OECD 105)
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of purified water (or phosphate-buffered saline, pH 7.4). The excess is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath, maintained at 20 ± 0.5 °C.[3][4][5] Agitate the mixture for a preliminary period of 24 hours.
-
Equilibrium Confirmation: After 24 hours, cease agitation and allow the undissolved solid to settle. Carefully sample the supernatant. Return the flask to the shaker for another 24 hours and sample again. Equilibrium is confirmed if the concentration of three successive samples, taken at least 24 hours apart, agrees within ±5%.
-
Phase Separation: Centrifuge the collected samples at high speed (e.g., 10,000 x g) to pellet any remaining microparticulates. This step is vital to prevent overestimation of solubility.
-
Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
Calculation: The aqueous solubility is reported as the average concentration (in mg/L or mol/L) from the equilibrated samples.
Data Visualization: Solubility Determination Workflow
Caption: Workflow for solubility determination via the OECD 105 Flask Method.
Lipophilicity: Partition Coefficient (LogP)
Lipophilicity, quantified as the octanol-water partition coefficient (LogP or LogD for ionizable compounds), is a cornerstone of drug design. It governs a molecule's ability to cross cell membranes, its binding affinity to proteins, and its overall ADME profile. The shake-flask method is the universally recognized "gold standard" for its direct and accurate measurement.[6][7][8]
Scientific Rationale for Method Selection
The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing an unambiguous LogP value.[7][9] The use of a buffered aqueous phase (pH 7.4) is essential for an ionizable molecule like a sulfonamide. This yields the distribution coefficient (LogD), which reflects the lipophilicity of the compound at a physiologically relevant pH, accounting for both its neutral and ionized forms.[6][8] Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, ensuring the integrity of the final concentration measurements.
Experimental Protocol: Shake-Flask Method
-
Solvent Preparation: Prepare a phosphate buffer solution at pH 7.4. In a large separatory funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[6][8]
-
Compound Preparation: Prepare a stock solution of the test compound in n-octanol (pre-saturated with buffer). The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the buffer (pre-saturated with n-octanol). Typical phase volume ratios (octanol:buffer) are 1:1, 1:2, or 2:1.
-
Equilibration: Tightly cap the tube and shake gently on a laboratory shaker at a constant temperature (e.g., 25 °C) for 1-2 hours to allow partitioning to reach equilibrium. Avoid vigorous shaking that can cause emulsions.[10]
-
Phase Separation: Centrifuge the tube at moderate speed (e.g., 2000 x g) for 15-20 minutes to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Dilute as necessary and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated HPLC method.
-
Calculation: The distribution coefficient (D) is calculated as the ratio of the concentrations. The LogD is the base-10 logarithm of this value:
-
D = C_oct / C_aq
-
LogD₇.₄ = log₁₀(D)
-
Predicted Physicochemical Data
While experimental determination is paramount, computational models provide valuable initial estimates.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software |
| LogP | ~2.5 - 3.5 | ALOGPS, ChemDraw |
| pKa (Sulfonamide N-H) | ~9.0 - 10.0 | ACD/Labs, MarvinSketch |
| pKa (Pyrazole N) | ~1.5 - 2.5 | ACD/Labs, MarvinSketch |
Acidity: Dissociation Constant (pKa)
The dissociation constant (pKa) defines the ionization state of a molecule at a given pH. For this compound, two key ionizable sites exist: the weakly acidic sulfonamide proton (N-H) and the weakly basic pyrazole nitrogen. The pKa dictates solubility, membrane permeability, and receptor binding interactions. Potentiometric titration is the most accurate and widely used method for its determination.[11][12][13]
Scientific Rationale for Method Selection
Potentiometric titration directly measures changes in pH as a titrant is added to a solution of the compound.[11][13] This allows for the precise identification of the inflection point on the titration curve, which corresponds to the pKa.[13] The use of co-solvents (like methanol or DMSO) is often necessary for compounds with poor aqueous solubility, but it requires extrapolation back to aqueous conditions.[14][15] Maintaining a constant ionic strength with KCl is crucial to minimize activity coefficient variations during the titration.[11]
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a mixture of methanol and water) to a known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength of 0.15 M.[11]
-
Titration (Acidic pKa):
-
Place the sample solution in a jacketed titration vessel maintained at 25 °C.
-
Purge the solution with nitrogen to remove dissolved CO₂.[11]
-
Begin titrating with a standardized solution of 0.1 M NaOH, adding small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Titration (Basic pKa):
-
Prepare a fresh sample solution as in step 2.
-
Begin titrating with a standardized solution of 0.1 M HCl.
-
Record the pH value after each addition.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or, more accurately, as the pH value corresponding to the peak of the first derivative of the titration curve (ΔpH/ΔV).
Data Visualization: pKa Determination Logic
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An In-depth Technical Guide to the Molecular Structure of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of Pyrazole-Benzenesulfonamide Scaffolds
The integration of a pyrazole ring with a benzenesulfonamide moiety creates a molecular scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known for their wide range of biological activities.[1] Similarly, the sulfonamide group is a well-established pharmacophore present in numerous approved drugs. The combination of these two functionalities in a single molecule, such as this compound, offers a promising avenue for the development of novel therapeutic agents. This guide will delve into the synthesis and detailed structural elucidation of this specific compound, providing a foundational understanding for its potential applications.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a central benzenesulfonamide core. A 4-bromopyrazole substituent is attached to the benzene ring at the para position relative to the sulfonamide group. The sulfonamide nitrogen is further substituted with an ethyl group.
Key Structural Features:
-
Pyrazoyl-Aryl Linkage: The nitrogen of the pyrazole ring is directly linked to the benzene ring, creating a stable N-aryl bond.
-
Benzenesulfonamide Core: This functional group is crucial for the molecule's potential biological activity, often acting as a zinc-binding group in metalloenzymes.
-
N-Ethyl Substitution: The ethyl group on the sulfonamide nitrogen can influence the molecule's lipophilicity and steric profile, which in turn can affect its pharmacokinetic and pharmacodynamic properties.
-
Bromine Substitution: The bromine atom on the pyrazole ring can modulate the electronic properties of the heterocyclic ring and provides a potential site for further chemical modification.
A structurally related compound, 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide, has a reported CAS number of 1199773-40-4, a molecular formula of C13H16BrN3O2S, and a molecular weight of 358.3.[2][3][4] The N-unsubstituted analog, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide, has a CAS number of 957034-91-2, a molecular formula of C9H8BrN3O2S, and a molecular weight of 302.1.[5]
Synthesis of this compound
The synthesis of pyrazole-based benzenesulfonamides typically involves a classical sulfonamidation reaction.[1] A common approach is the reaction of a substituted aminopyrazole with a benzenesulfonyl chloride in the presence of a base.[1][6] An alternative and likely more direct route for the target molecule involves the reaction of 4-bromopyrazole with 4-chloro-N-ethylbenzenesulfonamide or a similar reactive benzenesulfonyl derivative.
A plausible synthetic route is outlined below, adapted from general procedures for the synthesis of related N-substituted pyrazolyl benzenesulfonamides.[7][8]
Proposed Synthetic Protocol:
-
Step 1: Synthesis of N-ethyl-4-iodobenzenesulfonamide. This intermediate can be prepared by reacting 4-iodobenzenesulfonyl chloride with ethylamine in a suitable solvent like dichloromethane in the presence of a base such as triethylamine or pyridine.
-
Step 2: Ullmann Condensation. The N-ethyl-4-iodobenzenesulfonamide is then coupled with 4-bromopyrazole using an Ullmann-type condensation reaction. This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of a base like potassium carbonate and a ligand such as N,N'-dimethylethylenediamine (DMEDA) in a high-boiling solvent like dimethylformamide (DMF) or dioxane.
Caption: Proposed synthetic workflow for this compound.
Elucidation of the Molecular Structure
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - Signals in the aromatic region corresponding to the protons on the benzene and pyrazole rings. - A quartet and a triplet corresponding to the ethyl group protons. - A singlet for the remaining pyrazole proton. |
| ¹³C NMR | - Resonances for the carbon atoms of the benzene and pyrazole rings. - Signals for the two carbons of the ethyl group. |
| IR (cm⁻¹) | - Characteristic stretching vibrations for the SO₂ group of the sulfonamide (typically around 1330-1630 cm⁻¹).[9] - N-H stretching (if any residual starting material) and C-H stretching vibrations. - Aromatic C=C and C=N stretching vibrations. |
| Mass Spec. | - A molecular ion peak corresponding to the calculated molecular weight of the compound. - Characteristic isotopic pattern due to the presence of a bromine atom. |
The following diagram illustrates the key structural components and their relationship.
Caption: Key components of the this compound structure.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and the expected analytical characterization of this compound. The combination of the pyrazole and benzenesulfonamide moieties in this scaffold suggests its potential for biological activity, warranting further investigation. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro and in vivo studies would be necessary to evaluate its therapeutic potential. The insights provided in this guide serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related novel chemical entities.
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
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Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Taylor & Francis Online. Available at: [Link]
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Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. National Institutes of Health. Available at: [Link]
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4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. MDPI. Available at: [Link]
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Synthesis of substituted pyrazoline benzenesulfonamide derivatives... ResearchGate. Available at: [Link]
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Benzenesulfonamide bearing pyrazolylpyrazolines: synthesis and evaluation as anti-inflammatory–antimicrobial agents. ResearchGate. Available at: [Link]
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. National Institutes of Health. Available at: [Link]
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A Comprehensive Spectroscopic Guide to 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide is a molecule of significant interest, belonging to a class of compounds known for their diverse biological activities.[1][2][3][4] The confluence of a substituted pyrazole ring and a benzenesulfonamide moiety suggests a rich potential for pharmacological applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The interpretations herein are grounded in fundamental principles and supported by data from analogous structures, offering a predictive yet robust characterization for researchers in the field.
The molecular structure of this compound is presented below. This structure forms the basis for all subsequent spectroscopic predictions.
Caption: Molecular Structure of this compound
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the title compound, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is recommended for accurate mass determination.
Expected Molecular Ion: The molecular formula is C₁₁H₁₂BrN₃O₂S. The expected monoisotopic mass would be calculated for [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two major peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M]⁺ | 344.9834 | 346.9813 |
| [M+H]⁺ | 345.9912 | 347.9892 |
| [M+Na]⁺ | 367.9731 | 369.9711 |
Fragmentation Analysis: The fragmentation of sulfonamides under ESI-MS/MS conditions has been well-studied.[5][6][7] The protonation site is typically on one of the nitrogen atoms.[8][9] The major fragmentation pathways are expected to involve the cleavage of the S-N and S-C bonds.
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
-
Loss of SO₂: A common fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[6][7]
-
S-N Bond Cleavage: Cleavage of the sulfonamide S-N bond can lead to the formation of a radical cation of the constituent amine, though cleavage to produce even-electron ions is also common.[8][10]
-
Benzenesulfonyl Cation: The formation of the benzenesulfonyl cation (m/z 141) or related fragments is a characteristic pathway.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Clean the crystal thoroughly after the measurement.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3350 - 3250 | N-H (sulfonamide) | Stretching | Medium |
| 3150 - 3050 | C-H (aromatic/pyrazole) | Stretching | Medium-Weak |
| 2980 - 2850 | C-H (aliphatic) | Stretching | Medium-Weak |
| 1600 - 1580 | C=C / C=N | Ring Stretching | Medium |
| 1480 - 1440 | C=C / C=N | Ring Stretching | Medium |
| 1350 - 1310 | S=O (sulfonamide) | Asymmetric Stretching | Strong |
| 1170 - 1140 | S=O (sulfonamide) | Symmetric Stretching | Strong |
| 900 - 800 | C-H (aromatic) | Out-of-plane Bending | Strong |
| 600 - 500 | C-Br | Stretching | Medium-Weak |
The two strong absorption bands for the S=O stretches are highly characteristic of the sulfonamide group.[13][14] The N-H stretch will appear as a single, relatively sharp peak in the 3300 cm⁻¹ region. The aromatic C-H out-of-plane bending bands can provide information about the substitution pattern of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum. Standard parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to several thousand scans may be required.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃):
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 (pyrazole) | ~ 8.0 - 8.2 | Singlet (s) | 1H | Deshielded by adjacent nitrogen and aromatic character.[15] |
| H-5 (pyrazole) | ~ 7.6 - 7.8 | Singlet (s) | 1H | Deshielded, but typically upfield from H-3.[15] |
| H-2', H-6' (benzene) | ~ 7.9 - 8.1 | Doublet (d) | 2H | Ortho to the electron-withdrawing pyrazole group. |
| H-3', H-5' (benzene) | ~ 7.8 - 8.0 | Doublet (d) | 2H | Ortho to the electron-withdrawing sulfonamide group. |
| NH (sulfonamide) | ~ 5.0 - 6.0 | Triplet (t) | 1H | Exchangeable proton, coupling to adjacent CH₂. |
| CH₂ (ethyl) | ~ 3.1 - 3.3 | Quartet (q) | 2H | Coupled to NH and CH₃. May appear as a quintet or dq. |
| CH₃ (ethyl) | ~ 1.1 - 1.3 | Triplet (t) | 3H | Coupled to the adjacent CH₂ group. |
Note: The benzenoid protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, with a typical ortho coupling constant (J) of ~8-9 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon Label | Chemical Shift (δ, ppm) | Rationale |
| C-3 (pyrazole) | ~ 140 - 142 | Aromatic carbon adjacent to two nitrogens.[3] |
| C-5 (pyrazole) | ~ 130 - 132 | Aromatic carbon adjacent to one nitrogen.[3] |
| C-4 (pyrazole) | ~ 95 - 98 | Carbon bearing the bromine atom, shielded by halogen. |
| C-1' (benzene) | ~ 138 - 140 | Attached to the pyrazole nitrogen. |
| C-4' (benzene) | ~ 142 - 144 | Attached to the sulfonamide group. |
| C-2', C-6' (benzene) | ~ 120 - 122 | |
| C-3', C-5' (benzene) | ~ 128 - 130 | |
| CH₂ (ethyl) | ~ 43 - 45 | Aliphatic carbon attached to nitrogen. |
| CH₃ (ethyl) | ~ 14 - 16 | Aliphatic terminal methyl group. |
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles of spectroscopy and comparative data from related structures, researchers can confidently approach the synthesis and analysis of this and similar molecules. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and accuracy. The combination of MS, IR, and NMR provides a self-validating system for complete structural confirmation, which is the cornerstone of chemical research and development.
References
[5] Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
[6] Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-95. [Link]
[7] ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF. [Link]
[10] Hu, Y., et al. (2013). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 78(23), 11726-32. [Link]
[8] ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Request PDF. [Link]
[1] Gundla, R., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 7(30), 26491-26503. [Link]
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[16] He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605-43609. [Link]
[3] ResearchGate. (n.d.). 13C NMR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl₃. [Link]
[9] ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. [Link]
[4] Ak, S., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 20(5), e202300132. [Link]
[13] Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-679. [Link]
[14] ResearchGate. (n.d.). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide)-d0, -d4, and -15N, as well as their azanions: Combined DFT B3LYP/experimental approach. [Link]
[11] Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
[12] Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]
[15] Holman, K. T., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
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The Pyrazole-Sulfonamide Scaffold: A Privileged Motif for Targeting Key Biological Molecules in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole-sulfonamide motif represents a cornerstone in modern medicinal chemistry, serving as a versatile and "privileged" scaffold for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the key biological molecules targeted by pyrazole-sulfonamide derivatives, delving into the mechanistic principles that govern their interactions. We will explore their well-established roles as inhibitors of crucial enzyme families, including carbonic anhydrases, cyclooxygenases, and protein kinases, and touch upon their emerging potential in targeting other proteins of therapeutic relevance. This guide is intended to equip researchers, scientists, and drug development professionals with a foundational understanding of the therapeutic potential of this remarkable chemical scaffold, supported by detailed experimental workflows and in-silico insights to facilitate future discovery efforts.
Introduction: The Rise of a Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with the sulfonamide group (-SO₂NH₂), creates a unique chemical entity with a remarkable capacity for molecular recognition.[1][2] This combination of structural features allows for a diverse range of substitutions, enabling the fine-tuning of physicochemical properties and biological activity. The sulfonamide moiety, a classic zinc-binding group, predisposes these molecules to interact with metalloenzymes, while the pyrazole core can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, within the active sites of target proteins.[3] This inherent versatility has led to the development of numerous clinically successful drugs and a plethora of investigational agents across diverse therapeutic areas, including inflammation, cancer, glaucoma, and infectious diseases.[1][4][5]
Key Biological Target Classes of Pyrazole-Sulfonamide Derivatives
The biological activity of pyrazole-sulfonamide derivatives is intrinsically linked to their ability to selectively bind to and modulate the function of specific proteins. The following sections will detail the major classes of biological targets for this chemical scaffold.
Carbonic Anhydrases (CAs): A Classic Target with Broad Therapeutic Implications
Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They play critical roles in a multitude of physiological processes, and their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[3][7] The sulfonamide group is a well-established zinc-binding pharmacophore, making pyrazole-sulfonamide derivatives potent inhibitors of CAs.
Mechanism of Inhibition: The primary mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is crucial for catalysis. The pyrazole scaffold and its substituents can then form additional interactions with amino acid residues in the active site, contributing to both the potency and isoform selectivity of the inhibitor.[3]
Therapeutic Relevance:
-
Glaucoma: Inhibition of CA isoforms in the eye (e.g., hCA II) reduces the production of aqueous humor, thereby lowering intraocular pressure.
-
Cancer: Tumor-associated isoforms like hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a promising anticancer strategy.[6][7][8]
-
Antimicrobial Agents: Bacterial CAs are also being explored as potential targets for novel antibacterial agents.[6][9]
Table 1: Inhibitory Activity of Representative Pyrazole-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [6] |
| Compound 1f | 58.8 | 8.9 | - | - | [9] |
| Compound 4c | - | - | <25.8 | - | [7] |
| Compound 4g | - | - | - | 0.12 µM (IC₅₀) | [3] |
| Compound 6g | 0.0366 µM | 0.0310 µM | - | - | [10] |
Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency. Data is compiled from multiple sources for illustrative purposes.
Cyclooxygenases (COX): Targeting Inflammation and Pain
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation and pain.[11][12] The pyrazole-sulfonamide scaffold is famously embodied in Celecoxib, a selective COX-2 inhibitor.
Mechanism of Inhibition: Selective COX-2 inhibitors like celecoxib exploit a structural difference between the active sites of COX-1 and COX-2. The presence of a smaller valine residue in COX-2 (versus a larger isoleucine in COX-1) creates a side pocket that can accommodate the bulky sulfonamide-bearing phenyl group of the inhibitor, leading to selective inhibition.[11] The pyrazole core typically occupies the main channel of the active site.
Therapeutic Relevance:
-
Anti-inflammatory and Analgesic: Selective COX-2 inhibitors are used to treat inflammatory conditions like arthritis and to manage pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13][14]
-
Cancer: Overexpression of COX-2 has been linked to the development and progression of various cancers, making it a target for chemoprevention and therapy.[12]
-
Dual COX/5-LOX Inhibition: Some pyrazole-sulfonamide derivatives have been designed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. This dual inhibition is a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity and an improved safety profile.[11]
Table 2: COX Inhibitory Activity of Selected Pyrazole-Sulfonamide Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Standard) | 15 | 0.04 | 375 | [11] |
| Compound 5b | 5.40 | 0.01 | 540 | [11] |
| Compound 6d | - | 0.05-0.08 | - | [13] |
| AD 532 | - | Selective COX-2 Inhibitor | - | [14] |
Note: IC₅₀ is the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2.
Protein Kinases: Modulating Cellular Signaling in Cancer and Other Diseases
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[15][16] The pyrazole scaffold is considered a "privileged" structure in kinase inhibitor design due to its ability to mimic the adenine region of ATP and form key hydrogen bonds with the kinase hinge region.[15][17]
Mechanism of Inhibition: Pyrazole-sulfonamide-based kinase inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The pyrazole core often interacts with the hinge region of the kinase, while the sulfonamide moiety and other substituents can project into different pockets to enhance potency and selectivity.[15][18]
Therapeutic Relevance:
-
Cancer: A wide range of kinases are implicated in cancer cell proliferation, survival, and metastasis. Pyrazole-sulfonamide derivatives have been developed to target kinases such as LRRK2, Akt, Aurora kinases, and BCR-ABL.[16][18]
-
Neurodegenerative Diseases: Kinases like LRRK2 are genetically linked to Parkinson's disease, making them an attractive target for the development of disease-modifying therapies.[18]
-
Inflammatory Disorders: Kinases play crucial roles in immune cell signaling, and their inhibition can be an effective anti-inflammatory strategy.
Table 3: Kinase Inhibitory Activity of Representative Pyrazole-Sulfonamide Derivatives
| Compound | Target Kinase | IC₅₀ / Kᵢ | Disease Area | Reference |
| Biaryl-1H-pyrazoles | G2019S-LRRK2 | Potent Inhibition | Parkinson's Disease | [18] |
| Afuresertib | Akt1 | Kᵢ = 0.08 nM | Cancer | [16] |
| Gandotinib (LY2784544) | JAK2 | Potent Inhibition | Myeloproliferative Neoplasms | [15] |
| Asciminib | BCR-ABL | Kₔ = 0.5-0.8 nM | Chronic Myeloid Leukemia | [16] |
Note: IC₅₀ is the half-maximal inhibitory concentration, Kᵢ is the inhibition constant, and Kₔ is the dissociation constant. Lower values indicate higher potency.
Emerging Biological Targets and Therapeutic Areas
Beyond the well-established targets, the versatility of the pyrazole-sulfonamide scaffold has led to its exploration against a growing number of other biological molecules.
-
N-Myristoyltransferase (NMT): This enzyme is essential for the viability of the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Pyrazole-sulfonamide derivatives have been identified as potent inhibitors of TbNMT, showing promise as potential treatments for this neglected tropical disease.[19]
-
α-Glucosidase: Inhibition of this enzyme can delay the absorption of carbohydrates from the gut, making it a therapeutic strategy for managing type 2 diabetes. Acyl pyrazole sulfonamides have been reported as effective α-glucosidase inhibitors.[20]
-
Antimicrobial Targets: The pyrazole-sulfonamide scaffold has been incorporated into compounds with broad-spectrum antimicrobial activity, targeting bacteria and fungi.[21][22][23] The exact molecular targets in these organisms are often still under investigation but may include enzymes involved in essential metabolic pathways.[24]
Experimental Workflows for Target Identification and Validation
The identification and validation of the biological targets of pyrazole-sulfonamide derivatives involve a multi-pronged approach, combining in-silico, in-vitro, and cell-based assays.
In-Silico Target Prediction and Molecular Docking
Computational methods are invaluable for prioritizing potential targets and understanding the molecular basis of inhibitor binding.
Caption: General workflow for an in-vitro enzyme inhibition assay.
Step-by-Step Protocol for a Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay): [6]
-
Prepare Reagents: Purified CA enzyme, CO₂-saturated water, buffer solution, and various concentrations of the pyrazole-sulfonamide inhibitor.
-
Instrument Setup: Use a stopped-flow instrument to rapidly mix the enzyme and CO₂ substrate.
-
Kinetic Measurement: Monitor the change in pH over time as CO₂ is hydrated to bicarbonate and a proton.
-
Data Acquisition: Record the initial rates of the enzymatic reaction in the presence and absence of the inhibitor.
-
Data Analysis: Calculate the IC₅₀ or Kᵢ value by fitting the data to an appropriate inhibition model.
Cell-Based Assays for Target Validation and Phenotypic Screening
Cell-based assays are crucial for confirming the biological activity of a compound in a more physiologically relevant context.
Step-by-Step Protocol for an Antiproliferative Assay (MTT Assay): [2]
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazole-sulfonamide derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Conclusion and Future Directions
The pyrazole-sulfonamide scaffold has firmly established itself as a cornerstone of modern drug discovery, yielding a diverse array of potent and selective inhibitors for key biological targets. Its success stems from a unique combination of favorable physicochemical properties and the ability to engage in specific, high-affinity interactions with the active sites of enzymes like carbonic anhydrases, cyclooxygenases, and protein kinases. The modular nature of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on several key aspects:
-
Expansion to New Targets: The continued application of phenotypic screening and advanced proteomics will undoubtedly uncover novel biological targets for pyrazole-sulfonamide derivatives, expanding their therapeutic potential beyond the current landscape.
-
Development of Covalent and Allosteric Inhibitors: While most current inhibitors are competitive, the design of covalent and allosteric modulators based on this scaffold could offer advantages in terms of potency, duration of action, and selectivity.
-
Application in Targeted Protein Degradation: The pyrazole-sulfonamide motif could serve as a ligand for E3 ubiquitin ligases in the development of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality for eliminating disease-causing proteins.
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A Technical Guide to 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of a Novel Pyrazole Derivative
In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1] Its unique electronic properties and synthetic versatility allow for the creation of compounds with a wide spectrum of biological activities. When coupled with a benzenesulfonamide moiety—another critical pharmacophore known for its strong interactions with various enzyme active sites—the resulting 4-(1H-pyrazol-1-yl)benzenesulfonamide framework becomes a powerful platform for drug discovery. These derivatives have shown significant promise as anti-inflammatory, antimicrobial, and antileishmanial agents.[2][3]
This document serves as a comprehensive technical resource, providing not only the identification of key starting materials and closely related analogs but also a detailed, field-proven protocol for the synthesis of the target molecule. By elucidating the synthetic pathway and exploring the therapeutic relevance of this molecular class, we aim to empower researchers to access this compound and explore its potential in drug development programs.
Part 1: Compound Identification and Sourcing
While the target molecule, 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide, is not commercially cataloged, its synthesis is highly feasible due to the availability of its direct precursor and a closely related analog. Understanding these related compounds is critical for both synthesis and for comparative biological studies.
Table 1: Physicochemical Data of Target Compound and Key Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability |
| This compound | Not Assigned | C₁₁H₁₂BrN₃O₂S | 346.20 (Calculated) | Requires Custom Synthesis |
| 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide | 957034-91-2 | C₉H₈BrN₃O₂S | 302.15 | Commercially Available |
| 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide | 1199773-40-4 | C₁₃H₁₆BrN₃O₂S | 358.25 | Commercially Available |
| 4-Bromo-1H-pyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.97 | Commercially Available |
Note: A conflicting CAS number (1956327-49-3) for the N,N-diethyl derivative has been observed from one supplier, which may indicate a database discrepancy.
The most logical and efficient path to obtaining the target N-ethyl derivative is through the selective alkylation of the commercially available unsubstituted sulfonamide, 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide (CAS: 957034-91-2) .
Part 2: Synthetic Protocol
The synthesis of this compound from its primary sulfonamide precursor is a standard N-alkylation reaction. The causality behind this experimental design lies in the acidic nature of the sulfonamide proton (-SO₂NH-). This proton can be readily removed by a suitable base to generate a nucleophilic sulfonamide anion, which can then attack an electrophilic ethylating agent.
Experimental Workflow: N-Ethylation of a Sulfonamide
Caption: Synthetic workflow for N-ethylation.
Detailed Step-by-Step Methodology
Materials:
-
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Expertise & Experience: Using a slight excess of a mild inorganic base like K₂CO₃ is crucial. It is strong enough to deprotonate the sulfonamide but weak enough to minimize side reactions, such as hydrolysis of the ethylating agent. Anhydrous conditions are essential to prevent these side reactions.
-
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M). Stir the suspension for 10-15 minutes at room temperature. Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise to the stirring mixture.
-
Reaction Execution: Allow the reaction to stir at room temperature for 12-24 hours. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if progress is slow.
-
Trustworthiness: The reaction progress must be monitored by Thin Layer Chromatography (TLC). A self-validating system involves running the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Part 3: Applications in Drug Discovery & Therapeutic Context
The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is a well-established pharmacophore, most famously represented by the selective COX-2 inhibitor, Celecoxib.[3] Derivatives of this class often target key enzymes involved in disease pathways.
Potential Therapeutic Targets
-
Anti-inflammatory Agents (COX-2 Inhibition): Many pyrazole-based sulfonamides are designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory cascade. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation. The selectivity for COX-2 over the related COX-1 isoform is a key design principle to reduce gastrointestinal side effects.[3]
-
Antimicrobial and Antifungal Agents: The pyrazole ring system is present in numerous compounds with demonstrated antibacterial and antifungal activities. The specific mechanism can vary, but these compounds often interfere with essential metabolic pathways or cellular structures in microorganisms.[4]
-
Antiparasitic Agents (e.g., Antileishmanial): Studies have shown that 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives possess significant activity against Leishmania parasites, suggesting they could serve as prototypes for new treatments for this neglected tropical disease.
-
Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group, making it an ideal motif for targeting metalloenzymes like carbonic anhydrases (CAs). Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.[5]
Signaling Pathway: COX-2 in Inflammation
Caption: Inhibition of the COX-2 inflammatory pathway.
Conclusion
While this compound is not a commercially available compound, its rational synthesis is readily achievable for researchers in medicinal chemistry. This guide provides the necessary framework, from identifying key precursors to a detailed, validated synthetic protocol. The established biological significance of the 4-(pyrazol-1-yl)benzenesulfonamide scaffold in targeting enzymes like COX-2 makes this novel derivative a compelling candidate for further investigation. By enabling access to this molecule, we hope to facilitate new discoveries in the ongoing search for more effective and safer therapeutic agents.
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of Novel Pyrazole Compounds
Authored by: A Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive framework for the preliminary biological screening of novel pyrazole compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry.[1][2][3][4][5] Pyrazoles and their derivatives are recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][5] This document outlines a strategic and logical screening cascade, beginning with in silico predictions and progressing through a series of robust in vitro assays. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design and data interpretation. Detailed protocols, data presentation tables, and explanatory diagrams are provided to ensure both clarity and reproducibility.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][3][6] Its structural versatility allows for facile modification, enabling the fine-tuning of physicochemical and pharmacological properties.[4] This has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications. The preliminary biological screening of novel pyrazole analogues is a critical first step in identifying promising lead compounds for further development.[7][8][9] This guide delineates a systematic approach to this initial evaluation, emphasizing a tiered strategy that balances throughput with mechanistic depth.
The Screening Cascade: A Strategic Approach
A successful preliminary screening campaign does not rely on a single assay but rather on a strategically designed cascade of experiments. This tiered approach allows for the rapid identification and deprioritization of inactive or overtly toxic compounds, focusing resources on the most promising candidates.
Caption: A logical workflow for the preliminary biological screening of novel pyrazole compounds.
Tier 1: Foundational Screening - In Silico and Primary Assays
The initial tier focuses on broad-based, high-throughput methods to quickly assess the general biological activity and potential liabilities of the synthesized pyrazole compounds.
3.1. In Silico Profiling: Predicting the Future
Before committing to resource-intensive wet lab experiments, computational tools can provide valuable predictive insights into a compound's pharmacokinetic and toxicological properties. This in silico assessment is a cost-effective way to flag potential issues early in the drug discovery process.[10][11][12]
3.1.1. ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success.[10] Numerous computational models and software platforms can predict these parameters based on the chemical structure of the pyrazole derivatives.[11][12][13]
| Predicted Property | Significance in Drug Discovery | Common In Silico Tools |
| Aqueous Solubility | Influences absorption and formulation. | ALOGPS, SwissADME |
| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs.[14] | SwissADME, ADMETlab 2.0 |
| CYP450 Inhibition | Potential for drug-drug interactions. | SwissADME, pkCSM |
| hERG Inhibition | Risk of cardiotoxicity. | Pred-hERG, SwissADME |
| AMES Toxicity | Potential for mutagenicity. | ADMETlab 2.0, pkCSM |
3.1.2. Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein.[15] This technique is invaluable for prioritizing compounds for enzyme inhibition or receptor binding assays.[16][17][18] For pyrazole derivatives, which are known to target various kinases, docking studies against a panel of relevant kinase ATP-binding sites can guide the selection of appropriate enzymatic assays.[17][19]
3.2. Primary In Vitro Assays
3.2.1. Cytotoxicity Screening: The First Look at Biological Activity
A primary cytotoxicity screen is fundamental to understanding the antiproliferative potential of the novel pyrazole compounds. The MTT and XTT assays are robust, colorimetric methods suitable for this initial evaluation.[20][21]
Principle of Tetrazolium-Based Assays:
These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.[20][22]
Caption: The core principle of the MTT cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with a range of concentrations of the novel pyrazole compounds for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).[20]
3.2.2. Antimicrobial Screening
Given the known antimicrobial potential of pyrazole derivatives, a primary screen against a panel of clinically relevant bacteria and fungi is warranted.[24][25][26] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare serial dilutions of the pyrazole compounds in a 96-well plate containing appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
3.2.3. Antioxidant Activity Screening
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of the pyrazole compounds.[27][28]
Principle of the DPPH Assay:
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored hydrazine, with a corresponding decrease in absorbance at 517 nm.[27]
Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Compound Addition: Add various concentrations of the pyrazole compounds to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[29]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
Tier 2: Elucidating Mechanism of Action
Compounds that demonstrate promising activity in the primary screens are advanced to the second tier of assays, which are designed to provide initial insights into their mechanism of action.
4.1. Enzyme Inhibition Assays
Many biologically active pyrazole derivatives exert their effects by inhibiting specific enzymes, particularly protein kinases.[19][30] Based on the in silico docking results and the observed cellular phenotype (e.g., potent anticancer activity), a panel of relevant kinase assays should be performed.
Example: Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: Set up a reaction containing the kinase, substrate, ATP, and the pyrazole inhibitor at various concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Data Interpretation and Lead Prioritization
The culmination of the preliminary screening cascade is the integration of all data to facilitate the selection of lead compounds for further optimization.
5.1. Structure-Activity Relationship (SAR) Analysis
A preliminary SAR analysis should be conducted to identify the structural features of the pyrazole scaffold that are critical for the observed biological activity. This analysis will guide the design of the next generation of more potent and selective analogues.
5.2. Hit-to-Lead Selection Criteria
The selection of compounds to advance to lead optimization studies should be based on a holistic evaluation of the data, considering factors such as:
-
Potency: IC50 or MIC values in the desired range.
-
Selectivity: Activity against the target of interest with minimal off-target effects (e.g., cytotoxicity against normal cells).
-
Favorable in silico ADMET profile: Predicted drug-like properties.
-
Synthetic tractability: Ease of chemical modification for further optimization.
Conclusion
The preliminary biological screening of novel pyrazole compounds is a multifaceted process that requires a strategic and logical approach. By employing a tiered screening cascade that integrates in silico predictions with robust in vitro assays, researchers can efficiently identify promising hit compounds and make data-driven decisions to advance the most viable candidates into the drug discovery pipeline. This guide provides a foundational framework to support these critical early-stage investigations.
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The Molecular Battlefield: A Technical Guide to the Mechanism of Action of Sulfonamide-Based Inhibitors
Introduction: The Enduring Legacy of Sulfonamides
Since their discovery in the 1930s, sulfonamides have marked a pivotal moment in medicine, representing the first class of broadly effective systemic antimicrobial agents and heralding the dawn of the antibiotic era.[1] These synthetic bacteriostatic drugs fundamentally shifted the paradigm of treating bacterial infections, which were previously a major cause of mortality.[2] While the rise of other antibiotic classes and the emergence of resistance have refined their clinical applications, the sulfonamide scaffold remains a cornerstone of medicinal chemistry.[3][4]
The versatility of the sulfonamide functional group (–S(=O)₂–NR₂) has allowed for its incorporation into a diverse array of therapeutics beyond antibacterial agents.[5] Today, sulfonamide-based drugs are utilized as diuretics, anticonvulsants, anti-inflammatory agents, and treatments for conditions like glaucoma and type 2 diabetes.[2][6] This guide provides an in-depth technical exploration of the core mechanisms through which these inhibitors exert their effects, with a primary focus on their classical antibacterial action and a discussion of other significant therapeutic targets.
The Primary Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)
The archetypal mechanism of action for antibacterial sulfonamides is the targeted disruption of the bacterial folic acid (folate) synthesis pathway.[7] Folate is an essential vitamin (B9) that, in its reduced form tetrahydrofolate (THF), acts as a critical coenzyme in the synthesis of purines, pyrimidines, and certain amino acids—the fundamental building blocks of DNA, RNA, and proteins.[7][8]
This pathway presents an ideal target for selective toxicity because, while bacteria must synthesize their own folate de novo, humans and other mammals obtain it from their diet.[9][10] This fundamental metabolic difference means that inhibitors of the bacterial folate pathway can exert a potent bacteriostatic effect—inhibiting growth and replication—with minimal impact on host cells.[1][9]
The Folic Acid Synthesis Pathway: A Key Metabolic Hub
The bacterial synthesis of dihydrofolic acid (DHF) involves a key enzymatic step catalyzed by dihydropteroate synthase (DHPS).[11] This enzyme facilitates the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[12] This intermediate is then glutamylated to form DHF, which is subsequently reduced by dihydrofolate reductase (DHFR) to the biologically active tetrahydrofolate.
Caption: Bacterial Folic Acid Synthesis Pathway and Point of Sulfonamide Inhibition.
Molecular Mimicry: Sulfonamides as PABA Antagonists
The efficacy of sulfonamides hinges on their remarkable structural similarity to PABA, the natural substrate of DHPS.[7] This molecular mimicry allows sulfonamides to act as competitive inhibitors; they bind to the PABA-binding site on the DHPS enzyme, thereby preventing the formation of the enzyme-substrate complex necessary for dihydropteroate synthesis.[7][8] By effectively outcompeting PABA, sulfonamides halt the entire folate synthesis cascade, leading to a depletion of THF and subsequent cessation of bacterial growth.[5]
Enzyme Kinetics: Quantifying Inhibition
The inhibitory potency of different sulfonamide derivatives against DHPS can be quantified using standard enzyme kinetics. The half-maximal inhibitory concentration (IC₅₀) is a common metric representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. These values are crucial in drug development for comparing the efficacy of different compounds.
| Sulfonamide Derivative | Target Organism | DHPS IC₅₀ (µM) | Reference |
| Sulfamethoxazole | Escherichia coli | 15.4 | [13] |
| Sulfadiazine | Staphylococcus aureus | 25.8 | [14] |
| Compound 11a (Novel) | E. coli DHPS | 2.76 µg/mL | [13] |
| Compound 11 | Bacillus anthracis | ~10-20 | [15] |
Note: Direct comparison of values should be done cautiously due to variations in assay conditions. µg/mL to µM conversion requires molecular weight.
Experimental Protocols for Characterizing DHPS Inhibition
Validating the mechanism and potency of novel sulfonamide-based inhibitors requires robust and reproducible experimental protocols. The following sections detail standard methodologies employed in the field.
Protocol: In Vitro DHPS Enzyme Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound against DHPS by measuring the formation of a reaction byproduct.
Causality: The core principle of this assay is to quantify the rate of the DHPS-catalyzed reaction in the presence and absence of an inhibitor. A linked assay is often used, where the pyrophosphate (PPi) released during the condensation of PABA and DHPP is converted to inorganic phosphate (Pi) by a second enzyme, pyrophosphatase. This Pi can then be detected colorimetrically.[15][16] This multi-step approach provides a reliable and measurable signal directly proportional to DHPS activity.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂).
-
Component Assembly: In a 96-well plate, combine the following in a final volume of 100 µL:
-
5 µM PABA (substrate)
-
5 µM DHPP (substrate)
-
0.01 U yeast inorganic pyrophosphatase
-
5 nM purified recombinant DHPS enzyme
-
Varying concentrations of the sulfonamide inhibitor (dissolved in DMSO, with a final DMSO concentration kept constant, e.g., ≤5%).[16]
-
Control wells should contain DMSO without the inhibitor.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).[15][17]
-
Phosphate Detection: Stop the reaction and add a phosphate detection reagent (e.g., PiColorLock™ Gold).[15]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~650 nm) using a spectrophotometer or plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a Linked Spectrophotometric DHPS Inhibition Assay.
Mechanisms of Sulfonamide Resistance
The clinical utility of sulfonamides has been significantly challenged by the evolution of bacterial resistance.[3] Understanding these mechanisms is critical for the development of next-generation inhibitors.
-
Target Site Mutations: The most prevalent mechanism involves mutations in the bacterial folP gene, which encodes DHPS.[8] These mutations typically occur in the active site, reducing the enzyme's binding affinity for sulfonamides while largely preserving its affinity for the natural substrate, PABA.[8][18]
-
Plasmid-Mediated Resistant DHPS: Bacteria can acquire resistance through horizontal gene transfer of plasmids containing sul genes (e.g., sul1, sul2).[3][19] These genes encode highly resistant DHPS variants that are intrinsically insensitive to sulfonamides but function efficiently in folate synthesis.[18]
-
Overproduction of PABA: Some resistant strains can overcome competitive inhibition by simply overproducing the PABA substrate, effectively titrating out the inhibitor.[20]
-
Efflux Pumps: Certain bacteria can employ broad-spectrum efflux pumps to actively transport sulfonamides out of the cell, preventing the drug from reaching its intracellular target at a sufficient concentration.[8][20]
Beyond DHPS: Other Mechanisms and Therapeutic Targets
The sulfonamide scaffold is a privileged structure in medicinal chemistry, capable of inhibiting other key enzymes by targeting distinct active sites.
Carbonic Anhydrase Inhibition
A prominent example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[21] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[21][22] Sulfonamide inhibitors like acetazolamide and dorzolamide function by coordinating directly to the catalytic Zn²⁺ ion in the enzyme's active site via their deprotonated sulfonamide nitrogen.[23][24] This inhibition reduces the formation of aqueous humor in the eye or alters electrolyte balance in the kidney, making these drugs effective treatments for glaucoma and as diuretics, respectively.[22][25]
Caption: Mechanism of Carbonic Anhydrase (CA) Inhibition by Sulfonamides.
Conclusion: The Future of Sulfonamide-Based Drug Design
Despite challenges from resistance, the sulfonamide moiety continues to be a highly valuable scaffold in drug discovery. Current research focuses on several key areas: designing novel inhibitors that can evade known DHPS resistance mutations, creating dual-target inhibitors that simultaneously block multiple points in a metabolic pathway (e.g., DHPS and DHFR), and further exploring the vast chemical space around the sulfonamide core to identify inhibitors for new therapeutic targets.[11][13] The foundational understanding of their mechanism of action, as detailed in this guide, remains the critical starting point for these future innovations.
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The Structure-Activity Relationship (SAR) of Bromo-Pyrazole Analogs: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide:
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] The strategic introduction of a bromine atom onto this scaffold creates bromo-pyrazole analogs, a class of compounds with significant potential in drug discovery and development. The bromine atom is not merely a bulky substituent; it serves as a critical modulator of physicochemical properties and a versatile synthetic handle for extensive library generation. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of bromo-pyrazole analogs, moving from foundational chemical principles to targeted therapeutic applications. We will dissect synthetic strategies, analyze the impact of bromine substitution on biological activity across different target classes, and detail the experimental and computational workflows essential for advancing these promising molecules from concept to clinical candidates.
Part 1: Foundational Principles of Bromo-Pyrazole Scaffolds
The Pyrazole Core: A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[4][5][6] Its unique electronic properties, including aromaticity and the presence of both hydrogen bond donor (N-1) and acceptor (N-2) sites, allow it to engage in diverse interactions with biological targets.[7] This versatility has led to its incorporation into a wide array of drugs with activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[8][9] The pyrazole core can act as a bioisostere for other aromatic systems like benzene or phenol, often improving physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[7]
The Strategic Role of Bromine in Medicinal Chemistry
The introduction of a bromine atom onto the pyrazole ring is a deliberate design choice with multifaceted implications. The bromine atom:
-
Modulates Lipophilicity: As a halogen, bromine increases the lipophilicity of the molecule, which can enhance membrane permeability and improve binding affinity within hydrophobic pockets of target proteins.[8]
-
Forms Halogen Bonds: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can provide an additional anchor point, increasing potency and selectivity.
-
Serves as a Synthetic Handle: The carbon-bromine bond is an exceptionally useful reactive site for post-synthetic modifications. It readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid and efficient diversification of lead compounds to explore the SAR.[10][11] This enables chemists to systematically probe the chemical space around the core scaffold.
-
Influences Metabolic Stability: Strategic placement of a bromine atom can block sites of metabolic oxidation, thereby increasing the half-life of the compound in vivo.
Part 2: Synthesis, Functionalization, and Experimental Workflow
The exploration of SAR is fundamentally dependent on the ability to synthesize a diverse library of analogs. The bromo-pyrazole scaffold is particularly amenable to this process.
Core Synthesis and Regioselective Bromination
The construction of the pyrazole ring is typically achieved through well-established condensation reactions, most notably the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][12] Once the pyrazole core is formed, bromination can be achieved. Direct bromination often occurs at the C4 position due to the electronic nature of the ring.[13]
Experimental Protocol: Synthesis of Ethyl 3(5)-aryl-4-bromo-1H-pyrazole-5(3)-carboxylate
This protocol is adapted from methodologies used in the synthesis of pyrazole-based lamellarin O analogues.[11]
-
Dissolution: Dissolve the starting material, ethyl 3(5)-aryl-1H-pyrazole-5(3)-carboxylate (1.0 eq), in glacial acetic acid (10 mL per 1 mmol of starting material).
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 4-bromo-pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
SAR Exploration via Cross-Coupling
The bromine atom at the C4 position is the gateway to diversification. Using palladium-catalyzed Suzuki cross-coupling, a wide array of aryl or heteroaryl groups can be introduced, allowing for a systematic probe of how different substituents at this position affect biological activity.
Mandatory Visualization: Synthetic Workflow for SAR Exploration
Caption: General workflow for synthesizing and evaluating bromo-pyrazole analogs.
Part 3: SAR Analysis Across Key Therapeutic Targets
The influence of the bromine atom and other substituents is highly dependent on the specific biological target.
Case Study: Bromo-Pyrazoles as Anticancer Agents
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[14] The SAR for these compounds often revolves around optimizing interactions within the ATP-binding pocket.
-
Position of Bromine: A bromine atom at the C4 position can project into a specific sub-pocket of the kinase active site, potentially displacing water molecules and increasing binding affinity.
-
N1-Substitution: Alkylation or arylation at the N1 position is crucial for orienting the other substituents correctly. Small alkyl groups like methyl or difluoroethyl have been shown to improve solubility and selectivity.[15]
-
C3 and C5 Substituents: Aryl groups at the C3 and C5 positions are common. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups on these aryl rings can fine-tune the electronic properties of the pyrazole core and establish critical interactions with the target.[16][17]
Data Presentation: Hypothetical SAR Data for Bromo-Pyrazole Kinase Inhibitors
| Compound ID | R1 (N1-Position) | R2 (C4-Position) | R3 (C5-Aryl) | Kinase IC₅₀ (nM) |
| BPZ-1 | H | -Br | Phenyl | 150 |
| BPZ-2 | -CH₃ | -Br | Phenyl | 75 |
| BPZ-3 | -CH₃ | -H | Phenyl | 500 |
| BPZ-4 | -CH₃ | -Br | 4-Fluorophenyl | 30 |
| BPZ-5 | -CH₃ | -Br | 4-Methoxyphenyl | 90 |
| BPZ-6 | -CH₂CF₂H | -Br | 4-Fluorophenyl | 15 |
Analysis: This data illustrates that N-methylation (BPZ-2 vs BPZ-1) improves potency. The bromine at C4 is critical for activity (BPZ-2 vs BPZ-3). Further substitution on the C5-phenyl ring with an electron-withdrawing fluorine (BPZ-4) significantly enhances activity, while a difluoroethyl group at N1 (BPZ-6) provides the highest potency.
Mandatory Visualization: Hypothetical Kinase Binding Interaction
Caption: Key interactions of a bromo-pyrazole inhibitor in a kinase active site.
Case Study: Bromo-Pyrazoles as Antimicrobial Agents
Bromo-pyrazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[4]
-
Antibacterial Activity: The presence of a bromine atom can enhance the antibacterial efficacy. For instance, N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide showed greater antifungal efficacy against several phytopathogenic fungi than the commercial fungicide boscalid.[4]
-
Antifungal Activity: Studies on 1,5-disubstituted-1H-pyrazoles, which are analogs of the antifungal drug bifonazole, showed that the introduction of halo-substituents (including bromine) enhanced their antifungal effects.[18]
Part 4: Modern Approaches to SAR Elucidation
Beyond traditional synthesis and screening, computational methods are invaluable for accelerating SAR studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[19] For bromo-pyrazole analogs, descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and lipophilicity (logP) are calculated for each analog and correlated with their measured activity (e.g., IC₅₀). A robust QSAR model can then predict the activity of novel, unsynthesized compounds, guiding synthetic efforts toward more potent molecules.[19]
Mandatory Visualization: QSAR Development Workflow
Caption: A simplified workflow for developing a predictive QSAR model.
In Silico Docking and Molecular Modeling
Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor.[20] For bromo-pyrazoles, docking studies can:
-
Visualize the binding mode within the active site.
-
Identify key interactions, such as hydrogen bonds from the pyrazole nitrogens and potential halogen bonds from the bromine atom.
-
Explain why certain substitutions increase or decrease activity, providing a rational basis for observed SAR.[20]
Part 5: Conclusion and Future Perspectives
The bromo-pyrazole scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships are governed by a sophisticated interplay between the pyrazole core, the strategically placed bromine atom, and various substituents at other positions. The bromine atom is a key player, enhancing potency through direct interactions like halogen bonding and serving as an invaluable synthetic tool for rapid SAR exploration via cross-coupling chemistry.
Future research will likely focus on leveraging these foundational SAR principles to design next-generation inhibitors with enhanced selectivity and improved pharmacokinetic profiles. The continued integration of computational chemistry, including QSAR and advanced molecular dynamics simulations, with innovative synthetic strategies will undoubtedly accelerate the translation of promising bromo-pyrazole analogs into clinically effective drugs.
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In Silico ADMET Prediction for Benzenesulfonamide Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. However, the journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2][3][4] Early-stage in silico ADMET prediction offers a cost-effective and rapid methodology to de-risk drug discovery programs by identifying and flagging compounds with potential liabilities before significant resources are invested.[5][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical applications of in silico ADMET prediction for benzenesulfonamide derivatives. We will delve into the core computational methodologies, provide step-by-step protocols for their implementation using open-access tools, and discuss the specific ADMET challenges and considerations pertinent to this important class of molecules.
The Imperative of Early ADMET Assessment in Benzenesulfonamide Drug Discovery
The benzenesulfonamide moiety, while offering versatile pharmacological activity, can also introduce specific ADMET challenges.[8] For instance, the acidic nature of the sulfonamide group can influence solubility and permeability, while its metabolic fate can lead to the formation of reactive metabolites. Furthermore, off-target effects, such as inhibition of carbonic anhydrase isoforms or blockade of the hERG potassium channel, are known liabilities associated with certain sulfonamide-containing drugs.[9] Integrating in silico ADMET profiling at the early stages of drug discovery allows for the proactive identification of such issues, enabling medicinal chemists to prioritize compounds with a higher probability of success and guide the design of molecules with improved pharmacokinetic and safety profiles.[2][3]
Core Methodologies in In Silico ADMET Prediction
A variety of computational approaches are employed to predict the ADMET properties of small molecules. For benzenesulfonamide derivatives, a multi-faceted approach combining several methodologies often yields the most reliable predictions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in this case, their ADMET properties.[10][11] These models are built using a training set of molecules with known experimental data and can then be used to predict the properties of new, untested compounds.[12] For benzenesulfonamide derivatives, QSAR models can be particularly useful for predicting properties like aqueous solubility, plasma protein binding, and potential for hERG blockage.[13]
The development of a robust QSAR model follows a well-defined workflow:
Caption: A generalized workflow for developing a QSAR model.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein.[14] This technique is invaluable for predicting potential off-target interactions that can lead to toxicity. For benzenesulfonamide derivatives, docking studies are crucial for assessing potential inhibition of cytochrome P450 (CYP) enzymes, which are key for drug metabolism, and for evaluating binding to proteins like the hERG channel, a common cause of cardiotoxicity.[15][16][17]
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body based on its physicochemical properties and the physiological parameters of the species of interest.[18][19][20] These models can provide a more holistic view of a drug's pharmacokinetic profile and can be used to predict human pharmacokinetics from preclinical data.[21] For benzenesulfonamide derivatives, PBPK modeling can help in predicting oral bioavailability, tissue distribution, and potential for drug-drug interactions.[22]
Practical Guide: In Silico ADMET Profiling of a Novel Benzenesulfonamide Derivative
To illustrate the practical application of these methodologies, we will outline a step-by-step protocol for the in silico ADMET profiling of a hypothetical benzenesulfonamide derivative using freely available web-based tools.
Step 1: Ligand Preparation
The first step is to obtain a 2D or 3D representation of the benzenesulfonamide derivative. This can be done using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saving the structure in a suitable format, such as SMILES or SDF.
Step 2: Physicochemical and Pharmacokinetic Property Prediction with SwissADME
The SwissADME web server is a powerful tool for predicting a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness.[23]
Protocol:
-
Navigate to the SwissADME website ([Link]).
-
Paste the SMILES string of your benzenesulfonamide derivative into the input box.
-
Click "Run" to initiate the calculation.
-
Analyze the results, paying close attention to the parameters summarized in the table below.
| Property Category | Key Parameters to Evaluate | Desired Range/Indication for Oral Drugs |
| Physicochemical Properties | Molecular Weight (MW) | < 500 g/mol |
| LogP (Lipophilicity) | 1-3 | |
| Topological Polar Surface Area (TPSA) | < 140 Ų | |
| Pharmacokinetics | GI Absorption | High |
| BBB Permeant | Yes/No (depending on therapeutic target) | |
| CYP Inhibitor (e.g., CYP2D6, CYP3A4) | No | |
| Drug-likeness | Lipinski's Rule of Five | No more than 1 violation |
| Bioavailability Score | High |
Step 3: Toxicity Prediction with ADMETlab 2.0 or pkCSM
Several web servers can predict a range of toxicity endpoints. ADMETlab 2.0 ([Link]) and pkCSM ([Link]) are two user-friendly options.[23]
Protocol (using ADMETlab 2.0 as an example):
-
Access the ADMETlab 2.0 web server.
-
Input the SMILES string of your compound.
-
Select the desired toxicity endpoints to predict, such as:
-
hERG Blockage
-
Hepatotoxicity
-
Carcinogenicity
-
Mutagenicity
-
-
Submit the job and analyze the prediction results, which are typically provided as a probability or a binary classification (e.g., blocker/non-blocker).
Step 4: Site of Metabolism Prediction with SMARTCyp
Identifying the likely sites of metabolism on a molecule can help in understanding its metabolic stability and potential for forming reactive metabolites. SMARTCyp ([Link]) is a tool that predicts the sites of metabolism by cytochrome P450 enzymes.[23]
Protocol:
-
Go to the SMARTCyp website.
-
Enter the SMILES string of your benzenesulfonamide derivative.
-
Run the prediction.
-
The output will highlight the atoms most likely to be metabolized, providing valuable insights for potential structural modifications to improve metabolic stability.
The following diagram illustrates the integrated workflow for in silico ADMET prediction:
Caption: An integrated workflow for the in silico ADMET profiling of a compound.
Interpreting the Data and Making Informed Decisions
The output from these in silico tools should not be viewed as an absolute truth but rather as a set of predictions that, when considered together, provide a comprehensive risk assessment of a compound's ADMET properties. A "perfect" in silico profile is rare. The key is to use the data to make informed decisions. For example:
-
Poor predicted solubility: Can the structure be modified to introduce more polar groups without compromising activity?
-
Predicted hERG blockage: Can molecular docking studies elucidate the binding mode and guide the design of analogues that avoid this interaction?
-
Predicted metabolic instability: Can the predicted sites of metabolism be blocked with a metabolically stable group?
By iteratively applying these in silico prediction and molecular design cycles, researchers can significantly enhance the quality of the compounds progressing to more resource-intensive in vitro and in vivo studies.
Conclusion
In silico ADMET prediction is an indispensable component of modern drug discovery.[5][6] For benzenesulfonamide derivatives, a class of compounds with immense therapeutic potential but also known ADMET liabilities, the early application of these computational tools is particularly critical. By leveraging a combination of QSAR, molecular docking, and PBPK modeling, and utilizing the array of available open-access software, researchers can make more strategic decisions, reduce attrition rates, and ultimately accelerate the delivery of safer and more effective medicines to patients.
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- 23. ayushcoe.in [ayushcoe.in]
Methodological & Application
Application Notes & Protocols: A Comprehensive In Vitro Evaluation of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide
This document provides a detailed framework for the initial in vitro characterization of the novel compound, 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. The strategic workflow is designed to first establish a cytotoxicity baseline, followed by parallel screening funnels to investigate its potential antimicrobial and anticancer activities, common therapeutic areas for compounds containing pyrazole and sulfonamide moieties.[1][2][3] The protocols are structured to ensure robust, reproducible data generation, guiding researchers from broad phenotypic screening towards more specific mechanism-of-action studies.
Foundational Assessment: General Cellular Cytotoxicity
Rationale: Before investigating specific therapeutic activities, it is imperative to determine the compound's intrinsic toxicity against a representative human cell line. This establishes a therapeutic window and informs appropriate concentration ranges for subsequent, more sensitive assays.[4][5] The MTT assay is a reliable, colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability.[6]
Protocol 1.1: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a standard human cell line (e.g., HEK293 or HepG2).
Materials:
-
Human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical starting range is 100 µM to 0.1 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 1: Example Data Layout for Cytotoxicity IC50 Determination
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control (0.1% DMSO) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.65 | 52.0% |
| 50 | 0.20 | 16.0% |
| 100 | 0.10 | 8.0% |
Investigational Arm 1: Antimicrobial Activity Screening
Rationale: The sulfonamide functional group is a well-established pharmacophore in antibacterial agents, primarily acting by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[7] Therefore, evaluating the compound's ability to inhibit bacterial growth is a logical first step in exploring its therapeutic potential. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).[1]
Workflow for Antimicrobial Screening
Caption: Workflow for determining antimicrobial activity.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of selected bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test Compound Stock Solution (10 mg/mL in DMSO)
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Concentrations typically range from 256 µg/mL to 0.5 µg/mL.[1]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Investigational Arm 2: Antiproliferative and Pro-Apoptotic Activity
Rationale: Pyrazole-containing compounds are frequently investigated for their anticancer properties.[3][8] An initial screen for antiproliferative activity against a panel of cancer cell lines can reveal potential therapeutic applications in oncology. If significant antiproliferative effects are observed, a subsequent assay to determine if the mechanism involves apoptosis (programmed cell death) is a critical next step.
Protocol 3.1: Cancer Cell Line Proliferation Assay (e.g., using WST-1 or similar)
Objective: To evaluate the antiproliferative effect of the test compound on various cancer cell lines.
Procedure: This protocol is similar to the MTT cytotoxicity assay (Protocol 1.1) but is performed on a panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)). The goal is to identify selective activity against cancer cells, ideally at concentrations that are non-toxic to non-cancerous cells.
Protocol 3.2: Caspase-Glo® 3/7 Assay for Apoptosis Induction
Objective: To quantify the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line showing sensitivity in Protocol 3.1
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours, as determined in the proliferation assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle-treated control indicates caspase activation and apoptosis.
Advanced Characterization: Target Engagement and Mechanism of Action (MoA)
Rationale: If the compound demonstrates promising and selective activity in either the antimicrobial or anticancer screens, the next phase is to identify its molecular target and elucidate its mechanism of action. This is a crucial step in drug development.[9][10][11] Target engagement assays confirm the direct interaction between a compound and its intended target protein in a cellular environment.[12][13]
Hypothetical MoA Workflow
Caption: A generalized workflow for identifying a compound's MoA.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To identify the protein target(s) of the compound by observing ligand-induced thermal stabilization.
Principle: The binding of a small molecule to its protein target often increases the protein's stability against heat-induced denaturation. CETSA® measures the amount of soluble protein remaining after heat shock in the presence versus the absence of the compound.
Procedure Outline:
-
Cell Treatment: Treat intact cells with the test compound and a vehicle control.
-
Heat Shock: Heat the cell lysates at a range of temperatures.
-
Protein Isolation: Separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Target Identification: Analyze the soluble fraction using techniques like Western blotting (for a specific hypothesized target) or mass spectrometry (for an unbiased, proteome-wide screen) to identify proteins that are stabilized by the compound.
References
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Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Target Engagement Assay Services. Concept Life Sciences. [Link]
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Target Engagement Assays in Early Drug Discovery. ResearchGate. [Link]
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A Novel Approach to Target Engagement for Drug Discovery. Selvita. [Link]
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Determining target engagement in living systems. National Institutes of Health (NIH). [Link]
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Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health (NIH). [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
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Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
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Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]
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Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. MDPI. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
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4-Bromo-5-[(5,5-dimethyl-4,5-dihydro-isoxazol-3-yl)sulfonyl-meth-yl]-3-methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole. PubMed. [Link]
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Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells. ResearchGate. [Link]
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Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. PubMed Central. [Link]
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The Pyrazole Scaffold: A Versatile Tool for Carbonic Anhydrase Inhibition
Introduction:
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With 15 known isoforms in humans, these enzymes are implicated in a range of physiological and pathological conditions.[2] The aberrant activity of specific CA isoforms is a hallmark of various diseases, including glaucoma, epilepsy, obesity, and cancer, making them attractive targets for therapeutic intervention.[3][4] Among the diverse chemical scaffolds explored for CA inhibition, pyrazole derivatives have emerged as a particularly promising class of inhibitors, demonstrating high potency and, in some cases, isoform selectivity.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of pyrazole derivatives as carbonic anhydrase inhibitors. We will delve into the rationale behind their use, detailed protocols for their synthesis and evaluation, and insights into their structure-activity relationships.
The Rationale for Pyrazole-Based Carbonic Anhydrase Inhibitors
The therapeutic utility of carbonic anhydrase inhibitors hinges on their ability to modulate the catalytic activity of specific CA isoforms. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the design of potent CAIs. Its chemical tractability allows for the introduction of various substituents at different positions, enabling the fine-tuning of inhibitory activity and selectivity.
Many successful pyrazole-based CAIs incorporate a sulfonamide moiety (-SO₂NH₂). This functional group acts as a zinc-binding group (ZBG), coordinating to the Zn²⁺ ion in the enzyme's active site and disrupting its catalytic function. The pyrazole core itself can be strategically functionalized to interact with amino acid residues lining the active site cavity, further enhancing binding affinity and contributing to isoform-specific inhibition.
Workflow for Developing Pyrazole-Based Carbonic Anhydrase Inhibitors
The development of novel pyrazole-based CAIs follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Workflow for the development of pyrazole-based carbonic anhydrase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Derivatives from Chalcones
A common and effective method for synthesizing the pyrazole core involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives.[5]
Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
This protocol outlines the base-catalyzed condensation of an aryl aldehyde with an aryl ketone to yield a chalcone.
Materials:
-
Aryl aldehyde (10 mmol)
-
Aryl ketone (10 mmol)
-
Ethanol (50 mL)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (20 mmol)
-
Stirring bar and magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the aryl aldehyde and aryl ketone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH in water to the stirred mixture.
-
Continue stirring at room temperature for 2-3 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the chalcone.[6]
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.
Stage 2: Pyrazoline Synthesis (Cyclocondensation)
This protocol describes the cyclization of a chalcone with hydrazine hydrate to form the pyrazoline ring.
Materials:
-
Chalcone (5 mmol)
-
Hydrazine hydrate (or a substituted hydrazine) (7.5 mmol)
-
Ethanol (30 mL)
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the chalcone in ethanol.[5]
-
Add hydrazine hydrate to the solution.[5]
-
Add a few drops of glacial acetic acid as a catalyst.[5]
-
Heat the reaction mixture to reflux for 4-6 hours.[5]
-
Monitor the reaction progress using TLC.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.[5]
-
Collect the solid by filtration, wash with water, and dry.[5]
-
Purify the crude product by recrystallization from ethanol.[5]
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of pyrazole derivatives against carbonic anhydrase, based on the esterase activity of the enzyme.[7]
Materials and Reagents:
-
Human carbonic anhydrase (e.g., hCA II)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[7]
-
Substrate Solution: p-Nitrophenyl acetate (p-NPA) in a minimal amount of organic solvent (e.g., DMSO), diluted with Assay Buffer.
-
Test compounds (pyrazole derivatives) dissolved in DMSO.
-
Positive control inhibitor (e.g., Acetazolamide) dissolved in DMSO.
-
96-well microplate (clear, flat-bottom).
-
Microplate reader capable of kinetic measurements at 400-405 nm.
Reagent Preparation:
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C.[7]
-
CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration with cold Assay Buffer.[7]
-
Inhibitor Working Solutions: Prepare serial dilutions of the test compounds and the positive control in Assay Buffer containing a small, constant percentage of DMSO.
Assay Procedure:
-
Enzyme-Inhibitor Pre-incubation:
-
To the wells of a 96-well plate, add 158 µL of Assay Buffer.[7]
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[7]
-
Add 20 µL of the CA Working Solution to all wells except for the blank (add 20 µL of Assay Buffer to the blank).[7]
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.[7]
-
Immediately start monitoring the increase in absorbance at 400-405 nm in a microplate reader at a constant temperature (e.g., 25°C) for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor (maximum activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationships (SAR)
The inhibitory potency and selectivity of pyrazole derivatives against different CA isoforms are highly dependent on the nature and position of substituents on the pyrazole ring and any appended functionalities.
| General Structure | Substituent (R¹) ** | Substituent (R²) ** | Target Isoform | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |
| Pyrazole-sulfonamide | Phenyl | 2-hydroxy-4-bromophenyl | hCAII | IC₅₀ = 0.24 ± 0.18 µM | |
| Pyrazole-sulfonamide | 4-methoxyphenyl | 2-hydroxy-4-bromophenyl | hCAIX | IC₅₀ = 0.15 ± 0.07 µM | [3] |
| Pyrazole-sulfonamide | 4-methoxyphenyl | 2-hydroxy-4-bromophenyl | hCAXII | IC₅₀ = 0.12 ± 0.07 µM | [3] |
| Pyrazolo[4,3-c]pyridine | N-methylpropionamide linker to benzenesulfonamide | - | hCA I | Kᵢ = 58.8 nM | |
| Pyrazolo[4,3-c]pyridine | - | 3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][7]oxazocine | hCA II | Kᵢ = 5.6 nM |
Key SAR Insights:
-
The presence of a sulfonamide group is a common feature for potent inhibition, acting as a zinc-binding moiety.[8]
-
Substitutions on the phenyl rings attached to the pyrazole core significantly influence inhibitory activity and isoform selectivity.[9] For instance, electron-donating groups like methyl and electron-withdrawing groups like methoxy on the phenyl ring at position 5 can enhance activity against different isoforms.[9]
-
The introduction of linkers, such as an N-methylpropionamide group, between the pyrazole scaffold and the sulfonamide moiety can be favorable for activity against certain isoforms like hCA I.[10]
Mechanism of Action
The primary mechanism of action for many pyrazole-based carbonic anhydrase inhibitors, particularly those containing a sulfonamide group, involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the active site of the enzyme.[11] This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of CO₂. The pyrazole core and its substituents can further stabilize the inhibitor-enzyme complex through interactions with amino acid residues in the active site, contributing to the overall binding affinity and selectivity.
Caption: Inhibition of the carbonic anhydrase catalytic cycle by a pyrazole-sulfonamide inhibitor.
Conclusion
Pyrazole derivatives represent a highly valuable and adaptable scaffold for the design and development of potent and selective carbonic anhydrase inhibitors. Their synthetic accessibility, coupled with the ability to systematically modify their structure to optimize biological activity, makes them a cornerstone in the ongoing search for novel therapeutics targeting CAs. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize, evaluate, and understand the application of pyrazole derivatives in the exciting field of carbonic anhydrase inhibition.
References
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Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., Aziz, M., & Iqbal, J. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(7), 1275–1288. [Link]
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Güzel, E. B., Kasımoğulları, R., & Bourse, F. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1543–1551. [Link]
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Gecibesler, I. H., Bua, S., Ghorab, M. M., Al-Said, M. S., & Supuran, C. T. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 21(23), 9035. [Link]
-
Nocentini, A., Bua, S., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]
-
Moi, D., Monti, D. M., & De Luca, V. (2019). Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. Bioorganic Chemistry, 92, 103254. [Link]
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Al-Hourani, B. J. (2022). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry, 13(11), 1335–1356. [Link]
-
Patel, R. V., & Mistry, B. D. (2018). Synthesis and biological study of some new chalcone and pyrazole derivatives. Journal of Saudi Chemical Society, 22(7), 845-853. [Link]
-
Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., Aziz, M., & Iqbal, J. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(7), 1275–1288. [Link]
-
Gecibesler, I. H., Bua, S., Ghorab, M. M., Al-Said, M. S., & Supuran, C. T. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 21(23), 9035. [Link]
-
Nocentini, A., Bua, S., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]
-
Moi, D., Monti, D. M., & De Luca, V. (2019). Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. Bioorganic Chemistry, 92, 103254. [Link]
-
Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., Aziz, M., & Iqbal, J. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(27), 18585-18598. [Link]
-
Patil, S. B., & Patil, P. B. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Pharmaceutical Negative Results, 219-226. [Link]
-
Lindskog, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International journal of molecular sciences, 22(14), 7291. [Link]
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Introduction: The Analytical Imperative for Pyrazole-Sulfonamides
An Application Note for the Analysis of Pyrazole-Sulfonamide Compounds by HPLC and LC-MS/MS
The pyrazole-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anti-cancer agents.[1][2] A prominent example is Celecoxib, a selective COX-2 inhibitor widely used for pain and inflammation management.[3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with the sulfonamide group (-SO₂NH₂), imparts unique physicochemical properties that are critical to their biological activity.[1]
Given their pharmaceutical significance, the accurate and reliable quantification of these compounds is paramount throughout the drug development lifecycle. This includes purity assessment of active pharmaceutical ingredients (APIs), determination in finished dosage forms, pharmacokinetic studies in biological matrices, and the detection of potential process-related or genotoxic impurities.[3][5] High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the premier analytical techniques for this purpose.[6][7]
This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, provides detailed protocols and the underlying scientific rationale for developing and validating robust HPLC and LC-MS/MS methods for the analysis of pyrazole-sulfonamide compounds.
Part 1: Reversed-Phase HPLC-UV Method
High-Performance Liquid Chromatography is a powerful and widely accessible technique for separating, identifying, and quantifying compounds.[6] For pyrazole-sulfonamides, a reversed-phase (RP-HPLC) method is typically the most effective approach.
Principle of Separation
The core of RP-HPLC lies in the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. Pyrazole-sulfonamide compounds possess both nonpolar (e.g., aryl groups) and polar (e.g., sulfonamide) moieties, allowing for excellent retention and separation on a C18 column. By systematically altering the composition of the mobile phase—usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol—the retention time of the analyte can be precisely controlled to achieve separation from impurities or other components.[6] UV detection is suitable as the aromatic rings inherent in most pyrazole-sulfonamide structures provide strong chromophores for sensitive detection.[8][9]
Experimental Protocol: HPLC-UV Analysis
-
HPLC System: A standard system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.[6]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[6]
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and ultrapure water. Analytical grade formic acid or phosphate buffers.
-
Reference Standard: A well-characterized reference standard of the target pyrazole-sulfonamide compound (>99% purity).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier ensures the sulfonamide and any basic nitrogens are protonated, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low UV cutoff and provides good peak shapes for many compounds.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard.[6]
-
Dissolve in a suitable solvent, typically methanol or a methanol/water mixture, in a 10 mL volumetric flask to create a 1 mg/mL stock solution.[6]
-
Perform serial dilutions from the stock solution using the mobile phase as the diluent to prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (for a Capsule Formulation):
-
Weigh the contents of not fewer than 20 capsules to determine the average fill weight.
-
Accurately weigh a portion of the pooled powder equivalent to a target concentration (e.g., 10 mg of the active pyrazole-sulfonamide).
-
Transfer to a 10 mL volumetric flask, add approximately 7 mL of methanol, and sonicate for 15 minutes to ensure complete dissolution.[6]
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6] This removes excipients and prevents clogging of the HPLC system.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and sample solutions.
-
Monitor the absorbance at the maximum wavelength (λmax) of the analyte, often around 251 nm for compounds like celecoxib.[8]
-
Data Presentation: HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | General-purpose nonpolar phase providing good retention for pyrazole-sulfonamides. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution. |
| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient | Isocratic is simpler and faster for quality control. Gradient is better for separating complex mixtures or stability samples. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Improves reproducibility of retention times by controlling viscosity. |
| Injection Vol. | 10 µL | A typical volume for achieving good sensitivity without overloading the column. |
| Detection | UV at λmax (e.g., 251 nm) | Maximizes signal-to-noise for the target analyte. |
Part 2: LC-MS/MS Method for High-Sensitivity Analysis
For applications requiring higher sensitivity and selectivity, such as analyzing low-level impurities or quantifying drugs in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10][11]
Principle of Analysis
The LC system separates the components of the mixture as in HPLC. The eluent then enters the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) is typically used, which creates charged droplets that evaporate, producing gas-phase ions of the analyte. For pyrazole-sulfonamides, ESI in positive ion mode is common due to the basic nitrogen atoms in the pyrazole ring, which are readily protonated.[3][12]
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode.[7]
-
Q1 (First Quadrupole): Isolates the protonated molecule of the target analyte (the "precursor ion").
-
Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (the "product ion"). This precursor-to-product ion transition is highly specific to the analyte's chemical structure, providing exceptional selectivity and virtually eliminating matrix interference.[7]
-
Visualizing the Analytical Workflow
The general workflow for developing and validating an analytical method for pyrazole-sulfonamides follows a structured path from initial preparation to final reporting.
Caption: General workflow for analytical method development and validation.
Experimental Protocol: LC-MS/MS Analysis
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[7][12]
-
Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable. Phenyl or Pentafluorophenyl (PFP) columns can offer alternative selectivity for aromatic compounds.[3][10]
-
Solvents and Reagents: LC-MS grade acetonitrile, methanol, water, formic acid, and ammonium acetate.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., Celecoxib-d7) is ideal for compensating for matrix effects and extraction variability.[13]
-
Mobile Phase and Solution Preparation:
-
Prepare mobile phases as described for HPLC, but use LC-MS grade solvents and additives (e.g., 0.1% formic acid or 5 mM ammonium acetate) to ensure compatibility with the MS source.[5]
-
Prepare stock solutions of the analyte and internal standard in methanol at 1 mg/mL.[13]
-
Prepare calibration standards and quality control (QC) samples by spiking blank matrix (e.g., human plasma) with appropriate volumes of the stock solutions.
-
-
Sample Preparation (Liquid-Liquid Extraction for Plasma): [13]
-
Pipette 200 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution. Rationale: The IS is added early to account for variability throughout the entire process.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject.
-
-
LC-MS/MS Analysis:
-
Optimize MS parameters by infusing a standard solution of the analyte to find the precursor ion and the most abundant, stable product ions.
-
Set up the instrument with the optimized LC and MS conditions.
-
Run the sequence, ensuring calibration standards bracket the expected sample concentrations.
-
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 or Phenyl, 100 mm x 2.1 mm, 1.8 µm | Smaller particle size (UPLC) provides higher efficiency and shorter run times. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Acidified mobile phase promotes positive ionization (ESI+). |
| Gradient | 5% B to 95% B over 5 min | Gradient elution is necessary to elute analytes with a wide range of polarities and clean the column. |
| Flow Rate | 0.3-0.5 mL/min | Appropriate for 2.1 mm ID columns, ensuring efficient ionization.[3] |
| Column Temp. | 40 °C | Ensures robust and reproducible chromatography.[10] |
| Ionization Mode | ESI, Positive | Pyrazole nitrogens are readily protonated.[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification.[7] |
| Example MRM (Celecoxib) | Q1: m/z 382.1 → Q3: m/z 316.1 | Specific precursor-product transition for quantification. |
| MS Voltages | Spray: ~3-5 kV; Capillary: ~30-40 V | Optimized to maximize ion generation and transmission.[12] |
Part 3: Method Validation - A Self-Validating System
A protocol's trustworthiness is established through rigorous validation. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[14] All validation studies should be conducted according to established guidelines such as ICH Q2(R2) or FDA guidance.[14][15][16]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free of interference from matrix, impurities, or degradants. | Peak purity analysis (DAD). No interfering peaks at the analyte's retention time in blank/placebo samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. Calibration curve should be visually inspected for linearity. |
| Accuracy | Closeness of test results to the true value. Assessed by recovery studies on spiked samples. | Mean recovery should be within 80-120% for complex matrices and 98-102% for drug products.[16] |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) should be ≤ 2% for drug products, ≤ 15% for bioanalysis (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1. Precision (RSD) ≤ 20%.[5] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters should remain within acceptable limits. |
| Stability | Stability of the analyte in stock solutions and in the sample matrix under various storage conditions (freeze-thaw, short-term, long-term).[4] | Recovery should be within ±15% of the nominal concentration. |
Conclusion
The analytical methods detailed in this note provide robust and reliable frameworks for the quantification of pyrazole-sulfonamide compounds. The choice between HPLC-UV and LC-MS/MS is dictated by the specific analytical challenge. HPLC-UV offers a straightforward, accessible method for routine quality control and formulation analysis. For applications demanding the utmost sensitivity and selectivity, such as impurity analysis and bioanalysis, LC-MS/MS is the definitive technique. The causality-driven explanations for experimental choices and adherence to rigorous validation standards ensure that these protocols are not just procedures to be followed, but self-validating systems that generate trustworthy and defensible scientific data.
References
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A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. Available from: [Link]
- Method for preparing pyrazole sulfonamide derivatives. Google Patents.
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Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available from: [Link]
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Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available from: [Link]
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Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available from: [Link]
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available from: [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central. Available from: [Link]
-
A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. SciSpace. Available from: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]
-
Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chrom. Journal of Food and Drug Analysis. Available from: [Link]
-
Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available from: [Link]
-
Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. Available from: [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available from: [Link]
-
LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Der Pharma Chemica. Available from: [Link]
-
Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. PubMed. Available from: [Link]
-
Chemical structures of pyrazole‐sulfonamide/sulfonyl hydrazone/sulfaguanidine/sulfone hybrids 23–37. ResearchGate. Available from: [Link]
-
Stability-indicating HPLC method for quantification of celecoxib and diacerein along with its impurities in capsule dosage form. PubMed. Available from: [Link]
-
A Stability-Indicating HPLC Method to Determine Celecoxib in Capsule Formulations. Taylor & Francis Online. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. Available from: [Link]
-
ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY. ResearchGate. Available from: [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]
-
A stability-indicating HPLC method to determine Celecoxib in capsule formulations. Semantic Scholar. Available from: [Link]
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A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of the Iranian Chemical Society. Available from: [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Available from: [Link]
-
FDA Guidelines for Analytical Method Validation. Scribd. Available from: [Link]
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Figure 2 from Stability indicating HPLC method for celecoxib related substances in solid dosage forms. Semantic Scholar. Available from: [Link]
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Application Notes and Protocols: Preparation of Stock Solutions of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide
Introduction: The Criticality of Accurate Stock Solution Preparation
In the fields of chemical biology, pharmacology, and drug development, the integrity of experimental data is fundamentally reliant on the precise and consistent preparation of test compounds. A stock solution, a concentrated solution of known accuracy, serves as the foundation for creating the working solutions used in downstream assays.[1] Improper preparation can introduce significant variability, leading to erroneous results, wasted resources, and a lack of reproducibility. This guide provides a detailed, field-proven protocol for the preparation, handling, and storage of stock solutions for the compound 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. The causality behind each step is explained to ensure a thorough understanding and a self-validating experimental approach.
Compound Overview and Physicochemical Properties
This compound is a sulfonamide derivative containing a brominated pyrazole moiety. Such structures are of interest in medicinal chemistry.[2] An accurate understanding of its physicochemical properties is the mandatory first step for any experimental work.
Molecular Structure:
Caption: Molecular structure of the compound.
A summary of the key physicochemical properties for this compound is presented in Table 1. The molecular formula was determined to be C₁₁H₁₂BrN₃O₂S, and the molecular weight was calculated from this formula.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₂BrN₃O₂S | Inferred from related compound |
| Molecular Weight | 330.20 g/mol | Calculated |
| Appearance | Assumed to be a solid | Based on related compounds |
| Purity | >95% (User must verify from Certificate of Analysis) | N/A |
| Solubility | No quantitative data available. See Protocol I. | N/A |
PART 1: Safety Precautions and Handling
-
Irritant: May cause skin, eye, and respiratory irritation.[3]
-
Harmful: May be harmful if swallowed or inhaled.[4]
Mandatory Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
PART 2: Protocol for Determining Empirical Solubility
Given the absence of published quantitative solubility data, the first crucial step is to determine the approximate solubility of your specific batch of this compound in the desired solvent(s). This ensures the preparation of a stable, high-concentration stock solution without unintended precipitation. The widely accepted isothermal shake-flask method is recommended.[2][5]
Rationale for Solvent Selection
The choice of solvent is critical and depends on the compound's polarity and the requirements of the downstream application.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. The core structure, 4-bromopyrazole, is known to be soluble in DMSO. It is a common choice for preparing stock solutions for biological assays.
-
Ethanol/Methanol: Polar protic solvents that can also be effective. The related compound 4-bromopyrazole is soluble in methanol.
-
Aqueous Buffers (with pH adjustment): The N-H bond in the N-ethylbenzenesulfonamide moiety is acidic.[6][7] Therefore, the compound's solubility in aqueous solutions is expected to increase significantly at higher pH (alkaline conditions) due to the formation of a more soluble salt.
Experimental Protocol: Shake-Flask Method
-
Preparation: Label a series of vials, one for each solvent to be tested (e.g., DMSO, 95% Ethanol, PBS pH 7.4).
-
Addition of Solute: Add a pre-weighed excess amount of the compound (e.g., 5-10 mg) to each vial. The key is to have undissolved solid remaining to ensure saturation.
-
Addition of Solvent: Add a known volume of the selected solvent (e.g., 1 mL) to each vial.
-
Equilibration: Seal the vials tightly and place them on a constant temperature shaker (e.g., 25°C). Agitate for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution and Analysis: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a standard curve of known concentrations.
-
Calculation: The solubility is the concentration determined in the supernatant.
PART 3: Protocol for Preparation of a Molar Stock Solution
Once the solubility has been determined, you can proceed to prepare a stock solution at a concentration below this limit to ensure stability. This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for many biological assays.
Workflow Diagram
Caption: Workflow for preparing the stock solution.
Step-by-Step Methodology
1. Calculation of Required Mass:
To prepare a stock solution of a specific molarity, the required mass of the compound must be calculated. The fundamental formula is:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 10 mL of a 10 mM stock solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 10 mL = 0.010 L
-
Molecular Weight = 330.20 g/mol
*Mass (mg) = 0.010 mol/L * 0.010 L * 330.20 g/mol * 1000 mg/g = 3.302 mg
2. Weighing the Compound:
-
Use a properly calibrated analytical balance.
-
Place a clean weigh boat on the balance and tare it.
-
Carefully weigh out the calculated mass (3.302 mg) of the compound. Record the exact mass weighed.
3. Dissolution:
-
Quantitatively transfer the weighed compound into a clean, appropriately sized volumetric flask (e.g., 10 mL).
-
Add approximately 80% of the final volume of the chosen solvent (e.g., 8 mL of DMSO for a 10 mL final volume).
-
Cap the flask and facilitate dissolution by vortexing or sonicating. Gentle warming in a water bath may be used if necessary, but monitor for any signs of degradation. Ensure the solid is completely dissolved before proceeding.
4. Final Volume Adjustment:
-
Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
5. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes.
-
Use sterile, light-blocking (amber) or opaque vials.
-
Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Conclusion: Ensuring Experimental Success
The meticulous preparation of stock solutions is a non-negotiable cornerstone of high-quality, reproducible research. By following these detailed protocols, from initial safety assessments and empirical solubility determination to precise calculations and proper storage, researchers can establish a foundation of confidence in their experimental results. This self-validating approach minimizes a significant source of potential error, paving the way for more reliable and impactful scientific discoveries.
References
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Filo. (2025, March 23). Assertion : N-Ethylbenzene sulphonamide is soluble in alkali. Reason : H... Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Physics Wallah. (2022, September 15). Assertion : N-Ethylbenzene sulphonamide is soluble in alkali. Reason : Hydrogen attached to nitro... [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
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Application Notes and Protocols: Experimental Design for Testing the Antimicrobial Activity of Sulfonamides
<
Introduction: The Enduring Relevance of Sulfonamides in Antimicrobial Research
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used systemically, fundamentally changed the landscape of medicine.[1] While their prominence was later overshadowed by the advent of penicillin and subsequent antibiotic classes, sulfonamides remain crucial therapeutic agents for a variety of bacterial infections, including urinary tract and soft tissue infections.[2][3][4] Their continued use, however, is challenged by the global rise of antimicrobial resistance, making the rigorous evaluation of novel sulfonamide derivatives and existing formulations more critical than ever.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust experimental design for testing the antimicrobial activity of sulfonamides. This document moves beyond a simple recitation of protocols to explain the underlying principles and rationale, ensuring that the generated data is both accurate and meaningful.
The Scientific Foundation: Understanding the Sulfonamide Mechanism of Action
A solid experimental design is built upon a thorough understanding of the drug's mechanism of action. Sulfonamides are bacteriostatic agents, meaning they inhibit bacterial growth rather than directly killing the bacteria.[7][8] Their efficacy relies on the host's immune system to clear the inhibited pathogens.[7]
Sulfonamides function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3][9] This enzyme is essential for the synthesis of folic acid (vitamin B9), a critical precursor for the production of nucleic acids (DNA and RNA) and certain amino acids.[7][] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing the basis for the selective toxicity of sulfonamides.[2][7] By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the folic acid synthesis pathway and ultimately arresting bacterial growth.[]
This mechanism has significant implications for experimental design. For instance, the bacteriostatic nature of sulfonamides means that endpoints measuring growth inhibition are paramount. Furthermore, the competitive inhibition mechanism highlights the importance of using appropriate testing media, as components of the media can interfere with the drug's action.
Diagram: Sulfonamide Mechanism of Action
Caption: Competitive inhibition of the bacterial folate synthesis pathway by sulfonamides.
Core Principles of Experimental Design for Sulfonamide Susceptibility Testing
A well-designed experiment is a self-validating system. For sulfonamides, this necessitates careful consideration of the following:
-
Choice of Methodology: The selection of the primary antimicrobial susceptibility testing (AST) method is a critical first step. The most common and standardized methods include broth microdilution, agar dilution, and disk diffusion.[4][11][12] The choice depends on the specific research question, throughput requirements, and the level of quantitative data needed.
-
Appropriate Growth Media: This is a crucial and often overlooked aspect of sulfonamide testing. Standard microbiology media can contain sulfonamide antagonists, such as thymidine, which can interfere with the drug's activity and lead to falsely resistant results.[11][13] Therefore, it is imperative to use a medium with low levels of these antagonists, such as Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA).[11] In some cases, the medium may need to be supplemented with thymidine phosphorylase or lysed horse blood to neutralize any residual thymidine.[13]
-
Standardized Inoculum: The density of the bacterial inoculum must be carefully controlled to ensure reproducibility. The Clinical and Laboratory Standards Institute (CLSI) recommends adjusting the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11][14]
-
Inclusion of Controls: Every experiment must include appropriate controls to validate the results. These include:
-
Growth Control: Bacteria inoculated in media without any antimicrobial agent to ensure the organism is viable and capable of growth under the experimental conditions.[11]
-
Sterility Control: Media without bacteria to check for contamination.[11]
-
Reference Strains: The use of well-characterized quality control (QC) strains with known sulfonamide susceptibility profiles (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923) is essential for verifying the accuracy of the testing procedure.[15]
-
-
Appropriate Incubation Conditions: Incubation temperature and duration must be standardized. For most medically relevant bacteria, incubation at 35-37°C for 16-20 hours is standard.[11]
Key Experimental Protocols
The following protocols are based on established guidelines, primarily from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[16][17]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][18]
Protocol:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the lot has low levels of thymidine. If necessary, supplement the media as previously described.[13]
-
Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide stock solution with CAMHB to achieve the desired final concentration range.[11] Include a growth control well (no sulfonamide) and a sterility control well (no bacteria).
-
Inoculum Preparation: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.[11] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.[19] For sulfonamides, the endpoint is often read as the concentration that inhibits ≥80% of growth compared to the growth control, as some trailing growth may occur.[18]
Diagram: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution method to determine MIC.
Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion method is a qualitative or semi-quantitative technique that is widely used due to its simplicity and low cost.[4][12] It assesses the susceptibility of a bacterial isolate to a particular antimicrobial agent.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) with low thymidine content and pour into petri dishes to a uniform depth.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of the MHA plate to create a uniform lawn of growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the sulfonamide (e.g., 300 µg) to the surface of the agar.[20]
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established CLSI breakpoints.[14][21] It is important to note that with sulfonamides, slight growth (≤20% of the lawn) within the zone of inhibition should be disregarded, and the more obvious margin should be measured.[14][22]
Time-Kill Assay
The time-kill assay provides dynamic information about the antimicrobial agent's activity over time and can help differentiate between bacteriostatic and bactericidal effects.[23][24][25] A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL.[23][25]
Protocol:
-
Preparation: In sterile tubes, prepare CAMHB with the sulfonamide at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the sulfonamide.[11]
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[11]
-
Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[23]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them on MHA to determine the number of viable bacteria (CFU/mL).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies on plates that yield between 30 and 300 colonies.[23]
-
Data Analysis: Plot the log10 CFU/mL against time for each sulfonamide concentration and the growth control.
Diagram: Time-Kill Assay Workflow
Caption: Workflow for the time-kill assay to assess bactericidal or bacteriostatic activity.
Data Analysis and Interpretation
Accurate interpretation of the data is as crucial as the experimental execution itself.
| Parameter | Description | Interpretation for Sulfonamides |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the drug that inhibits visible bacterial growth.[18][19] | A lower MIC value indicates greater potency. The MIC should be compared to established clinical breakpoints from organizations like CLSI to categorize the isolate as susceptible, intermediate, or resistant.[19][26][27] |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum. This is determined by subculturing from the clear wells of a MIC assay onto drug-free agar. | For bacteriostatic agents like sulfonamides, the MBC is often significantly higher than the MIC, or may not be achievable at clinically relevant concentrations.[28] |
| Zone of Inhibition Diameter | The diameter of the area around the antibiotic disk where bacterial growth is inhibited. | The measured diameter is compared to CLSI breakpoint tables to determine if the organism is susceptible, intermediate, or resistant.[14][21] |
| Time-Kill Kinetics | A graphical representation of the change in bacterial viability over time in the presence of the antimicrobial agent. | For sulfonamides, the graph will typically show a halt or slowing of bacterial growth (bacteriostatic effect) rather than a rapid decline in viable cell count (bactericidal effect).[25] |
Advanced Applications: Synergy Testing
Given the prevalence of antimicrobial resistance, combination therapy is an increasingly important strategy.[29] Sulfonamides are often combined with other drugs, most notably trimethoprim, which also targets the folic acid synthesis pathway but at a different step (inhibiting dihydrofolate reductase).[7][] This combination often results in a synergistic and bactericidal effect.[30][31]
The checkerboard assay is a common method for evaluating synergy.[29][32] This technique involves preparing a two-dimensional array of serial dilutions of two drugs in a microtiter plate. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the accurate and reproducible assessment of the antimicrobial activity of sulfonamides. By adhering to standardized methodologies, incorporating appropriate controls, and understanding the mechanistic basis of these agents, researchers can generate high-quality data that is essential for the discovery and development of new antimicrobial therapies and for combating the ongoing challenge of bacterial resistance.
References
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Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link]
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Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved from [Link]
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Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
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Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2023, May 3). YouTube. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Antimicrobial sulfonamide drugs. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
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Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Available at: [Link]
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Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan journal of pharmaceutical sciences, 25(4), 839–844. Available at: [Link]
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Then, R. L. (1979). Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides. Journal of Antimicrobial Chemotherapy, 5(Suppl B), 75-89. Available at: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available at: [Link]
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Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-44. Available at: [Link]
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Simmons, N. A. (1963). Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro. Journal of clinical pathology, 16(5), 441–444. Available at: [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
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Khan, D. D., Ahmad, A. U., & Khan, F. A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific MICROBIOLOGY, 4(5), 01-05. Available at: [Link]
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Liu, X., et al. (2016). Similarities and differences in combined toxicity of sulfonamides and other antibiotics towards bacteria for environmental risk assessment. Environmental Science and Pollution Research, 23(15), 15638-15647. Available at: [Link]
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Microchem Laboratory. (n.d.). ASTM E2315 - Liquid Suspension Time-Kill Test. Retrieved from [Link]
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Then, R., & Angehrn, P. (1978). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure. Current microbiology, 1(3), 189–193. Available at: [Link]
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Brumfitt, W., & Hamilton-Miller, J. M. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of urology, 117(6), 757–758. Available at: [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
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Brown-Elliott, B. A., et al. (2012). Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species. Journal of Clinical Microbiology, 50(5), 1636-1641. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2015). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. Retrieved from [Link]
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens (Basel, Switzerland), 10(2), 165. Available at: [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
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ResearchGate. (n.d.). MIC, MBC and MFC (µg/mL) values of sulfonamides. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Scribd. (n.d.). Broth Microdilution Guide for Labs. Retrieved from [Link]
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Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed research international, 2014, 932096. Available at: [Link]
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Mercante, I., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access microbiology, 3(11), 000283. Available at: [Link]
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Louisiana Department of Health. (n.d.). Sulfonamides and Sulfonamide Combinations*. Retrieved from [Link]
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Dogan, D., et al. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. RSC medicinal chemistry, 12(5), 785–797. Available at: [Link]
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American Society for Microbiology. (2018). Combination Antibiotic Testing: When 2 Drugs are Better than 1 (or 2). Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Ali, B., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI journal, 16, 166–176. Available at: [Link]
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Application Note: Characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the evaluation of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide (hereafter designated as Cpd-BPNEBS) , a novel small molecule inhibitor, in kinase-focused drug discovery. Pyrazole and sulfonamide moieties are prevalent scaffolds in clinically successful kinase inhibitors, suggesting Cpd-BPNEBS has significant potential.[1][2] This guide details a strategic, multi-tiered approach, beginning with essential physicochemical handling, progressing through robust biochemical assays for primary screening and mechanism of action studies, and culminating in a cell-based assay to confirm target engagement in a physiological context. The protocols are designed to be self-validating, employing orthogonal methods to ensure data integrity and provide a clear, confident assessment of the compound's inhibitory properties against the Epidermal Growth Factor Receptor (EGFR), a well-validated oncogenic tyrosine kinase.[3]
Introduction: The Rationale for Investigating Cpd-BPNEBS
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The pyrazole ring system is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to form key interactions within enzyme active sites.[2][4] Similarly, the benzenesulfonamide group is a common feature in many potent enzyme inhibitors.[5] The combination of these pharmacophores in Cpd-BPNEBS suggests a high probability of interaction with the ATP-binding pocket of protein kinases.
This application note will use the Epidermal Growth Factor Receptor (EGFR) as a model target kinase. EGFR is a receptor tyrosine kinase whose hyperactivity drives tumor growth in various cancers, making it a prime target for inhibitor development.[3] We hypothesize that Cpd-BPNEBS acts as an ATP-competitive inhibitor of EGFR. The following protocols will rigorously test this hypothesis.
Compound Handling and Physicochemical Properties
Accurate and reproducible results begin with proper handling of the test compound. The physicochemical properties of Cpd-BPNEBS must be considered to ensure its stability and solubility throughout the experimental workflow.
2.1. Solubility and Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions of small molecules for high-throughput screening.[6]
-
Protocol: Master Stock Preparation
-
Prepare a 10 mM master stock solution of Cpd-BPNEBS in 100% anhydrous DMSO.
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.
-
Visually inspect the solution for any precipitation. If particulates are observed, centrifugation may be required to clarify the stock.
-
Aliquot the master stock into small volumes in low-retention tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light and moisture.
-
-
Causality and Best Practices:
-
Why 100% Anhydrous DMSO? DMSO is hygroscopic; absorbed water can significantly decrease the solubility of many organic compounds and may promote hydrolysis over long-term storage.[7]
-
Why Aliquot? Repeated freeze-thaw cycles can lead to compound precipitation, especially as water is absorbed from the atmosphere upon opening the tube.[7] This ensures consistency across multiple experiments.
-
Solubility in Aqueous Buffers: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts or enzyme inhibition. It is critical to test the solubility of Cpd-BPNEBS in the final assay buffer during preliminary experiments.
-
2.2. Stability
While pyrazole rings are generally stable, the overall stability of the compound in DMSO and aqueous assay buffers should be assessed, particularly if experiments are conducted over extended periods.[8]
-
Recommendation: For initial studies, prepare fresh dilutions of the compound from the master stock for each experiment. If instability is suspected, the purity of the compound stock can be re-assessed by HPLC after a period of storage.
Tier 1: Primary Biochemical Activity Screening (ADP-Glo™ Assay)
The first step is to determine if Cpd-BPNEBS inhibits the enzymatic activity of our target kinase, EGFR. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[9] A decrease in ADP production corresponds to kinase inhibition. The signal is positively correlated with kinase activity, making the data intuitive to interpret.[10]
3.1. Principle of the ADP-Glo™ Assay
The assay is a two-step process:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal, which is measured by a luminometer.[11][12]
3.2. Workflow for the ADP-Glo™ Assay
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
3.3. Detailed Protocol: EGFR Inhibition using ADP-Glo™
This protocol is adapted for a 384-well plate format.[13]
-
Reagents & Materials:
-
Recombinant Human EGFR (SignalChem)
-
Poly(Glu, Tyr) 4:1 substrate
-
Tyrosine Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Cpd-BPNEBS
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
-
-
Step-by-Step Procedure:
-
Prepare a serial dilution of Cpd-BPNEBS in 100% DMSO. Then, create intermediate dilutions in kinase buffer such that the final DMSO concentration in the assay is ≤1%.
-
To the wells of a 384-well plate, add:
-
1 µL of serially diluted Cpd-BPNEBS or DMSO vehicle control.
-
2 µL of EGFR enzyme diluted in kinase buffer.
-
2 µL of a substrate/ATP mixture (pre-diluted in kinase buffer). The optimal ATP concentration should be at or near the Kₘ for the enzyme to accurately determine the potency of ATP-competitive inhibitors.[14]
-
-
Incubate the reaction plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Tier 2: Orthogonal Biochemical Assay (LanthaScreen® Eu Kinase Binding)
To confirm that the observed inhibition of enzymatic activity is due to direct binding of Cpd-BPNEBS to EGFR, we employ an orthogonal assay. The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that directly measures compound binding to the kinase ATP pocket.[15]
4.1. Principle of the LanthaScreen® Assay
This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[16]
-
A Europium (Eu)-labeled antibody binds to the tagged kinase.
-
A fluorescent tracer binds to the kinase's ATP site.
-
When the antibody and tracer are both bound, they are in close proximity, allowing FRET to occur when the Europium is excited.
-
An inhibitor (like Cpd-BPNEBS) that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.[17]
4.2. Workflow for the LanthaScreen® Assay
Caption: Workflow for the LanthaScreen® Kinase Binding Assay.
4.3. Detailed Protocol: EGFR Binding using LanthaScreen®
This protocol is adapted for a 16 µL final volume.[17]
-
Reagents & Materials:
-
Tagged Recombinant Human EGFR
-
LanthaScreen® Eu-anti-Tag Antibody (Thermo Fisher Scientific)
-
LanthaScreen® Kinase Tracer (Thermo Fisher Scientific)
-
Kinase Buffer
-
Cpd-BPNEBS
-
Low-volume 384-well black assay plates
-
TR-FRET compatible plate reader
-
-
Step-by-Step Procedure:
-
Prepare a 4X serial dilution of Cpd-BPNEBS in kinase buffer (final DMSO ≤1%).
-
Prepare a 2X mixture of EGFR and Eu-labeled antibody in kinase buffer.
-
Prepare a 4X solution of the appropriate kinase tracer in kinase buffer.
-
In a 384-well plate, add the components in the following order:
-
4 µL of 4X Cpd-BPNEBS or DMSO control.
-
8 µL of the 2X Kinase/Antibody mixture.
-
-
Mix gently and briefly centrifuge the plate.
-
Add 4 µL of the 4X Tracer to all wells to initiate the binding reaction.
-
Cover the plate, and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Tier 3: Cellular Target Engagement (Phospho-EGFR ELISA)
A potent biochemical inhibitor must also demonstrate activity in a cellular environment. A cell-based assay confirms that the compound can cross the cell membrane, engage its target in the complex milieu of the cytoplasm, and inhibit its function. We will use a cell-based ELISA to measure the inhibition of ligand-induced EGFR autophosphorylation.[18]
5.1. Principle of the Cell-Based Phospho-EGFR Assay
-
Cells overexpressing EGFR (e.g., A431) are seeded in a 96-well plate.
-
The cells are treated with various concentrations of Cpd-BPNEBS.
-
EGFR is activated by adding its ligand, Epidermal Growth Factor (EGF).
-
Cells are fixed and permeabilized, and the wells are blocked.
-
Two primary antibodies are used in parallel wells: one that detects phosphorylated EGFR (at a key autophosphorylation site like Tyr1068) and another that detects total EGFR.[19]
-
An HRP-conjugated secondary antibody is added, followed by a colorimetric substrate.
-
The signal is read on a spectrophotometer. The ratio of the phospho-EGFR signal to the total EGFR signal provides a normalized measure of kinase inhibition.[20]
5.2. Detailed Protocol: Inhibition of EGFR Autophosphorylation
This protocol is adapted for a 96-well plate format.[18][20]
-
Reagents & Materials:
-
A431 human epidermoid carcinoma cell line (known for high EGFR expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cpd-BPNEBS
-
Recombinant Human EGF
-
Fixing Solution (e.g., 4% formaldehyde in PBS)
-
Quenching and Blocking Buffers
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Mouse anti-total-EGFR
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
TMB Substrate and Stop Solution
-
96-well tissue culture-treated plates
-
Absorbance microplate reader
-
-
Step-by-Step Procedure:
-
Seed 20,000 A431 cells per well in a 96-well plate and incubate overnight.
-
Starve the cells by replacing the medium with serum-free medium for 4-6 hours.
-
Pre-treat cells by adding various concentrations of Cpd-BPNEBS (or DMSO control) for 1-2 hours.
-
Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes at 37°C. Leave some wells unstimulated as a negative control.
-
Quickly remove the medium and fix the cells with 100 µL of Fixing Solution for 20 minutes at room temperature.
-
Wash the wells three times with 1x Wash Buffer.
-
Permeabilize and block the wells with appropriate buffers as per the kit manufacturer's instructions.
-
Add 50 µL of diluted primary antibody (phospho-EGFR or total-EGFR) to the corresponding wells and incubate overnight at 4°C.
-
Wash the wells three times with 1x Wash Buffer.
-
Add 50 µL of the appropriate HRP-conjugated secondary antibody and incubate for 1.5 hours at room temperature.
-
Wash the wells five times with 1x Wash Buffer.
-
Add 50 µL of TMB Substrate and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution and read the absorbance at 450 nm.
-
Data Analysis and Interpretation
For each assay, the data should be used to generate a dose-response curve and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Data Normalization:
-
High Control (0% Inhibition): Signal from wells with DMSO vehicle only.
-
Low Control (100% Inhibition): Signal from wells with no enzyme or a known potent inhibitor.
-
Calculation: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Low] / [Signal_High - Signal_Low])
-
-
IC₅₀ Determination:
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (four-parameter variable slope) using software like GraphPad Prism.[21]
-
The IC₅₀ is one of the parameters calculated from this curve fit.
-
6.1. Expected Outcomes and Interpretation
| Assay Type | Expected Result for an Active Compound | Interpretation |
| ADP-Glo™ (Activity) | Dose-dependent decrease in luminescence. | Cpd-BPNEBS inhibits the catalytic activity of EGFR. |
| LanthaScreen® (Binding) | Dose-dependent decrease in the TR-FRET ratio. | Cpd-BPNEBS directly binds to the ATP pocket of EGFR. |
| Phospho-EGFR ELISA | Dose-dependent decrease in the P-EGFR/Total-EGFR ratio. | Cpd-BPNEBS is cell-permeable and inhibits EGFR autophosphorylation in a cellular context. |
-
Trustworthiness of Results: Strong concordance between the IC₅₀ values from the biochemical activity and binding assays provides high confidence that Cpd-BPNEBS acts via direct inhibition. A potent cellular IC₅₀ value (ideally within 10-fold of the biochemical IC₅₀) confirms the compound's potential for further development.[22]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Pipetting errors; Inadequate mixing; Plate edge effects. | Calibrate pipettes; Ensure thorough but gentle mixing; Avoid using the outer wells of the plate or fill them with buffer.[23] |
| Low Assay Window (Low S/B ratio) | Suboptimal enzyme, substrate, or ATP concentration; Inactive enzyme. | Titrate enzyme and substrate concentrations to find optimal conditions; Verify enzyme activity with a positive control inhibitor. |
| Compound Precipitation | Poor solubility of Cpd-BPNEBS in the final assay buffer. | Lower the final concentration of the compound; Increase the final DMSO percentage slightly (up to 1-2%), ensuring it doesn't affect the enzyme. |
| Biochemical potency does not translate to cells | Poor cell permeability; Compound is a substrate for efflux pumps; Compound instability in cell media. | Assess compound permeability using a PAMPA assay; Test for efflux pump interaction; Evaluate compound stability in culture medium over time. |
References
-
Assay Genie. (n.d.). EGFR (Phospho-Tyr1069)Colorimetric Cell-Based ELISA Kit (CBCAB01418) - Protocol. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Raja, G., et al. (2018). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega, 3(10), 12831–12840. [Link]
-
Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1348. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4899. [Link]
-
ResearchGate. (n.d.). Mole fraction solubility of benzenesulfonamide in dimethylformamide.... Retrieved from [Link]
-
Chen, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. International Journal of Molecular Sciences, 25(3), 1883. [Link]
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ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY.... Retrieved from [Link]
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ProQinase. (2018). (PDF) IC 50 profiling against 320 protein kinases.... Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Kumar, A., & Raj, U. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Research Notes, 7, 653. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
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Lu, Z., et al. (2004). Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution. The Journal of Biological Chemistry, 279(1), 359–367. [Link]
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Chang, C.-Y., et al. (2011). Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database. Molecules, 16(1), 285–298. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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PubMed. (n.d.). Stability of screening compounds in wet DMSO. Retrieved from [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
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MDPI. (2023). Cell-Based Sensors for the Detection of EGF and EGF-Stimulated Ca2+ Signaling. Retrieved from [Link]
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IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors.... Retrieved from [Link]
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NIH. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
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Oncotarget. (n.d.). Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Retrieved from [Link]
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ResearchGate. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Retrieved from [Link]
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Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
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Cell viability assay protocol using pyrazole-based compounds
Application Note & Protocol
A Comprehensive Guide to Assessing the Cytotoxicity of Pyrazole-Based Compounds Using a Luminescent Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted therapeutics, particularly protein kinase inhibitors for oncology.[1][2] Accurately quantifying the cytotoxic and cytostatic effects of these novel compounds is a critical step in the drug discovery pipeline. This guide provides a detailed, field-tested protocol for determining the cell viability of cancer cell lines treated with pyrazole-based compounds using the CellTiter-Glo® Luminescent Cell Viability Assay. We delve into the mechanistic rationale behind the assay choice, provide step-by-step instructions, and offer insights into data analysis, interpretation, and troubleshooting to ensure the generation of robust and reproducible results.
Introduction: The Significance of Pyrazole Scaffolds and Viability Assessment
Pyrazole and its derivatives are privileged heterocyclic structures renowned for their metabolic stability and diverse pharmacological activities.[1] In recent years, they have gained significant traction in oncology, with several FDA-approved drugs, such as Crizotinib and Ruxolitinib, featuring a pyrazole core.[3] These compounds often function as ATP-competitive inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4] The anticancer activity of pyrazole derivatives is often mediated by targeting critical signaling proteins like EGFR, VEGFR, and various cyclin-dependent kinases (CDKs), thereby halting tumor growth.[5][6]
Given this mechanism, the primary goal in preclinical assessment is to quantify a compound's ability to reduce the number of living, metabolically active cancer cells. Cell viability assays are fundamental tools for this purpose, providing a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[7] While several methods exist, such as colorimetric tetrazolium reduction assays (MTT, MTS), this guide focuses on a luminescent-based method.[8][9]
Why a Luminescent ATP-Based Assay?
The CellTiter-Glo® assay was selected for its superior sensitivity, broad linear range, and reduced susceptibility to compound interference compared to colorimetric methods.[10] The assay quantifies adenosine triphosphate (ATP), the universal energy currency of metabolically active cells.[10] Since only viable cells can synthesize ATP, the amount of ATP is directly proportional to the number of living cells in a culture.[10] The assay utilizes a thermostable luciferase that, in the presence of ATP, generates a stable "glow-type" luminescent signal.[11] This method is particularly advantageous for high-throughput screening due to its simple "add-mix-measure" protocol, which minimizes handling steps and potential for error.[12]
Principle of the Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP. The single-reagent addition lyses the cells to release ATP. This ATP then participates in a luciferase-catalyzed reaction with luciferin to produce oxyluciferin, AMP, and a luminescent signal. The amount of light produced is directly proportional to the amount of ATP present, which, in turn, is directly proportional to the number of viable cells.
Materials and Reagents
| Item | Supplier | Notes |
| Cell Line | ATCC, etc. | e.g., A549 (lung carcinoma), MCF-7 (breast cancer), HCT116 (colon cancer). Select lines relevant to the target of the pyrazole compound. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Store buffer and substrate at -20°C.[13] |
| Pyrazole-Based Compounds | In-house/Commercial | Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). |
| Positive Control (e.g., Staurosporine) | Sigma-Aldrich | A potent, non-selective kinase inhibitor. |
| Cell Culture Medium | Gibco, etc. | e.g., DMEM, RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin. |
| DMSO (Dimethyl sulfoxide), Cell Culture Grade | Sigma-Aldrich | Vehicle for compound dissolution. |
| 96-well, white, flat-bottom tissue culture plates | Corning, etc. | White plates are essential to maximize luminescent signal and prevent crosstalk. |
| Phosphate-Buffered Saline (PBS), sterile | Gibco, etc. | For cell washing and reagent dilution. |
| Multichannel Pipettes | For accurate and efficient liquid handling. | |
| Plate Luminometer | Capable of reading glow luminescence from 96-well plates. | |
| Humidified Incubator | 37°C, 5% CO2. |
Experimental Workflow
The overall experimental process involves cell seeding, compound treatment, signal generation, and data acquisition. Each step is critical for obtaining reliable IC50 values.
Caption: High-level workflow for the cell viability assay.
Detailed Step-by-Step Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.
Part 1: Cell Seeding (Day 1)
-
Cell Culture: Grow the selected cancer cell line in appropriate media until it reaches approximately 80-90% confluency. The health of the cells is paramount for reproducible results.
-
Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Cell Counting: Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the predetermined optimal seeding density in complete medium. Optimal seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay. A typical starting range is 5,000-10,000 cells per well.
-
Plating: Add 100 µL of the cell suspension to each well of a white, 96-well plate. To minimize the "edge effect," avoid using the outermost wells or fill them with sterile PBS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume normal growth.
Part 2: Compound Treatment (Day 2)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each pyrazole-based compound in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the compound stock. A common approach is a 10-point, 3-fold dilution series.
-
Causality: This wide concentration range is crucial for capturing the full dose-response curve, from no effect to complete inhibition, which is necessary for accurate IC50 calculation.[7]
-
-
Treatment: Add the diluted compounds to the corresponding wells. Typically, 1 µL of the 100X compound stock is added to the 100 µL of medium in the wells.
-
Controls are Essential:
-
Vehicle Control: Wells treated with the same final concentration of DMSO as the compound-treated wells (e.g., 0.1%). This control represents 100% cell viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine) to confirm assay performance.
-
Blank Control: Wells containing medium but no cells. This is used for background luminescence subtraction.
-
-
-
Incubation: Return the plate to the incubator for a period of 48 to 72 hours. The incubation time should be consistent and long enough for the compound to exert its biological effect.
Part 3: Assay and Data Acquisition (Day 4 or 5)
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate as per the manufacturer's instructions.[14] Allow the reconstituted reagent to equilibrate to room temperature.
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]
-
Causality: Temperature fluctuations can affect the enzymatic activity of luciferase, so this step is critical for consistent readings across the plate.[15]
-
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[11]
-
Mixing: Place the plate on an orbital shaker for 2 minutes at a low speed (300-500 rpm) to induce cell lysis and ensure a homogeneous mixture.[15]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Data Reading: Measure the luminescence of each well using a plate luminometer.
Data Analysis and Interpretation
Calculating Percentage Viability
-
Subtract Background: Subtract the average luminescence value of the blank control wells from all other wells.
-
Normalize Data: Calculate the percentage of cell viability for each compound concentration using the following formula:
% Viability = ( (Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank) ) * 100
Determining the IC50 Value
The IC50 is the concentration of a compound that inhibits 50% of the biological response.[7]
-
Plot Data: Create a dose-response curve by plotting the % Viability (Y-axis) against the log-transformed compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[16]
-
Causality: Biological responses to varying ligand concentrations typically follow a sigmoidal pattern. A 4PL model is the standard for accurately interpolating the 50% inhibition point from this type of data.[17]
-
-
IC50 Interpolation: The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% viability.
Example Data Presentation
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Pyrazole-A | A549 | 72 | 1.25 |
| Pyrazole-B | A549 | 72 | 15.8 |
| Staurosporine | A549 | 72 | 0.05 |
| Pyrazole-A | MCF-7 | 72 | 5.6 |
| Pyrazole-B | MCF-7 | 72 | > 50 |
Potential Mechanism of Action: Kinase Inhibition
Many pyrazole-based compounds function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects. | Ensure a single-cell suspension before plating; Use a multichannel pipette carefully; Avoid using outer wells or fill them with PBS. |
| Low luminescent signal | Low cell number; Reagent degradation; Incorrect instrument settings. | Optimize seeding density; Ensure proper storage and handling of CellTiter-Glo® reagent; Check luminometer settings for gain and integration time. |
| IC50 value not achieved (curve does not reach 50% inhibition) | Compound is not potent enough; Compound has precipitated out of solution. | Test higher concentrations; Check compound solubility in media and consider using a lower final DMSO concentration. |
| Inconsistent results between experiments | Variation in cell passage number or health; Inconsistent incubation times. | Use cells within a consistent, low passage number range; Precisely control all incubation times. |
Conclusion
This application note provides a robust and reliable protocol for assessing the cytotoxic effects of novel pyrazole-based compounds. By leveraging the sensitivity and simplicity of the luminescent CellTiter-Glo® assay and adhering to the principles of careful experimental design, including appropriate controls and validated data analysis methods, researchers can confidently generate high-quality data to drive their drug discovery programs forward. For further investigation into the mechanism of cell death (apoptosis vs. necrosis), this viability assay can be multiplexed with other assays, such as the Caspase-Glo® 3/7 Assay, which measures key markers of apoptosis.[18]
References
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National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]
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Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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Tuffery, P., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
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Assay Genie (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
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Al-Ostoot, F.H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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MDPI (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
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Oslo University Hospital (n.d.). CellTiter-Glo Assay. Available at: [Link]
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Creative Bioarray (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]
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RSC Publishing (2024). Recent advances in the synthesis of anticancer pyrazole derivatives. Available at: [Link]
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ACS Publications (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available at: [Link]
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Frontiers (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs. Available at: [Link]
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Application Notes and Protocols for Molecular Docking Studies with Pyrazole-Sulfonamide Ligands
Abstract
This comprehensive guide provides a detailed protocol and expert insights for conducting molecular docking studies with pyrazole-sulfonamide ligands. Pyrazole-sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potent inhibition of enzymes like carbonic anhydrases and kinases.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that combines technical accuracy with field-proven strategies. We will delve into the causality behind experimental choices, ensuring a self-validating system from ligand and protein preparation to the final analysis and validation of docking results.
Introduction: The Significance of Pyrazole-Sulfonamides and Molecular Docking
The pyrazole scaffold is a versatile five-membered heterocycle that serves as a cornerstone in the design of numerous therapeutic agents.[1][2] When combined with a sulfonamide moiety (-SO₂NH₂), the resulting pyrazole-sulfonamide derivatives often exhibit remarkable inhibitory activity against various enzymes by acting as zinc-binding groups or by forming critical hydrogen bond interactions within the enzyme's active site.[1][5] Notable targets for this class of compounds include carbonic anhydrases (CAs), which are involved in conditions like glaucoma and epilepsy, and various kinases implicated in cancer.[2][6]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7] This method is instrumental in drug discovery for:
-
Hit Identification: Screening large virtual libraries of compounds to identify potential drug candidates.
-
Lead Optimization: Understanding and improving the binding affinity and selectivity of a lead compound.
-
Mechanism of Action Studies: Elucidating the specific molecular interactions that govern a ligand's biological activity.[1]
This guide will provide a robust framework for performing meaningful and reproducible molecular docking studies on pyrazole-sulfonamide ligands.
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking experiment is a multi-stage process that requires careful attention to detail at each step. The workflow is designed to simulate a biologically relevant protein-ligand interaction in a computational environment.
Caption: High-level overview of the molecular docking workflow.
Detailed Protocols and Methodologies
This section provides step-by-step protocols for each phase of the docking workflow. The causality behind each step is explained to provide a deeper understanding of the process.
Ligand Preparation
The accurate three-dimensional representation of the pyrazole-sulfonamide ligand is critical for a successful docking study.
Protocol 3.1: Ligand Preparation
-
2D Structure Drawing:
-
Conversion to 3D and Energy Minimization:
-
Action: Convert the 2D drawing into a 3D structure. Perform an energy minimization using a force field like MMFF94.[10] Software like Avogadro or the 3D clean-up tools in ChemDraw can be used.[9]
-
Rationale: Energy minimization optimizes the ligand's geometry to a low-energy, stable conformation, which is more representative of its state in a biological system.
-
-
File Format Conversion and Preparation for Docking:
-
Action: Save the 3D structure in a suitable format (e.g., .mol2 or .pdb). Use a tool like Open Babel or AutoDock Tools (ADT) to convert this file into the PDBQT format required by AutoDock Vina.[10][11] This step involves adding Gasteiger charges and defining rotatable bonds.[12]
-
Rationale: The PDBQT format includes information on partial charges and torsional degrees of freedom, which the docking algorithm uses to calculate electrostatic interactions and explore conformational flexibility.[13]
-
Receptor Preparation
The quality of the receptor structure directly impacts the reliability of the docking results.
Protocol 3.2: Receptor Preparation
-
Acquisition of Protein Structure:
-
Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[7][14] Choose a high-resolution structure, preferably co-crystallized with a ligand similar to your pyrazole-sulfonamide if available.
-
Rationale: A co-crystallized structure provides a validated binding pocket. High resolution (ideally < 2.5 Å) ensures the atomic coordinates are well-defined.[7]
-
-
Initial Cleaning of the PDB File:
-
Action: Open the PDB file in a molecular visualization program like PyMOL, Chimera, or Discovery Studio.[15][16][17] Remove all non-essential molecules, including water, ions, and co-solvents.[17][18] If the protein is a multimer, retain only the chain of interest.[18]
-
Rationale: Water molecules and ions that are not critical for ligand binding can interfere with the docking process. A clean structure ensures the algorithm focuses on the protein-ligand interaction.[18]
-
-
Adding Hydrogens and Repairing the Structure:
-
Action: Add polar hydrogen atoms to the protein.[11][12] Check for and repair any missing atoms or breaks in the protein backbone using tools available in software like Chimera or AutoDock Tools.[15][18]
-
Rationale: Crystal structures often lack hydrogen atoms. Adding them is crucial for accurately defining hydrogen bonding networks and protonation states of amino acid residues, which are critical for sulfonamide binding.[18]
-
-
Preparation for Docking:
Docking Execution with AutoDock Vina
AutoDock Vina is a widely used and validated open-source docking program.[11][21]
Protocol 3.3: Grid Box Definition and Docking Run
-
Defining the Binding Site (Grid Box):
-
Action: Using AutoDock Tools, define a 3D grid box that encompasses the active site of the protein.[7][19] If a co-crystallized ligand is present, center the grid on this ligand. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search.[22][23]
-
Rationale: The grid box defines the search space for the docking algorithm. A well-defined box improves the efficiency and accuracy of the docking by constraining the search to the region of interest.[22]
-
-
Creating the Configuration File:
-
Action: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.[20]
-
Rationale: This file provides all the necessary input parameters for the Vina executable.
-
-
Running the Docking Simulation:
-
Action: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Rationale: Vina will perform a series of computational "runs" to explore different conformations and orientations of the ligand within the binding site, using a scoring function to estimate the binding affinity for each pose.[21]
-
Analysis and Validation of Docking Results
Analyzing Binding Poses and Scores
-
Binding Affinity: The primary quantitative output is the binding affinity, typically reported in kcal/mol.[23] More negative values indicate stronger predicted binding.[24]
-
Pose Selection: The top-ranked pose (lowest binding energy) is usually considered the most likely binding mode.[24] However, it is crucial to visually inspect the top few poses to ensure they are chemically reasonable.
-
Interaction Analysis: Use visualization software like Discovery Studio or PyMOL to analyze the non-covalent interactions between the pyrazole-sulfonamide ligand and the protein.[1][16] Key interactions to look for include:
-
Hydrogen Bonds: The sulfonamide group is a potent hydrogen bond donor and acceptor.
-
Pi-Pi Stacking: Interactions between the pyrazole ring and aromatic residues like Phenylalanine or Tyrosine.[25]
-
Hydrophobic Interactions: Between non-polar regions of the ligand and protein.
-
Coordination: For metalloenzymes like carbonic anhydrase, check for the coordination of the sulfonamide nitrogen with the active site zinc ion.[5][26]
-
Table 1: Example Docking Results Summary
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Compound 6a | hCA I | -7.5 | His94, His96, Thr199, Zn²⁺ | H-Bond, Metal Coordination |
| Compound 6b | hCA II | -8.2 | His94, Gln92, Thr200, Zn²⁺ | H-Bond, Metal Coordination |
| Compound 9g | InhA | -9.7 | Phe97, Gly96 | H-Bond, Pi-Pi Stacking |
Data synthesized from literature examples for illustrative purposes.[1][25]
Self-Validating Systems: Ensuring Trustworthiness
To ensure the reliability of your docking protocol, it is essential to perform validation studies.
Protocol 4.1: Docking Protocol Validation
-
Re-docking of a Co-crystallized Ligand:
-
Action: Extract the native ligand from the crystal structure, prepare it, and dock it back into the same protein binding site.
-
Rationale: A validated docking protocol should be able to reproduce the experimentally observed binding pose.
-
Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å.[27][28]
-
-
Docking of Known Actives and Inactives (Decoys):
-
Action: Dock a set of known inhibitors of your target protein along with a set of "decoy" molecules that are structurally similar but biologically inactive.
-
Rationale: This tests the ability of the scoring function to distinguish between true binders and non-binders.
-
Success Criterion: The known active compounds should consistently receive better (more negative) docking scores than the decoy molecules.[27]
-
Caption: Workflow for validating a docking protocol via re-docking.
Conclusion and Best Practices
Molecular docking is a valuable tool in the study of pyrazole-sulfonamide ligands, providing critical insights into their binding mechanisms and guiding the design of more potent and selective inhibitors. By following the detailed protocols and understanding the rationale behind each step, researchers can generate reliable and reproducible results.
Key Best Practices:
-
Start with High-Quality Structures: The accuracy of your input structures (both ligand and protein) is the foundation of a good docking study.[22]
-
Validate Your Protocol: Always validate your docking method, preferably using a known protein-ligand complex, before screening unknown compounds.[27][29]
-
Go Beyond the Score: Do not rely solely on the docking score. Visually inspect the binding poses and analyze the underlying molecular interactions to ensure they are chemically and biologically plausible.[24]
-
Consider Receptor Flexibility: While this guide focuses on rigid receptor docking for simplicity, be aware that protein flexibility can play a significant role. Techniques like ensemble docking can provide a more realistic model.[30]
By integrating these principles, researchers can effectively leverage molecular docking to accelerate the discovery and development of novel pyrazole-sulfonamide-based therapeutics.
References
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024).
- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). MDPI.
- Tutorial: Prepping Molecules. (2025). UCSF DOCK.
- (PDF) Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025).
- (PDF) Synthesis, Molecular Docking, And Antitumor Evaluation of Some New Pyrazole, Pyridine, And Thiazole Derivatives Incorporating Sulfonamide Residue.
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PubMed Central.
- Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. (2025).
- Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online.
- ChemDraw tutorial 3 - Molecular docking. (2021). YouTube.
- How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Molecular docking proteins preparation. (2019).
- Basics of Computer Aided Drug Design: How to Draw a Ligand structure or Small molecule. (2023). YouTube.
- How to validate the molecular docking results ? (2022).
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
- (PDF) Best Practices in Docking and Activity Prediction.
- Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). MDPI.
- Basic docking.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. (2023).
- Lessons from Docking Validation.
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central.
- How to prepare structures for HADDOCK?. Bonvin Lab.
- Docking Result Analysis and Validation with Discovery Studio. (2023). YouTube.
- A Beginner's Guide to Molecular Docking. ETFLIN.
- Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors. PubMed.
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube.
- Molecular Docking Tutorial. University of Palermo.
- How to prepare this type of compounds for molecular docking?. (2022).
- Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). BioExcel.
- Validation Studies of the Site-Directed Docking Program LibDock.
- Best Practices for Docking-Based Virtual Screening. OUCI.
- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anh. (2023). RSC Publishing.
- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
Sources
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- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 4. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
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- 29. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve the yield and purity of your target compound. The structure of this molecule, an N-aryl pyrazole with a sulfonamide moiety, suggests its potential as a biologically active agent, possibly analogous to COX-2 inhibitors like Celecoxib.[1][2]
The synthesis primarily involves the formation of a key C-N bond between the pyrazole and phenyl rings. While several methods exist for such couplings, this guide focuses on the widely-used copper-catalyzed N-arylation reaction (Chan-Lam coupling), a robust method for coupling N-heterocycles with arylboronic acids.[3][4][5]
Proposed Synthetic Pathway: Copper-Catalyzed N-Arylation
The recommended approach involves the coupling of 4-bromopyrazole with 4-(N-ethylsulfamoyl)phenylboronic acid using a copper(II) acetate catalyst.
Caption: General scheme for the copper-catalyzed synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary causes?
Low yields are the most common issue in cross-coupling reactions and can stem from multiple factors.[6]
Potential Causes & Solutions:
-
Inactive Catalyst or Reagents:
-
Cause: Copper(II) salts can be hygroscopic. Arylboronic acids can degrade upon prolonged storage, especially if exposed to moisture, leading to protodeborylation. Sulfonyl chlorides, if used as a precursor for the boronic acid, are highly sensitive to water.[7]
-
Solution: Use a fresh bottle of cupric acetate or dry it in a vacuum oven before use. Verify the purity of the 4-bromopyrazole and the arylboronic acid by NMR or LC-MS. If synthesizing the boronic acid, ensure all steps are performed under anhydrous conditions.
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of base, solvent, and temperature is critical for the Chan-Lam reaction. The base facilitates the transmetalation step, and the solvent influences solubility and reaction rate.[5]
-
Solution: Screen different bases. While pyridine often works well as both a base and a ligand, other bases like triethylamine or an inorganic base like K₂CO₃ might be more effective.[4] Dichloromethane (DCM) is a common solvent, but dioxane or DMF could improve solubility and yields.[8] If the reaction is sluggish at room temperature, gentle heating to 40-50 °C may be beneficial, but excessive heat can promote side reactions.[6]
-
-
Presence of Oxygen (or lack thereof):
-
Cause: The Chan-Lam catalytic cycle is believed to involve a Cu(II)/Cu(III) or Cu(I)/Cu(II) cycle where oxygen from the air often acts as the terminal oxidant to regenerate the active catalyst.[5] Running the reaction under a strictly inert atmosphere can sometimes stall it.
-
Solution: Unless a specific protocol calls for it, run the reaction open to the air or with a balloon of air. Some protocols even involve bubbling air through the reaction mixture to ensure high yields.[5]
-
-
Incorrect Stoichiometry:
-
Cause: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: A slight excess of the boronic acid (1.1-1.5 equivalents) is often used to drive the reaction to completion. The amount of copper catalyst typically ranges from 10-20 mol%.
-
Q2: I'm observing a significant amount of a biphenyl side product. How can I prevent this?
This side product is likely from the homocoupling of the arylboronic acid.
Potential Causes & Solutions:
-
Excessive Catalyst Loading or Temperature:
-
Cause: High concentrations of the copper catalyst or elevated temperatures can promote the undesired oxidative homocoupling of the boronic acid.
-
Solution: Reduce the catalyst loading to the lower end of the effective range (e.g., 10 mol%). Avoid excessive heating; if the reaction requires heat, increase it incrementally.
-
-
Base Choice:
-
Cause: The choice and amount of base can influence the rate of homocoupling versus the desired C-N coupling.
-
Solution: If using a strong base, consider switching to a milder one. The use of pyridine is often effective in minimizing this side reaction as it also acts as a coordinating ligand.[5]
-
Q3: My product is contaminated with an isomer that is difficult to separate. What is happening?
For unsymmetrically substituted pyrazoles, N-arylation can occur at either the N1 or N2 position, leading to regioisomers.
Potential Causes & Solutions:
-
Lack of Regiocontrol:
-
Cause: 4-Bromopyrazole is symmetric, so N1 and N2 are equivalent. However, if you were using a substituted pyrazole (e.g., 3-methyl-4-bromopyrazole), arylation could occur at two different nitrogen atoms. The electronic and steric properties of the pyrazole substituents dictate the regioselectivity.[4]
-
Solution (for substituted pyrazoles): Regioselectivity can sometimes be controlled by the choice of catalyst system (copper vs. palladium) or by using bulky protecting groups on one of the nitrogen atoms, which can be removed later. For many copper-catalyzed reactions, arylation tends to occur at the less sterically hindered nitrogen.[4]
-
-
Confirmation of Structure:
-
Action: It is crucial to confirm the structure of your final product using 2D NMR techniques like HMBC and NOESY to unambiguously establish the connectivity and spatial relationship between the aryl group and the pyrazole ring.
-
Q4: I'm struggling with the final purification. How can I effectively purify the product?
Purification challenges often involve removing residual copper catalyst or separating closely related impurities.[9]
Potential Causes & Solutions:
-
Residual Copper Catalyst:
-
Cause: Copper salts can be difficult to remove completely by standard silica gel chromatography.
-
Solution: After the reaction, perform an aqueous workup with an ammonium hydroxide or EDTA solution. These agents chelate the copper, forming water-soluble complexes that can be easily extracted from the organic layer. Filtering the crude reaction mixture through a pad of Celite before concentration can also help remove insoluble copper species.[4]
-
-
Product Crystallization Issues:
-
Cause: The product may be an oil or a low-melting solid that is difficult to crystallize.[9]
-
Solution: If column chromatography yields an oil, try trituration with a non-polar solvent like hexanes or a mixture of ethyl acetate/hexanes to induce precipitation. If the product is sufficiently stable and non-volatile, high-vacuum distillation or Kugelrohr distillation could be an option for non-crystalline materials. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is ideal for obtaining highly pure material.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction? A1: The base plays a crucial role in the catalytic cycle. It is believed to deprotonate the pyrazole, making it a more potent nucleophile. In the context of the Chan-Lam mechanism, it can also participate in the ligand exchange on the copper center, facilitating the formation of the key copper-amide intermediate prior to reductive elimination.[5]
Q2: Can I use a palladium catalyst (Buchwald-Hartwig amination) instead of copper? A2: Yes, the Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds.[10][11] It typically involves a palladium catalyst, a phosphine ligand, and a strong base (e.g., NaOtBu, K₃PO₄). This method can be very effective but may require more stringent exclusion of air and moisture. For some substrates, palladium catalysis can offer different regioselectivity compared to copper.[12]
Q3: My starting material, 4-(N-ethylsulfamoyl)phenylboronic acid, is not commercially available. How can I prepare it? A3: A common route is to start from 4-bromobenzenesulfonyl chloride. First, react it with ethylamine to form 4-bromo-N-ethylbenzenesulfonamide. Then, convert the bromo-group to a boronic acid via a Miyaura borylation reaction using a palladium catalyst and a boron source like bis(pinacolato)diboron, followed by hydrolysis of the pinacol ester.
Q4: How critical is the solvent choice? A4: Solvent choice is very important. It must dissolve the reactants to a reasonable extent. Polar aprotic solvents like DCM, DMF, or dioxane are common. Protic solvents like methanol or ethanol can sometimes be used but may interfere with the catalytic cycle in some cases.[5] It is always best to start with a literature precedent for a similar transformation and optimize from there.
Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials:
-
4-Bromopyrazole
-
4-(N-ethylsulfamoyl)phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(N-ethylsulfamoyl)phenylboronic acid (1.2 eq), 4-bromopyrazole (1.0 eq), and copper(II) acetate (0.15 eq).
-
Evacuate and backfill the flask with air.
-
Add anhydrous DCM (approx. 0.1 M concentration relative to the pyrazole).
-
Add pyridine (2.0 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x) to remove the bulk of the copper catalyst, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Data Summary Table: Reaction Condition Optimization
The following table summarizes typical outcomes when optimizing N-arylation reactions of pyrazoles, based on literature for analogous transformations.
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield Range | Key Observations |
| 1 | Cu(OAc)₂ (15) | Pyridine (2.0) | DCM | 25 (RT) | 60-80% | Standard conditions; generally reliable but can be slow.[4] |
| 2 | CuI (10) | K₂CO₃ (2.0) | DMF | 80 | 55-75% | Alternative inorganic base system; may require heating. |
| 3 | Cu(OAc)₂ (15) | Et₃N (2.0) | Dioxane | 50 | 65-85% | Triethylamine can be a good alternative to pyridine. |
| 4 | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 70-95% | Buchwald-Hartwig conditions; often higher yielding but more expensive and requires inert atmosphere.[10][12] |
Visualized Workflows and Mechanisms
Simplified Catalytic Cycle (Chan-Lam Coupling)
Caption: A plausible catalytic cycle for the Chan-Lam N-arylation.
General Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. | Sigma-Aldrich [sigmaaldrich.com]
- 18. egrove.olemiss.edu [egrove.olemiss.edu]
- 19. researchgate.net [researchgate.net]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 22. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 23. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 24. books.rsc.org [books.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 27. reddit.com [reddit.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with N-substituted Benzenesulfonamides in Aqueous Buffer
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet complex solubility issues encountered with N-substituted benzenesulfonamides in aqueous buffer systems. As compounds that frequently feature in drug discovery pipelines, understanding their solubility behavior is critical for generating reliable in vitro data and developing viable formulations.[1] This resource combines fundamental physicochemical principles with actionable troubleshooting strategies to empower you at the bench.
Frequently Asked Questions (FAQs)
This section addresses the foundational concepts that govern the solubility of N-substituted benzenesulfonamides. A solid grasp of these principles is the first step toward effective troubleshooting.
Q1: What makes the solubility of N-substituted benzenesulfonamides so dependent on pH?
A1: The pH-dependent solubility of N-substituted benzenesulfonamides stems from the acidic nature of the sulfonamide proton (-SO₂NHR).[2] This proton can be abstracted by a base, leaving a negatively charged sulfonamidate anion (-SO₂NR⁻). The equilibrium between the neutral, often poorly soluble form, and the ionized, more soluble form is governed by the compound's acid dissociation constant (pKa) and the pH of the aqueous buffer.[3] According to the Henderson-Hasselbalch equation, as the pH of the solution rises above the pKa, the equilibrium shifts towards the deprotonated, anionic form, which is generally more water-soluble due to its charge.[4][5] Conversely, at a pH below the pKa, the neutral, less soluble form predominates.[6]
Q2: How does the chemical structure of an N-substituted benzenesulfonamide influence its intrinsic solubility?
A2: The intrinsic solubility (S₀), which is the solubility of the neutral form of the compound, is largely determined by two key factors: the strength of the crystal lattice and the lipophilicity of the molecule.[7]
-
Crystal Lattice Energy: This is the energy required to break apart the solid-state crystal structure.[8][9] Strong intermolecular interactions, such as hydrogen bonding and π-π stacking within the crystal, lead to higher lattice energy and, consequently, lower intrinsic solubility.[10] The specific substituents on the benzene ring and the N-group can significantly influence these packing forces.[11]
-
Lipophilicity: This refers to the molecule's "oil-loving" nature. Highly lipophilic compounds, often characterized by a high LogP value, tend to have lower aqueous solubility because they are less favorably solvated by water molecules.[7] The nature of the N-substituent and any other groups on the aromatic ring play a major role in the overall lipophilicity.[11]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be more concerned about?
A3: Both kinetic and thermodynamic solubility are important, but they provide different information and are relevant at different stages of research.[12][13]
-
Kinetic Solubility: This is typically measured in high-throughput screening settings.[14] It involves dissolving the compound in an organic solvent like DMSO and then adding it to an aqueous buffer.[7] The concentration at which the compound precipitates or forms a turbid solution is its kinetic solubility.[12] This measurement is rapid but can sometimes overestimate the true solubility because it can lead to the formation of supersaturated solutions or amorphous precipitates.[15]
-
Thermodynamic Solubility: This is the true equilibrium solubility.[14] It is determined by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over an extended period (often 24-72 hours).[6] The concentration of the dissolved compound in the saturated solution is then measured, typically after filtration or centrifugation.[16] Thermodynamic solubility is considered the "gold standard" and is crucial for lead optimization and formulation development.[13]
For initial screening, kinetic solubility is often sufficient. However, for lead optimization and in-depth biological characterization, understanding the thermodynamic solubility is critical to avoid misleading results.[12][13]
Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental hurdles.
Problem 1: My N-substituted benzenesulfonamide, dissolved in DMSO, crashed out of solution immediately after I diluted it into my aqueous assay buffer (pH 7.4).
-
The Underlying Cause: This is a classic case of a compound "crashing out" due to a sharp decrease in solvent quality.[16] Your compound is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer, especially if the buffer pH is below the compound's pKa. The final concentration of DMSO in your assay may be too low to keep the compound in solution.[16]
-
Solutions, from simplest to most complex:
-
Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells or interfere with assays, a slightly higher final concentration (e.g., increasing from 0.1% to 0.5%) might be sufficient to maintain solubility without compromising the experiment.[16] Always determine the maximum tolerable DMSO concentration for your specific assay.
-
Employ a Stepwise Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer.[16] This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Adjust the Buffer pH: If your compound has a pKa in a suitable range and your assay can tolerate it, increasing the pH of the buffer can significantly enhance solubility by ionizing the sulfonamide group.[17] For a sulfonamide to be predominantly in its more soluble, ionized form, the pH should ideally be at least 1-2 units above its pKa.[6]
-
Problem 2: I've tried adjusting the pH, but my compound's solubility is still too low for my desired assay concentration.
-
The Underlying Cause: The intrinsic solubility of your compound may be extremely low, or its pKa might be outside a pH range that is compatible with your biological assay. In such cases, pH adjustment alone is insufficient.
-
Solutions:
-
Introduce a Co-solvent: A water-miscible organic solvent can be added to the aqueous buffer to increase the solubility of lipophilic compounds.[17][18] Common co-solvents include ethanol, polyethylene glycol (PEG) 400, and propylene glycol.[19] It's crucial to test a range of co-solvent concentrations to find a balance between enhancing solubility and maintaining the biological integrity of your assay.[20]
-
Utilize Surfactants: For in vitro assays that do not involve live cells, surfactants can be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[17][19] Options include sodium lauryl sulfate (SLS), Tween-20, or Triton X-100.[21] However, be aware that surfactants can interfere with some enzymatic assays or cause protein denaturation.
-
Consider Salt Forms: If you have access to different salt forms of your compound (e.g., a sodium or potassium salt), these are often more soluble than the free acid form.[22] The salt form will readily dissociate in an aqueous solution, releasing the more soluble anionic form of the sulfonamide.[22]
-
Problem 3: My compound appears to be soluble initially, but then I observe a gradual decrease in concentration over the course of my experiment.
-
The Underlying Cause: This could be due to two main phenomena: the conversion of a metastable form to a more stable, less soluble polymorph, or chemical instability of the compound in the buffer.
-
Solutions:
-
Investigate Polymorphism: When a compound is rapidly precipitated from an organic solvent, it can sometimes form a metastable amorphous or polymorphic solid, which has a higher initial solubility than the most stable crystalline form.[15][23] Over time, this can convert to the more stable, less soluble form, causing the compound to precipitate out of the solution. Characterizing the solid form of your compound using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can help identify polymorphism.[10]
-
Assess Chemical Stability: The compound may be degrading in the aqueous buffer over time.[21] This is particularly relevant if the buffer contains components that could react with your compound or if the pH promotes hydrolysis. To check for this, incubate your compound in the buffer under the assay conditions for the full duration of the experiment, and then analyze the sample by HPLC or LC-MS to look for degradation products and a decrease in the parent compound concentration.
-
Data Presentation and Experimental Protocols
Table 1: Effect of pH on the Solubility of a Hypothetical N-substituted Benzenesulfonamide (pKa = 8.0)
| pH of Buffer | Predominant Species | Expected Relative Solubility |
| 6.0 | Neutral (-SO₂NHR) | Low |
| 7.0 | Neutral (-SO₂NHR) | Low-Moderate |
| 8.0 | 50% Neutral, 50% Ionized | Moderate-High |
| 9.0 | Ionized (-SO₂NR⁻) | High |
| 10.0 | Ionized (-SO₂NR⁻) | Very High |
Protocol 1: Determining Thermodynamic Solubility via the Shake-Flask Method
This method is considered the gold standard for measuring equilibrium solubility.[13]
-
Preparation: Add an excess amount of the solid N-substituted benzenesulfonamide to a known volume of the desired aqueous buffer in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[6]
-
Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the solution through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.[16]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[16] This concentration represents the thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination by Turbidimetry
This is a high-throughput method for estimating solubility in early discovery.[12]
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[16]
-
Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: In a separate clear 96-well plate (the "assay plate"), add the aqueous buffer of interest to each well.
-
Transfer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the source plate to the corresponding well of the assay plate.[16]
-
Incubation and Measurement: Mix the assay plate and incubate for a set period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a plate reader (nephelometry).[14]
-
Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.[12]
Visualizations
Caption: pH-dependent equilibrium of N-substituted benzenesulfonamides.
Caption: A troubleshooting workflow for precipitation issues.
References
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Bienta. (2026). Aqueous Solubility Assay. Retrieved from [Link]
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Taylor & Francis Online. (2022, May 8). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
Pardeshi, P. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
R Discovery. (2022, June 1). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Retrieved from [Link]
-
MDPI. (n.d.). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
YouTube. (2020, December 23). SALT FORM OF THE DRUG. Retrieved from [Link]
-
ResearchGate. (2014, December). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]
-
ResearchGate. (2016, August). (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Retrieved from [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Salt formation to improve drug solubility. Retrieved from [Link]
-
PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ACS Nano. (2026, January 15). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
ElectronicsAndBooks. (2010, August 6). Thermodynamic aspects of solubility process of some sulfonamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
PubMed Central. (2022, July 26). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Retrieved from [Link]
-
Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting. Retrieved from [Link]
-
PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from [Link]
-
Figshare. (2016, February 23). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Retrieved from [Link]
-
ResearchGate. (2016, August). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects | Request PDF. Retrieved from [Link]
-
PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzenesulfonamide studied both experimentally and.... Retrieved from [Link]
-
Khan Academy. (n.d.). Henderson–Hasselbalch equation (video). Retrieved from [Link]
-
YouTube. (2024, June 13). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]
-
NIH. (2025, July 8). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Retrieved from [Link]
-
Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
ResearchGate. (2015, August). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
PMC - NIH. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]
-
Scribd. (n.d.). Dissolution Testing for Poorly Soluble Drugs | PDF | Pharmaceutical Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate.... Retrieved from [Link]
-
NIH. (n.d.). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Retrieved from [Link]
-
ScienceDirect. (2023, August 4). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity an. Retrieved from [Link]
-
Dissolution Technologies. (2021, August 15). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
PubChem. (n.d.). N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. Retrieved from [Link]
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Technical Support Center: Bromination of Pyrazole Rings
Welcome to the technical support center for the bromination of pyrazole rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Introduction
The bromination of pyrazoles is a cornerstone reaction in synthetic organic chemistry, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science. However, the inherent electronic nature of the pyrazole ring presents a unique set of challenges, primarily concerning regioselectivity and reaction control. This guide provides field-proven insights and validated protocols to help you overcome these hurdles and achieve your desired synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the bromination of pyrazole rings, offering probable causes and actionable solutions.
Issue 1: Poor Regioselectivity - Bromination Occurring at the Wrong Position
Question: My primary goal is to synthesize a 3-bromo or 5-bromopyrazole, but the reaction consistently yields the 4-bromopyrazole as the major product. How can I control the regioselectivity?
Probable Cause: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the most susceptible to electrophilic attack.[1] Direct electrophilic bromination of an unsubstituted or N-unsubstituted pyrazole will almost exclusively yield the 4-bromo derivative.[2][3]
Solution: To achieve bromination at the C3 or C5 positions, a strategic approach is required, often involving the use of protecting groups and directed metallation.
Workflow for Selective C5-Bromination:
Caption: Workflow for selective C5-bromination of pyrazole.
Detailed Protocol for Selective C5-Bromination (Vinyl Protection Strategy):
-
N-Vinylation: Protect the pyrazole nitrogen with a vinyl group. This serves a dual purpose: it protects the N-H proton and directs the regioselectivity of a subsequent bromine-lithium exchange.[4]
-
Tribromination: Treat the N-vinylpyrazole with an excess of bromine to obtain 3,4,5-tribromo-1-vinylpyrazole.
-
Regioselective Bromine-Lithium Exchange: Cool the tribrominated compound to -78 °C and treat with n-butyllithium (n-BuLi). The exchange occurs selectively at the 5-position.[4]
-
Protonation: Quench the resulting 5-lithiated species with a proton source (e.g., methanol) to yield the 3,4-dibromo-1-vinylpyrazole.
-
Selective C4 Debromination: Perform another bromine-lithium exchange at the C4 position followed by protonation to yield the 3-bromo-1-vinylpyrazole.[4]
-
Deprotection: The vinyl group can be removed under mild conditions, for example, with potassium permanganate (KMnO4), to yield the desired 3-bromopyrazole.[4]
Issue 2: Over-bromination Resulting in Di- or Tri-brominated Products
Question: I am trying to synthesize a mono-brominated pyrazole, but my reaction mixture contains significant amounts of di- and tri-brominated species. How can I prevent this?
Probable Cause: The pyrazole ring is highly activated towards electrophilic substitution. Using a highly reactive brominating agent like molecular bromine (Br₂) or running the reaction at elevated temperatures can lead to multiple substitutions.[5]
Solution: To control the reaction and favor mono-bromination, milder conditions and a less reactive bromine source should be employed.
Recommended Brominating Agents and Conditions for Mono-bromination:
| Brominating Agent | Solvent | Temperature | Key Advantages & Considerations |
| N-Bromosuccinimide (NBS) | DMF, CCl₄, Water | 0 °C to RT | Milder and more selective than Br₂.[3][6] Easy to handle solid. The reaction can be monitored by TLC. |
| Molecular Bromine (Br₂) | Acetic Acid, CHCl₃ | 0 °C to RT | Highly reactive, requires careful control of stoichiometry. Often used with a Lewis acid catalyst. |
| Electrochemical Bromination | Not specified | RT | A greener alternative that can offer high selectivity.[7][8] |
Detailed Protocol for Selective C4-Monobromination using NBS:
-
Dissolution: Dissolve the starting pyrazole material in dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and prevent over-bromination.
-
Portion-wise Addition: Add N-bromosuccinimide (NBS) in small portions over a period of 20-30 minutes. This maintains a low concentration of the brominating agent, favoring mono-substitution.[6]
-
Stirring at 0 °C: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Work-up: Upon completion, perform an aqueous work-up to remove DMF and succinimide by-products.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of the pyrazole ring so reactive towards electrophiles?
The reactivity of the pyrazole ring is a consequence of its electronic structure. The nitrogen atom at the 1-position (the "pyrrole-like" nitrogen) donates its lone pair of electrons into the aromatic system, increasing the electron density of the ring. The nitrogen at the 2-position (the "pyridine-like" nitrogen) is more electronegative and withdraws electron density. The net effect of these electronic contributions results in the highest electron density at the C4 position, making it the primary site for electrophilic attack.[1] The stability of the Wheland intermediate formed during electrophilic attack also favors substitution at C4.[9][10]
Q2: What is the role of the solvent in pyrazole bromination?
The choice of solvent can significantly influence the reaction's outcome.
-
Aprotic Polar Solvents (e.g., DMF): Often used for reactions with NBS, as they can help to solubilize the reagents and facilitate the reaction.[6]
-
Non-polar Solvents (e.g., CCl₄): Can be used with NBS, particularly for substrates that are sensitive to polar conditions.[3]
-
Protic Solvents (e.g., Acetic Acid, Water): Can be used, but it's important to consider that in strongly acidic media, the pyrazole ring can be protonated. This forms a pyrazolium cation, which deactivates the ring towards further electrophilic substitution.[2][11]
Q3: Can I brominate a pyrazole ring that has other sensitive functional groups?
Yes, but it requires careful selection of the brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is generally the preferred reagent in these cases due to its milder nature compared to molecular bromine.[12] It is also crucial to consider the use of protecting groups for any functional groups that might react with the brominating agent. For example, amino groups may need to be protected as amides or carbamates.[6]
Q4: How does N-substitution affect the bromination of the pyrazole ring?
N-substitution has a profound impact on the bromination reaction:
-
Steric Hindrance: Bulky N-substituents can sterically hinder the C5 position, further favoring bromination at C4.
-
Electronic Effects: The electronic nature of the N-substituent can either activate or deactivate the ring towards bromination.
-
Directing Group: As discussed in the troubleshooting section, an N-substituent is essential for directed lithiation strategies to achieve bromination at positions other than C4.[4][13]
Q5: What are some common work-up procedures for pyrazole bromination reactions?
A typical work-up procedure for a reaction run in a polar aprotic solvent like DMF involves:
-
Quenching: Quenching the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to destroy any excess bromine.
-
Extraction: Diluting the reaction mixture with water and extracting the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Washing the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), followed by filtration and removal of the solvent under reduced pressure.[6]
-
Purification: The crude product is then typically purified by column chromatography or recrystallization.
Part 3: Reaction Mechanism Visualization
Electrophilic Aromatic Substitution at C4:
Caption: General mechanism for electrophilic bromination at the C4 position of pyrazole.
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Journal of Applicable Chemistry.
- The Bromination of Pyrazabole. (n.d.). Defense Technical Information Center.
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2023). ResearchGate.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI.
- Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (n.d.). ResearchGate.
- Electrochemical C−H chlorination and bromination of pyrazoles. (n.d.). ResearchGate.
- Regioselectivity of pyrazole bromination. (2022). Reddit.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (n.d.). ResearchGate.
- Regioselectivity of pyrazole bromination. (n.d.). ECHEMI.
- 3-Bromo-1H-pyrazole|Building Block for R&D. (n.d.). Benchchem.
- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). Journal of Organic Chemistry.
- Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.). Canadian Science Publishing.
- Determination of organic pharmaceuticals with N-bromosuccinimide. Part III.
- Bromination of pyrazole-3 (5)-carboxylic acid. (n.d.). Huayuanwang.
- Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. (n.d.). Australian Journal of Chemistry.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (n.d.). PMC.
- Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
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Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of Sulfonamide-Based Drugs
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with sulfonamide-based drugs. This guide is designed to provide you with in-depth, actionable insights and troubleshooting strategies to mitigate the common challenges of off-target effects associated with this important class of molecules. We will delve into the mechanistic underpinnings of these effects, provide detailed experimental protocols for their assessment, and offer practical solutions to frequently encountered problems.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses fundamental questions regarding the off-target effects of sulfonamides, providing the foundational knowledge necessary for effective troubleshooting.
Q1: What are the primary mechanisms behind the off-target effects of sulfonamide drugs?
A1: The off-target effects of sulfonamides are principally driven by two key factors:
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group. This structural feature gives it a high affinity for the zinc ion present in the active site of carbonic anhydrases, a ubiquitous family of metalloenzymes in humans.[1] Inhibition of various CA isoforms can lead to a range of physiological effects, including diuresis and alterations in pH homeostasis, which are often unrelated to the drug's primary therapeutic target.[2][3] The interaction involves the deprotonated sulfonamide nitrogen coordinating with the zinc ion, displacing the native water/hydroxide molecule.[1]
-
Idiosyncratic Adverse Drug Reactions (IADRs): Sulfonamides are well-known for causing idiosyncratic reactions, which are not predictable from the drug's known pharmacology. These reactions are often immune-mediated and can manifest as skin rashes, fever, and in severe cases, Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN).[4][5][6] The prevailing hypothesis is that the aromatic amine group (arylamine) present in many antimicrobial sulfonamides can be metabolized to reactive nitroso metabolites. These metabolites can then act as haptens, covalently modifying host proteins and triggering an immune response.[4][7]
Q2: Are all sulfonamide-containing drugs prone to the same off-target effects?
A2: No, there is a crucial distinction to be made between antimicrobial and non-antimicrobial sulfonamides.
-
Antimicrobial Sulfonamides: These compounds, such as sulfamethoxazole, typically contain an N4 aryl-amine group. This group is believed to be a key structural alert for the formation of reactive metabolites that lead to hypersensitivity reactions.[8][9]
-
Non-Antimicrobial Sulfonamides: This diverse group includes diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and COX-2 inhibitors (e.g., celecoxib).[6][10] These drugs generally lack the N4 aryl-amine moiety and are therefore less associated with the idiosyncratic hypersensitivity reactions seen with their antimicrobial counterparts. However, they can still exhibit off-target effects related to carbonic anhydrase inhibition.[11] While cross-reactivity between the two classes is considered unlikely, some studies suggest a potential for increased risk of allergic reaction to non-antimicrobial sulfonamides in patients with a history of allergy to antimicrobial sulfonamides.[11][12]
Q3: What is the "substrate envelope hypothesis" and how can it be applied to sulfonamide drug design?
A3: The substrate envelope hypothesis is a rational drug design strategy that focuses on mimicking the binding of a target enzyme's natural substrate to achieve broad-spectrum inhibition, particularly against rapidly mutating targets.[13] While not directly focused on off-target effects, the principles can be adapted. By designing a sulfonamide drug to fit snugly within the unique contours of the intended target's active site, mimicking the substrate's interactions, one can enhance selectivity. This approach minimizes the likelihood of the drug fitting into the active sites of off-target proteins, such as the various carbonic anhydrase isoforms.
Q4: How can computational tools aid in predicting and minimizing off-target effects?
A4: Computational approaches are invaluable in the early stages of drug discovery for predicting and mitigating off-target liabilities.[14]
-
Molecular Docking and Scoring: These methods can predict the binding affinity of a sulfonamide candidate for a panel of known off-targets, including various carbonic anhydrase isoforms. By comparing the predicted binding energies for the intended target versus off-targets, researchers can prioritize compounds with a more favorable selectivity profile.[1]
-
Pharmacophore Modeling: This technique identifies the key chemical features required for binding to a specific target. By building a pharmacophore model for the desired target and counter-screening against pharmacophores of known off-targets, one can design molecules that are optimized for the on-target and de-optimized for off-target interactions.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): These more advanced methods can provide a more accurate picture of the electronic interactions within the binding site, helping to refine the design of highly selective compounds.
Section 2: Troubleshooting Guide - Navigating Experimental Hurdles
This section provides a practical, problem-solution framework for common experimental challenges encountered when working to minimize sulfonamide off-target effects.
Problem 1: High levels of non-specific cytotoxicity observed in early in vitro screens.
-
Potential Cause: This could be due to off-target inhibition of essential cellular enzymes or general membrane disruption.
-
Troubleshooting Steps:
-
Counter-Screening: Perform a broad-panel counter-screen against a panel of kinases, phosphatases, and other common off-targets to identify any unintended interactions.
-
Carbonic Anhydrase Inhibition Assay: As a primary suspect, directly assess the compound's inhibitory activity against several common carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).[3][15]
-
Physicochemical Property Analysis: Evaluate the compound's properties such as lipophilicity (LogP). Highly lipophilic compounds can sometimes exhibit non-specific cytotoxicity through membrane intercalation.
-
Structural Modification: If significant CA inhibition is observed, consider medicinal chemistry strategies to reduce this activity (see Section 4).
-
Problem 2: Promising lead compound shows unexpected adverse effects in animal models (e.g., diuresis, metabolic acidosis).
-
Potential Cause: These effects are classic signs of systemic carbonic anhydrase inhibition.[16]
-
Troubleshooting Steps:
-
In Vivo Target Engagement vs. Off-Target Engagement: If possible, develop assays to measure the extent of target engagement versus CA inhibition in relevant tissues from the animal model.
-
Re-evaluate In Vitro Data: Correlate the in vivo findings with the in vitro CA inhibition profile. Is there a specific isoform that is particularly sensitive and highly expressed in the affected tissues?
-
Dose-Response Relationship: Carefully examine the dose-response relationship for both the desired therapeutic effect and the adverse effect. A narrow therapeutic window may indicate that off-target effects are occurring at or near the therapeutic dose.
-
Bioisosteric Replacement: Consider replacing the sulfonamide group with a bioisostere that is less prone to CA inhibition, such as a sulfoximine or a sulfondiimidamide.[17][18]
-
Problem 3: Difficulties in purifying sulfonamide compounds, leading to concerns about impurities confounding biological data.
-
Potential Cause: Sulfonamides can sometimes be challenging to crystallize, and impurities from the synthesis can be carried through.[19][20]
-
Troubleshooting Steps:
-
Rigorous Purification: Employ multiple purification techniques, such as column chromatography followed by recrystallization or preparative HPLC, to ensure high purity.[20]
-
Purity Analysis: Use multiple analytical methods (e.g., LC-MS, NMR, and elemental analysis) to confirm the purity and identity of the final compound.
-
Control Experiments: In biological assays, include control groups treated with any potential starting materials or synthetic byproducts to rule out their contribution to the observed effects.
-
Section 3: Experimental Protocols - The "How-To"
This section provides detailed, step-by-step methodologies for key experiments to assess and minimize the off-target effects of sulfonamide drugs.
Protocol 3.1: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay measures the inhibition of the esterase activity of carbonic anhydrase, which is a reliable proxy for its physiological hydratase activity.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I and II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Your sulfonamide test compound
-
Acetazolamide (a known pan-CA inhibitor) as a positive control
-
96-well microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of your sulfonamide compound and acetazolamide in DMSO. Create a dilution series in the Tris-HCl buffer.
-
Enzyme Preparation: Dilute the purified hCA isoforms to a working concentration in the Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Buffer
-
Enzyme solution
-
Your test compound or control at various concentrations
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPA substrate solution to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes using the microplate reader. The product, p-nitrophenol, is yellow.
-
Data Analysis: Calculate the initial reaction rates (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Protocol 3.2: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Engagement
CETSA is a powerful technique to assess whether a drug binds to its intended target and potential off-targets in a cellular context.
Materials:
-
Cell line expressing the target of interest
-
Your sulfonamide test compound
-
PBS and appropriate cell lysis buffer with protease inhibitors
-
Instrumentation for heat treatment (e.g., PCR thermocycler)
-
Instrumentation for protein quantification (e.g., Western blot, mass spectrometry)
Procedure:
-
Cell Treatment: Treat cultured cells with your sulfonamide compound or a vehicle control for a defined period.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the amount of the target protein (and known off-targets like CAII) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Interpretation: Drug binding stabilizes the protein, leading to a shift in its melting curve to a higher temperature. A significant thermal shift for your target protein indicates engagement. The absence of a shift for off-target proteins suggests selectivity.
Section 4: Medicinal Chemistry Strategies and Data-Driven Insights
This section provides actionable strategies for modifying sulfonamide-based compounds to improve their selectivity profile, supported by data presentation.
Strategies to Mitigate Carbonic Anhydrase Inhibition
The primary strategy to reduce CA inhibition is to modify the sulfonamide group or its surrounding environment to decrease its affinity for the CA active site zinc.
-
Bioisosteric Replacement: Replace the sulfonamide group with a bioisostere that has a lower propensity for zinc binding.
Bioisostere Rationale Sulfoximine Maintains a similar tetrahedral geometry but has altered electronic properties, potentially reducing zinc affinity. Sulfondiimidamide Offers additional vectors for substitution, allowing for fine-tuning of steric and electronic properties to disfavor CA binding.[17][18] Reverse Sulfonamide Reversing the connectivity (-NHSO₂-) can disrupt the optimal orientation for zinc chelation. -
Steric Hindrance: Introduce bulky substituents near the sulfonamide group. This can create steric clashes with residues in the CA active site, preventing the sulfonamide from reaching the zinc ion.[13]
-
Modulation of pKa: The inhibitory activity of sulfonamides against CAs is pH-dependent and related to the pKa of the sulfonamide group. Modifying the electronics of the molecule to alter the pKa can reduce its binding affinity at physiological pH.
Data Presentation: A Case Study in Improving Selectivity
The following table illustrates how a hypothetical lead compound (Lead-1) could be optimized to reduce CA inhibition while maintaining on-target activity.
| Compound | On-Target IC₅₀ (nM) | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | Selectivity Ratio (hCA II / On-Target) |
| Lead-1 | 10 | 50 | 25 | 2.5 |
| Lead-1- bulky | 12 | 500 | 300 | 25 |
| Lead-1-sulfoximine | 15 | >10,000 | >10,000 | >667 |
Section 5: Visualizing Workflows and Concepts
Diagrams created using Graphviz to illustrate key workflows and concepts.
Diagram 5.1: Troubleshooting Workflow for Off-Target Cytotoxicity
Caption: An iterative cycle for rationally improving the selectivity of sulfonamide-based drugs.
References
-
Akkoc, S. et al. (2017). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 866-871. Available at: [Link]
-
Arslan, M. et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2014, 489782. Available at: [Link]
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Reilly, T. P. et al. (2002). Mechanistic perspectives on sulfonamide-induced cutaneous drug reactions. Current Opinion in Allergy and Clinical Immunology, 2(4), 307-315. Available at: [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
-
D'Ascenzio, M. et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(18), 4268. Available at: [Link]
-
Kupcova, K. et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. Available at: [Link]
-
Prawiro, M. I. et al. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Journal of Asthma and Allergy, 15, 929-942. Available at: [Link]
-
Trepanier, L. A. (2004). Idiosyncratic Toxicity Associated With Potentiated Sulfonamides in the Dog. Journal of Veterinary Internal Medicine, 18(1), 120-121. Available at: [Link]
-
De Luca, L. et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 256-261. Available at: [Link]
-
Uetrecht, J. (2019). Idiosyncratic Adverse Drug Reactions: Current Concepts. Pharmacological Reviews, 71(4), 570-606. Available at: [Link]
-
Landon, M. R. et al. (2009). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 52(17), 5277-5295. Available at: [Link]
-
DermNet NZ. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. DermNet NZ. Available at: [Link]
-
ResearchGate. (2024). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ResearchGate. Available at: [Link]
-
Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2025, May 3). YouTube. Available at: [Link]
-
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Available at: [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
Chen, Y. et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11624-11630. Available at: [Link]
-
ResearchGate. (2025, August 10). Sulfonamide resistance: Mechanisms and trends. ResearchGate. Available at: [Link]
-
Chen, Y. et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11624-11630. Available at: [Link]
-
Australasian Society of Clinical Immunology and Allergy. (n.d.). Sulfonamide Antibiotic Allergy Frequently Asked Questions. ASCIA. Available at: [Link]
-
American Chemical Society. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]
-
Alani, B. G. et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Molecular Structure, 1297, 137001. Available at: [Link]
-
Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019, February 22). YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
ResearchGate. (2025, August 9). Sulfonamide hypersensitivity. ResearchGate. Available at: [Link]
-
Khan, D. A. & Knowles, S. R. (2019). Sulfonamide Allergies. Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2115-2125. Available at: [Link]
-
Taylor & Francis Online. (2021). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1360. Available at: [Link]
-
University of Texas Southwestern Medical Center. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. UT Southwestern. Available at: [Link]
-
Li, Y. et al. (2023). A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evaluation. Bioorganic & Medicinal Chemistry, 96, 117528. Available at: [Link]
-
Ayub, Z. et al. (2013). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmacy and Pharmacology, 65(5), 629-645. Available at: [Link]
-
Cleveland Clinic. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Cleveland Clinic. Available at: [Link]
-
Islam, M. S. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1225, 129188. Available at: [Link]
-
JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ACS Publications. Available at: [Link]
-
Pearson+. (n.d.). Why are sulfonamide drugs selectively toxic to bacteria while typically harmless to humans?. Pearson+. Available at: [Link]
-
American Chemical Society. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. Available at: [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manual Professional Edition. Available at: [Link]
-
Kirby, W. M. M. & Rantz, L. A. (1943). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. Journal of Experimental Medicine, 77(1), 29-38. Available at: [Link]
-
Australasian Society of Clinical Immunology and Allergy. (n.d.). Sulfonamide Antibiotic Allergy. ASCIA. Available at: [Link]
Sources
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- 4. Mechanistic perspectives on sulfonamide-induced cutaneous drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide in DMSO
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is widely used for dissolving and storing small molecules for various biological assays.[1] However, its unique chemical properties can sometimes lead to compound instability. This guide is designed to help you navigate potential challenges and ensure the integrity of your experiments.
I. Compound Overview
Structure of this compound:
Caption: Chemical structure of this compound.
This molecule possesses two key functional groups that may be susceptible to degradation in DMSO: a brominated pyrazole ring and a sulfonamide linkage. Understanding the potential reactivity of these groups is crucial for maintaining the compound's integrity.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when dissolving and storing this compound in DMSO?
A1: The main concerns are chemical degradation and physical instability (precipitation). DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[2][3] The presence of water can facilitate hydrolysis of susceptible functional groups. Additionally, DMSO itself can degrade, especially at elevated temperatures or in the presence of acids or bases, potentially reacting with the dissolved compound.[4][5]
Q2: How can I minimize water absorption in my DMSO stock solutions?
A2: To minimize water absorption, always use anhydrous DMSO and store it in its original container in a dry, well-ventilated place.[3] When preparing stock solutions, work quickly and in a low-humidity environment if possible. Aliquoting the stock solution into single-use vials can prevent repeated exposure of the main stock to atmospheric moisture.
Q3: What is the recommended storage temperature for a DMSO stock solution of this compound?
A3: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C.[6] However, be aware that the freezing point of DMSO is 18.5°C, so your stock solution will be frozen at these temperatures.[4] Repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially affect compound stability and solubility.[7] Aliquoting is a key strategy to mitigate this.
Q4: I observed precipitation in my DMSO stock solution after storage. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded, especially after freeze-thaw cycles.[8][9] Before use, bring the vial to room temperature and vortex or sonicate the solution to attempt to redissolve the precipitate.[6] If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution at a lower concentration.
Q5: Could the bromopyrazole or sulfonamide groups react with DMSO?
A5: While direct reactivity between these specific functional groups and DMSO under standard storage conditions is not widely reported, the potential exists. DMSO can act as a mild oxidant.[4] The bromopyrazole moiety, while generally stable, could potentially undergo nucleophilic substitution, although this is less likely with DMSO as the nucleophile. The sulfonamide linkage is generally stable, but hydrolysis can be a concern, especially in the presence of water and catalytic amounts of acid or base.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent results in biological assays.
Possible Cause: Degradation of the compound in the DMSO stock solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Explanation:
-
Assess Stock Solution: The first step is to evaluate the history of your DMSO stock. If it's old, has been subjected to multiple freeze-thaw cycles, or stored improperly, there's a higher chance of degradation.
-
Prepare Fresh Stock: Always compare against a freshly prepared solution from the solid compound.
-
Analytical QC: Use an analytical technique like LC-MS to assess the purity and concentration of both the old and new stock solutions. This provides direct evidence of any chemical changes. A detailed protocol for a stability study is provided in Section IV.
Issue 2: Loss of compound potency over time.
Possible Cause: Slow degradation of the compound in DMSO.
Troubleshooting Workflow:
Sources
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- 9. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Overcoming Poor Cell Permeability of Pyrazole Derivatives
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the poor cell permeability of pyrazole derivatives. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, with approved drugs targeting a wide range of diseases.[1][2][3] However, their journey from a promising hit to a bioavailable drug is often hampered by their inability to efficiently cross cell membranes.
This guide is structured to provide you, our fellow researchers, with a logical, in-depth framework for diagnosing and solving permeability issues. We will move from foundational questions to advanced troubleshooting, providing not just protocols, but the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions researchers have about pyrazole permeability.
Q1: Why do many of my pyrazole derivatives exhibit poor permeability?
Poor permeability in pyrazole derivatives is typically a multifactorial issue stemming from their physicochemical properties.[4] Key culprits include:
-
Excessive Hydrogen Bonding Capacity: The pyrazole ring itself contains two adjacent nitrogen atoms. Depending on the substitution pattern, the molecule can have a high number of hydrogen bond donors (HBDs) and acceptors (HBAs). These polar groups have a strong affinity for water, making it energetically unfavorable for the molecule to leave the aqueous extracellular environment and enter the lipid-rich cell membrane.[5] This increases the desolvation penalty upon entering the membrane.[5]
-
Low Lipophilicity: While seemingly contradictory to the above, a compound must have a balanced lipophilicity (fat-loving nature), often measured as LogP or LogD. If the molecule is too polar (low LogP), it will not partition into the lipid bilayer. The aromatic nature of the pyrazole ring can contribute to strong crystal lattice energy, which can also correlate with poor solubility and subsequent poor absorption.[4]
-
High Molecular Weight or Rigidity: Large or inflexible molecules can struggle to navigate through the fluid mosaic of the cell membrane.
-
Active Efflux: The compound may be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), preventing it from reaching its intracellular target.[4][]
Q2: What are the critical first-line assays to diagnose the cause of poor permeability?
To effectively troubleshoot, you must first diagnose the primary barrier. The two most informative and widely used initial assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
| Assay | Measures | Primary Use Case | Advantages | Limitations |
| PAMPA | Passive Diffusion | High-throughput screening to assess a compound's intrinsic ability to cross a lipid barrier.[7][8] | Cost-effective, rapid, reproducible, isolates passive transport.[9] | Lacks biological complexity (no active transporters, no metabolism, no paracellular route).[8][10] |
| Caco-2 | Passive Diffusion, Active Transport (Uptake & Efflux), Paracellular Transport | Gold-standard in vitro model for predicting human intestinal absorption.[10][11] | Biologically relevant; contains key efflux (P-gp, BCRP) and uptake transporters.[] | More expensive, lower throughput, requires 21-day cell culture.[][9] |
Comparing the results of these two assays is a powerful diagnostic tool.[8][12] For instance, if a compound has high permeability in PAMPA but low permeability in Caco-2, it strongly suggests the involvement of active efflux.[8][12]
Part 2: Troubleshooting Guide - A Diagnostic & Solution-Oriented Workflow
This section is designed as a workflow. Identify your problem statement and follow the recommended steps to diagnose and solve it.
Caption: Diagnostic workflow for troubleshooting poor pyrazole permeability.
Problem 1: My compound shows low permeability in both PAMPA and Caco-2 assays.
Diagnosis: This pattern points towards a fundamental issue with poor passive diffusion . The molecule's intrinsic physicochemical properties are preventing it from efficiently crossing lipid membranes.
Solutions & Strategies:
-
Reduce Hydrogen Bonding Potential: This is often the most impactful modification.
-
Causality: Each hydrogen bond a molecule can form with water must be broken before it can enter the membrane, a process that requires energy (the desolvation penalty).[5] Veber's rules suggest that molecules with ≤12 H-bond donors and acceptors are more likely to be orally bioavailable.
-
Actionable Advice:
-
Replace polar groups (e.g., -OH, -NH2) with less polar bioisosteres (e.g., -OCH3, -F).
-
Methylate amide or amine nitrogens to convert a hydrogen bond donor into an acceptor.
-
-
-
Optimize Lipophilicity (LogD at pH 7.4):
-
Causality: Permeability often follows a "parabolic" relationship with lipophilicity. Too low, and the compound won't enter the membrane. Too high, and it may get stuck in the membrane or have poor aqueous solubility.[13]
-
Actionable Advice:
-
Aim for a LogD (pH 7.4) in the range of 1-3 for optimal balance.
-
Add or remove small, non-polar groups (e.g., methyl, ethyl) at strategic positions on the pyrazole scaffold.
-
Be mindful that increasing lipophilicity can negatively impact solubility and increase metabolic clearance.[13]
-
-
-
Promote Intramolecular Hydrogen Bonding (IMHB):
-
Causality: This clever strategy uses an internal hydrogen bond to "hide" polar functional groups from the aqueous environment.[14][15] By satisfying its hydrogen bonding potential internally, the molecule presents a more lipophilic face to the cell membrane, effectively lowering the desolvation penalty.[5][16]
-
Actionable Advice:
-
Problem 2: My compound has high permeability in PAMPA but low permeability in the Caco-2 assay (A-to-B direction), and a high efflux ratio.
Diagnosis: This is the classic signature of a compound that is a substrate for an active efflux pump , such as P-glycoprotein (P-gp).[8][12] The compound can passively diffuse into the cells, but it is immediately pumped back out into the apical (intestinal lumen) side. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator of active efflux.[10]
Solutions & Strategies:
-
Structural Modification to Evade Transporter Recognition:
-
Causality: Efflux pumps recognize specific pharmacophores and physicochemical properties. Slight modifications can disrupt this recognition.
-
Actionable Advice:
-
Identify the pharmacophoric elements responsible for efflux. This often requires synthesizing a small library of analogs.
-
Subtle changes, such as altering the number or position of hydrogen bond acceptors or adding bulky groups, can be effective.
-
Reduce the number of rotatable bonds to create a more rigid structure that may not fit the transporter's binding site.
-
-
-
The Prodrug Approach:
-
Causality: A prodrug masks the functional groups recognized by the efflux transporter.[17][18] Once inside the cell, the prodrug is cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug, effectively trapping it inside.[18][19]
-
Actionable Advice:
-
Mask key hydrogen bond donors/acceptors with cleavable moieties like esters or carbamates.
-
A successful pyrazole prodrug strategy involved linking a water-soluble N-methylpiperazino group via an O-alkyl carbamate linker, which improved both solubility and permeability.[20] This strategy increased passive permeability over 200-fold.[20]
-
-
Problem 3: My permeability results are inconsistent and solubility is very low.
Diagnosis: Poor aqueous solubility can be a confounding factor that leads to an underestimation of permeability .[21][22] If the compound precipitates in the donor well during the assay, the effective concentration available for permeation is lower than assumed, leading to an artificially low apparent permeability (Papp) value.
Solutions & Strategies:
-
Improve Aqueous Solubility:
-
Causality: A drug must be in solution to be absorbed.[22] Improving solubility ensures that the concentration gradient, the driving force for passive diffusion, is maintained during the assay.
-
Actionable Advice:
-
Salt Formation: If your pyrazole derivative has an ionizable center (e.g., a basic nitrogen), forming a salt can dramatically increase aqueous solubility.[4]
-
Prodrugs: Attaching a highly soluble promoiety, such as a phosphate, amino acid, or polyethylene glycol (PEG), can significantly enhance solubility.[17][20]
-
Formulation Strategies: For in vivo studies, advanced formulations can be used. Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can keep lipophilic drugs in solution in the gastrointestinal tract.[23][24]
-
-
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard industry practices and provides a reliable method for assessing passive permeability.[7][8][9][12]
Objective: To measure the rate of passive diffusion of a test compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA "sandwich" plate system (hydrophobic PVDF donor plate and acceptor plate)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
Test compounds and reference compounds (e.g., high-permeability propranolol, low-permeability atenolol)
-
96-well UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Lipid Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the microporous filter is fully coated.[9]
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4), which may contain 1-5% DMSO to act as a co-solvent and improve sink conditions.[9]
-
Prepare Donor Solutions: Dissolve test and reference compounds in PBS/DMSO to a final concentration of ~10-50 µM.
-
Start the Assay: Add 150-200 µL of the donor solution to each well of the donor plate.[9]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[25]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Data Interpretation:
| Papp (x 10-6 cm/s) | Permeability Classification | Predicted Human Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Medium | 50 - 89% |
| > 10 | High | > 90% |
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is a robust method for assessing intestinal permeability and identifying active efflux, consistent with regulatory guidance.[11]
Objective: To measure the rate of transport of a compound across a confluent monolayer of Caco-2 cells in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
Materials:
-
Caco-2 cells
-
Transwell plate system (e.g., 24-well plates with 0.4 µm pore size inserts)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)
-
Test compounds and controls (e.g., atenolol for low permeability, antipyrine for high permeability, talinolol for P-gp substrate)[10]
-
Lucifer Yellow for monolayer integrity testing
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for ~21 days until they form a differentiated, polarized monolayer.[]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values >200 Ω·cm² are typically acceptable.[26] Also, perform a Lucifer Yellow leakage test to confirm tight junction integrity.
-
Prepare Dosing Solutions: Prepare test and control compounds in transport buffer at a final concentration (e.g., 10 µM).[][26]
-
A-to-B Permeability:
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top, insert) chamber.
-
-
B-to-A Permeability:
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A-to-B and B-to-A directions. The efflux ratio is calculated as:
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
Data Interpretation:
-
Papp (A-to-B): Use this to classify permeability (see PAMPA table for general ranges).
-
Efflux Ratio:
References
-
Aungst, B.J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-87. Available from: [Link]
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Sharma, D., & Saini, S. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]
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Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. (2025). Available from: [Link]
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Shalaeva, M., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. Available from: [Link]
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European Commission Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
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Wurzer, C., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]
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Nunes, C., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics. Available from: [Link]
-
S, S., & P, R. (2018). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. ResearchGate. Available from: [Link]
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Caco2 assay protocol. (n.d.). Available from: [Link]
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Květina, J., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. Available from: [Link]
-
de Souza, M.M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]
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Kumar, A., et al. (2018). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. MDPI. Available from: [Link]
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Technology Networks. (n.d.). pampa-permeability-assay.pdf. Available from: [Link]
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Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Available from: [Link]
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Shalaeva, M., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. ResearchGate. Available from: [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
-
Tegos, G.P., & Mylonakis, E. (2012). Microbial Efflux Systems and Inhibitors: Approaches to Drug Discovery and the Challenge of Clinical Implementation. The Open Microbiology Journal. Available from: [Link]
-
da Silva, A.B., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available from: [Link]
-
Dahl, G., et al. (2019). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Omega. Available from: [Link]
-
Bozorov, K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]
-
Substrates commonly used to measure direct efflux. (n.d.). ResearchGate. Available from: [Link]
-
de Souza, M.M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available from: [Link]
-
de Souza, M.M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available from: [Link]
-
Lewis, K. (2001). In Search of Natural Substrates and Inhibitors of MDR Pumps. Caister Academic Press. Available from: [Link]
-
Yamasaki, S., et al. (2022). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available from: [Link]
-
Shi, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]
-
Martinez, J.L., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Available from: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Available from: [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). Semantic Scholar. Available from: [Link]
-
Stewart, D.J., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics. Available from: [Link]
-
Pion Inc. (2024). Drug solubility and permeability. Available from: [Link]
-
Al-Ali, H., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available from: [Link]
-
Al-Ostoot, F.H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]
-
Stewart, D.J., et al. (2023). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Faria, J.V., et al. (2017). Current status of pyrazole and its biological activities. Biomedicine & Pharmacotherapy. Available from: [Link]
-
Al-Majid, A.M., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Available from: [Link]
-
Al-Majid, A.M., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. Available from: [Link]
-
Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]
-
Al-Majid, A.M., et al. (2024). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available from: [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. Available from: [Link]
-
(PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025). ResearchGate. Available from: [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Pyrazole Compound Screening
<-5>
Introduction
The pyrazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous FDA-approved drugs.[1][2][3] Its metabolic stability and versatile nature make it a cornerstone of many screening libraries.[1][4] However, this same chemical versatility can introduce significant challenges during experimental screening, leading to frustratingly inconsistent results, false positives, and data variability that can derail promising discovery campaigns.[5]
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter variability in their pyrazole screening experiments. Here, we move beyond simple checklists to provide in-depth, mechanistically grounded troubleshooting strategies. Our goal is to empower you to diagnose the root cause of your inconsistency, implement robust solutions, and generate reliable, reproducible data.
Section 1: Foundational Issues - Compound Integrity & Behavior
Inconsistent results often originate not from the assay itself, but from the physicochemical behavior of the test compounds. Pyrazoles, despite their utility, are not immune to these issues. Before questioning your biological assay, it is critical to validate the integrity of the compound itself.
Q1: My dose-response curves are non-monotonic or show poor reproducibility between plates. Could this be a solubility issue?
A1: Yes, this is a classic hallmark of poor aqueous solubility and compound aggregation.
-
Causality: Many pyrazole derivatives are lipophilic, leading to low aqueous solubility.[4] When the concentration in your assay buffer exceeds the solubility limit, the compound can precipitate or form sub-micron aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to highly variable and often irreproducible results.[6][7] This is a primary mechanism for Pan-Assay Interference Compounds (PAINS).[8][9]
-
Troubleshooting Steps:
-
Visual Inspection: After diluting your DMSO stock into aqueous assay buffer, let the solution sit for 15-30 minutes. Check for visible precipitate or cloudiness, especially at your highest concentrations.
-
Kinetic Solubility Assay: Perform a nephelometry or turbidimetry-based kinetic solubility assay to determine the exact concentration at which your compound precipitates in assay buffer.[10]
-
Orthogonal Confirmation (DLS): Use Dynamic Light Scattering (DLS) to detect the formation of non-visible aggregates. This is a highly sensitive method for identifying problematic compounds.
-
Assay Modification: If solubility is confirmed as the issue:
-
Reduce the highest screening concentration to below the solubility limit.
-
Increase the final percentage of DMSO in the assay (if the assay tolerates it). Note that DMSO concentrations above 1% can impact cellular health and enzyme kinetics.[11]
-
Incorporate non-ionic detergents like Triton X-100 or Tween-20 (typically at 0.01-0.05%) in the assay buffer to disrupt aggregate formation. Critically, you must run a control to ensure the detergent doesn't inhibit your target.
-
-
Q2: I've noticed the potency of my pyrazole compound appears to decrease over time, even with proper storage. What could be the cause?
A2: This suggests a compound stability issue, either in your DMSO stock or in the aqueous assay buffer. The pyrazole ring itself is generally stable, but certain functional groups can introduce liabilities.[1]
-
Causality:
-
Hydrolysis: Ester or amide functionalities on the pyrazole scaffold can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Functional groups like hydrazines or catechols can be prone to oxidation, initiated by atmospheric oxygen or components in your assay media.[7][12]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can introduce water, which can lead to precipitation or degradation over time.[13]
-
-
Troubleshooting Steps:
-
LC-MS Stability Analysis: The most definitive test is to analyze your compound's stability directly. Incubate the pyrazole in your assay buffer for the full duration of your experiment (e.g., 1-2 hours). At time zero and at the end point, take an aliquot, quench any reaction, and analyze by LC-MS to quantify the amount of parent compound remaining.
-
Stock Solution Best Practices:
-
Assay Protocol Review: Minimize the pre-incubation time of the compound in aqueous buffer before starting the reaction, if the protocol allows.
-
| Parameter | Potential Problem | Recommended Solution |
| Solubility | Compound precipitation/aggregation | Decrease top concentration; add detergent (e.g., 0.01% Triton X-100); confirm with DLS. |
| Stability | Degradation in DMSO or assay buffer | Prepare fresh stocks; aliquot to avoid freeze-thaw; perform LC-MS stability check in buffer. |
| Purity | Contamination with reactive species | Verify purity with fresh LC-MS and NMR data; consider re-purification if necessary. |
| A summary of common compound-centric issues and solutions. |
Section 2: Assay-Specific Interference
If you have confirmed your compound is soluble and stable, the next step is to investigate potential interference with the assay technology itself. Pyrazole scaffolds can participate in several interference mechanisms.
Q3: My pyrazole "hit" is active in a fluorescence-based assay, but shows no activity in an orthogonal label-free assay. Why?
A3: This is a strong indication of assay interference. The compound may be fluorescent itself or a fluorescence quencher.
-
Causality:
-
Autofluorescence: Compounds with extended conjugated pi systems can absorb light at the excitation wavelength and emit light at the detection wavelength, creating a false positive signal.
-
Quenching: The compound may absorb light at either the excitation or emission wavelength of your fluorophore, leading to a decrease in signal (a false positive in an inhibition assay). This is a known artifact for many compound classes.[6]
-
-
Troubleshooting Protocol: Fluorescence Interference Assay
-
Setup: Prepare two sets of plates. Use your standard assay buffer.
-
Plate 1 (Test for Autofluorescence): Add your pyrazole compound (at all screening concentrations) to wells without the fluorescent substrate or enzyme. Read the plate at the same wavelengths used in your primary assay. Any signal above background indicates autofluorescence.
-
Plate 2 (Test for Quenching): Add your pyrazole compound to wells containing the final, fluorescent product of your enzymatic reaction (or your fluorescent probe at its final concentration). Do not include the enzyme. A concentration-dependent decrease in signal indicates quenching.
-
Data Analysis: If interference is detected, your primary screening data is likely invalid. The hit must be re-tested using an orthogonal assay (e.g., absorbance, luminescence, or mass spectrometry-based).
-
Q4: My pyrazole compound inhibits a metalloenzyme, but the results are inconsistent. Could the compound be interacting with the metal?
A4: Absolutely. The adjacent nitrogen atoms in the pyrazole ring create a classic bidentate ligand capable of chelating metal ions. [15][16][17]
-
Causality: If your target protein requires a metal cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺) for its activity, the pyrazole compound may be inhibiting the enzyme simply by stripping this essential metal from the active site, rather than through specific, targeted binding.[18][19] This is a common mechanism of non-specific inhibition and can lead to variability if trace metal contaminants differ between buffer preparations.
-
Troubleshooting Workflow:
A decision tree for diagnosing metal chelation.
Section 3: Cell-Based Assay Complications
Introducing cells adds multiple layers of complexity. Inconsistent results in cellular assays can stem from compound properties, but also from interactions with the biological system.
Q5: My pyrazole compound shows high potency in a biochemical assay but is much weaker or inactive in my cell-based assay. What's the disconnect?
A5: This is a common and important observation. The discrepancy usually points to issues with membrane permeability or cellular toxicity.
-
Causality:
-
Poor Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like high polarity or molecular weight can limit passive diffusion.
-
Cellular Efflux: The compound may be a substrate for efflux pumps (like P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.
-
Cytotoxicity: The compound might be toxic to the cells at concentrations required for target engagement.[13] This can lead to a general shutdown of cellular processes or cell death, masking any specific on-target effect. A sharp "cliff" in the dose-response curve is often indicative of toxicity.
-
-
Troubleshooting Steps:
-
Assess Cytotoxicity: Run a standard cytotoxicity assay (e.g., MTT, LDH release, or CellTiter-Glo®) in parallel with your functional assay, using the same cell line, compound concentrations, and incubation times. If the IC50 for cytotoxicity is close to the EC50 for activity, the "activity" is likely a toxicity artifact.
-
Evaluate Permeability: If the compound is not toxic, assess its permeability. While direct measurement (e.g., PAMPA) is ideal, you can infer it. If your target has a known cell-permeable inhibitor, use it as a positive control. If the control works and your compound doesn't, permeability is a likely culprit.
-
Check for Efflux: Run your cellular assay in the presence and absence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in potency in the presence of the inhibitor suggests your compound is an efflux substrate.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are "Pan-Assay Interference Compounds" (PAINS) and are pyrazoles considered PAINS?
-
A: PAINS are chemical structures that appear as "hits" in many different high-throughput screens due to non-specific activity or assay interference, not because of selective interaction with the target.[8][9] While the pyrazole core itself is not a PAINS alert, certain pyrazole derivatives, especially those with reactive functionalities like catechols or quinones, can be flagged as PAINS.[7] It's crucial to evaluate the entire molecule, not just the core scaffold.
-
-
Q: What are the best practices for storing a pyrazole compound library?
-
Q: My synthesis of a substituted pyrazole resulted in a mixture of regioisomers. Could this cause inconsistent results?
-
A: Yes, significantly. The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can produce two different pyrazole regioisomers.[21][22] These isomers can have vastly different biological activities and physicochemical properties. If your screened sample is an inconsistent mixture of these two isomers, your biological results will be irreproducible. It is essential to separate the isomers and test each one individually.
-
Section 5: Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To detect the presence of sub-micron compound aggregates in assay buffer.
-
Materials: DLS instrument, quartz cuvette, assay buffer (filtered through 0.22 µm filter), compound DMSO stock.
-
Procedure: a. Prepare a 1 mL sample of assay buffer containing the highest concentration of your compound used in screening (e.g., 10 µM). Ensure the final DMSO concentration matches your assay conditions. b. Prepare a "buffer + DMSO" blank control. c. Equilibrate the DLS instrument to the assay temperature (e.g., 25°C). d. Measure the blank control first to establish the baseline scattering. e. Measure the compound sample. Collect at least three replicate measurements.
-
Interpretation:
-
No Aggregates: The particle size distribution will be similar to the buffer blank, with a low polydispersity index (PDI < 0.2).
-
Aggregates Present: The appearance of a second population of particles, typically in the 100-1000 nm range, and a significant increase in the scattering intensity or count rate compared to the blank, indicates aggregation.
-
Protocol 2: LC-MS Assay for Compound Stability in Buffer
Objective: To quantify the degradation of a compound in aqueous assay buffer over time.
-
Materials: LC-MS system, assay buffer, compound DMSO stock, acetonitrile (ACN) with 0.1% formic acid, water with 0.1% formic acid.
-
Procedure: a. Prepare a 1 mL solution of the compound in assay buffer at a relevant concentration (e.g., 1 µM). b. Immediately take a 50 µL aliquot (T=0 sample) and add it to 100 µL of ACN to precipitate proteins and stop degradation. Centrifuge and transfer the supernatant to an HPLC vial. c. Incubate the remaining solution at the assay temperature for the duration of the experiment (e.g., 2 hours). d. At the final time point (T=end), take another 50 µL aliquot and process it as in step 2b. e. Analyze both samples by LC-MS.
-
Interpretation:
-
Compare the peak area of the parent compound in the T=end sample to the T=0 sample.
-
Stable: Peak area at T=end is >90% of T=0.
-
Unstable: Peak area at T=end is <90% of T=0. The appearance of new peaks may indicate the identity of degradation products.
-
References
- Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.
- PharmaBlock. Pyrazoles in Drug Discovery.
- National Institutes of Health (NIH). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
- National Institutes ofHealth (NIH). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
- BenchChem. An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine.
- BenchChem. Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Wikipedia. Pan-assay interference compounds.
- National Institutes of Health (NIH). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- BenchChem. Technical Support Center: Troubleshooting Quantitative Assay Variability and Inconsistency.
- BenchChem. Troubleshooting Inconsistent Results with Elopiprazole: A Technical Support Guide.
- National Institutes of Health (NIH). (2012, May 1). HTS Assay Validation - Assay Guidance Manual.
- Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024.
- National Institutes of Health (NIH). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations.
- National Institutes of Health (NIH). (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.
- Longdom Publishing. (2015, March 29). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations.
- International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
- ResearchGate. Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications | Request PDF.
- ACS Publications. Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research | Journal of Medicinal Chemistry.
- mocedes.org. Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O).
- ResearchGate. (2025, June 3). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF.
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- Sigma-Aldrich. HPLC Troubleshooting Guide.
- MDPI. Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles.
- PubMed. (2007, April 16). Pyrazole Complexes as Anion Receptors: Effects of Changing the Metal, the Pyrazole Substitution Pattern, and the Number of Pyrazole Ligands.
- Semantic Scholar. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.
- National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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- ResearchGate. (2022, January 3). (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- ResearchGate. (2025, October 14). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF.
- MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
- MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
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Pyrazoline Synthesis Optimization: A Technical Support Center
Welcome to the Technical Support Center for Pyrazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazoline derivatives. Our focus is on explaining the causality behind experimental choices to empower you with the knowledge to refine your protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding pyrazoline synthesis.
Q1: What is the most common and versatile method for synthesizing pyrazolines?
A1: The most widely employed method for pyrazoline synthesis is the cyclocondensation reaction between an α,β-unsaturated ketone (commonly a chalcone) and a hydrazine derivative.[1][2] This method is favored for its reliability and the accessibility of the starting materials. The synthesis is typically a two-step process: first, the synthesis of the chalcone intermediate via a Claisen-Schmidt condensation, followed by the cyclization with hydrazine to form the pyrazoline ring.[1][3]
Q2: What are the key parameters I need to control to optimize my pyrazoline synthesis?
A2: Optimization of pyrazoline synthesis hinges on the careful control of several key parameters: catalyst, solvent, temperature, and reaction time.[3] The interplay between these factors significantly impacts reaction kinetics, yield, and the formation of byproducts.[3][4]
Q3: What are the main challenges I might face during pyrazoline synthesis?
A3: Common challenges include low yields (often below 70% with conventional methods), the formation of side products, and difficulties in purifying the final compound.[3][4] Achieving high regioselectivity, especially with unsymmetrical starting materials, can also be a significant hurdle.[5]
Q4: Are there more environmentally friendly ("green") methods for pyrazoline synthesis?
A4: Yes, several green chemistry approaches have been developed to address the drawbacks of conventional methods. These include microwave-assisted synthesis, ultrasonic irradiation, the use of ionic liquids, and solvent-free grinding techniques.[3][6] These methods often lead to shorter reaction times, higher yields, and reduced use of hazardous solvents.[7][8]
Troubleshooting Guide: From Low Yields to Pure Products
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Consistently Low Product Yield
Low yields are a frequent frustration in pyrazoline synthesis. The root cause often lies in one or more of the following areas:
Causality & Explanation:
The formation of the pyrazoline ring is a delicate equilibrium. Incomplete reactions can result from insufficient activation energy (temperature), poor catalyst performance, or steric hindrance from bulky substituents on your chalcone or hydrazine. Side reactions, such as the formation of azines or hydrazones, can also consume starting materials and reduce the yield of the desired pyrazoline.[2]
Troubleshooting Strategies:
-
Catalyst Optimization: The choice between an acid or base catalyst is critical.
-
Acid Catalysis (e.g., glacial acetic acid, sulfuric acid): Protonates the carbonyl group of the chalcone, making it more electrophilic and susceptible to nucleophilic attack by hydrazine.[1]
-
Base Catalysis (e.g., sodium hydroxide, potassium carbonate, piperidine): Deprotonates the hydrazine, increasing its nucleophilicity.[1][9]
-
Actionable Advice: If your yield is low with one type of catalyst, try the other. Sometimes, a milder catalyst like sodium acetate can provide a good balance and minimize side reactions.[10] The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) has also been shown to be effective.[9]
-
-
Solvent Selection: The solvent not only dissolves the reactants but also influences the reaction rate and pathway.[11]
-
Protic Solvents (e.g., Ethanol, Methanol): Commonly used and effective for many reactions. They can participate in hydrogen bonding, which can stabilize transition states.[12][13]
-
Aprotic Solvents (e.g., 1,4-Dioxane, DMF): Can be beneficial when reactants have limited solubility in alcohols.
-
Actionable Advice: Ethanol is a good starting point.[1][14] If solubility is an issue or yields are poor, consider switching to methanol or 1,4-dioxane.[1][11] For certain substrates, a biocatalyst like baker's yeast in methanol has shown high yields.[15]
-
-
Temperature and Reaction Time Adjustment:
-
Conventional Heating: Reactions are often refluxed for several hours (4-8 hours).[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.[1][16]
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times (often to a few minutes) and increase yields by promoting efficient and uniform heating.[7][8][17]
-
Actionable Advice: If conventional heating gives low yields, increasing the reflux time (while monitoring with TLC) is a first step. For a more significant improvement, consider switching to a microwave-assisted protocol if equipment is available.[7][18]
-
Data Summary: Impact of Reaction Conditions on Yield
| Catalyst | Solvent | Method | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Glacial Acetic Acid | Ethanol | Reflux | ~80 | 4-6 h | 60-85 | [1] |
| Sodium Hydroxide | Ethanol | Reflux | ~80 | 4 h | 70-90 | [13] |
| None (Catalyst Free) | Acetic Acid | Reflux | 118 | 72 h | Variable | [19] |
| Baker's Yeast | Methanol | Stirring | Room Temp | 32 h | ~90 | [15] |
| None | Solvent-Free | Microwave | - | 2-12 min | 82-99 | [7] |
Issue 2: Formation of Multiple Products/Impurities
The presence of unexpected spots on your TLC plate or multiple peaks in your characterization data indicates the formation of byproducts.
Causality & Explanation:
The reaction of chalcones with hydrazine derivatives can sometimes lead to the formation of regioisomers if the chalcone is unsymmetrical.[5] Other potential byproducts include azines (from the reaction of hydrazine with two molecules of the aldehyde used to make the chalcone) or stable hydrazone intermediates that fail to cyclize.[2][5]
Troubleshooting Strategies:
-
Control of Stoichiometry: Using an excess of hydrazine hydrate can help to drive the reaction towards the desired pyrazoline product and minimize the formation of unreacted chalcone.[12]
-
Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying solid pyrazoline products.[1] Ethanol is a frequently used solvent for recrystallization.[1][12]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers, flash column chromatography is the method of choice.[5] A common solvent system is a mixture of hexane and ethyl acetate.[12]
-
Acid-Base Extraction: Pyrazolines are basic due to the nitrogen atoms. Dissolving the crude product in an organic solvent and washing with a dilute acid (like HCl) can sometimes help remove non-basic impurities. The pyrazoline can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.[20][21]
-
Experimental Workflow for Purification
Caption: General workflow for the isolation and purification of pyrazoline products.
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis of pyrazolines from chalcones.
Protocol 1: Acid-Catalyzed Synthesis of Pyrazolines
This protocol is a standard method using glacial acetic acid as the catalyst.[1]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (10-20 mL).
-
Add hydrazine hydrate (1-1.25 mmol) to the solution.
-
Add a catalytic amount (a few drops) of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.
-
Monitor the progress of the reaction using TLC (e.g., Hexane:Ethyl Acetate 3:2).[12]
-
After the reaction is complete (disappearance of the chalcone spot), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into crushed ice or ice-cold water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the crude product.
-
Purify the crude pyrazoline by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This protocol offers a rapid and efficient alternative to conventional heating.[7]
Step-by-Step Methodology:
-
In a microwave-safe vessel, mix the chalcone (10 mmol) with the appropriate hydrazine reagent (12 mmol).
-
Add glacial acetic acid (10 mL) to the mixture.
-
Place the vessel in a domestic or laboratory microwave oven and irradiate at a low power setting (e.g., 300 W) for several minutes (typically 2-12 minutes).
-
Monitor the reaction in intervals to avoid overheating and decomposition.
-
After completion, cool the reaction mixture.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from 95% ethanol to obtain the pure pyrazoline.
Reaction Mechanism and Workflow
The synthesis of pyrazolines from chalcones proceeds through a well-established mechanism involving nucleophilic attack followed by intramolecular cyclization and dehydration.
Caption: Key steps in the cyclocondensation reaction to form pyrazolines.
This guide provides a foundational framework for optimizing your pyrazoline synthesis. Remember that each substrate is unique, and empirical testing of these parameters will be necessary to achieve the best results for your specific target molecule.
References
-
International Journal of Pharmacy and Biological Sciences, SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. [Link]
-
The UNC Asheville Journal of Undergraduate Scholarship, Synthesis of Pyrazoline Derivatives from Chalcones. [Link]
-
PMC, Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. [Link]
-
PMC, Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
-
Organic Chemistry Portal, Synthesis of pyrazolines. [Link]
-
PMC, Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]
-
CORE, Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. [Link]
-
MDPI, Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
-
ResearchGate, Synthesis of pyrazolines by reaction of chalcone with hydrazine in ethanol. [Link]
-
Semantic Scholar, RESEARCH ARTICLE MICROWAVE ASSISTED SYNTHESIS OF SOME PYRAZOLINE DERIVATIVES AS POTENT ANTICANCER AGENT: A REVIEW. [Link]
-
Der Pharma Chemica, Design, synthesis and biological evaluation of some novel pyrazoline derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research, Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. [Link]
-
Scientia Research Library, Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. [Link]
-
DergiPark, Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
ResearchGate, Optimization Study for Model Pyrazoline Formation. [Link]
-
RSC Publishing, Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
ResearchGate, Reaction scheme in pyrazoline synthesis. [Link]
-
ResearchGate, Optimization of pyrazoline synthesis from chalcone. [Link]
- Google Patents, Process for the purific
-
Ovid, Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
-
ResearchGate, Optimization for the synthesis of spiropyrazoline (1d). [Link]
-
National Institutes of Health, Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. [Link]
- Google P
-
MDPI, The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
Asian Journal of Chemistry, Solvent Free Synthesis of Substituted-2-Pyrazolines Using Imidazolium Based Ionic Liquid as a Solvent and Catalyst. [Link]
-
ResearchGate, Synthesis and characterization of Pyrazoline derivatives. [Link]
-
IJFMR, Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. [Link]
-
Pharmaguideline, Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Der Pharma Chemica, Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research, A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. [Link]
-
Journal of Chemistry, Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. [Link]
-
RSC Publishing, Unveiling a versatile heterocycle: pyrazoline – a review. [Link]
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Technical Support Center: Purification Strategies for Brominated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of brominated heterocyclic compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of these important synthetic intermediates. As a Senior Application Scientist, my goal is to combine established scientific principles with field-tested insights to help you achieve your desired purity and yield.
This center is structured into two main sections: a Troubleshooting Guide for immediate problem-solving during your experiments, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide
This section addresses specific, common issues that can arise during the purification of brominated heterocyclic compounds. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Issue 1: My brominated heterocycle is streaking or tailing on the TLC plate.
Primary Cause: This is often due to the interaction of basic heterocyclic compounds with the acidic surface of silica gel.[1] The lone pair of electrons on a nitrogen atom within the heterocycle can be protonated by the acidic silanol groups (Si-OH) on the silica surface, leading to strong adsorption and subsequent streaking.
Solutions:
-
Neutralize the Stationary Phase:
-
Add a Basic Modifier to the Eluent: Incorporate a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (typically 0.1-1% by volume), into your mobile phase.[1][2] This will neutralize the acidic sites on the silica gel, preventing strong interactions with your basic compound and resulting in sharper, more defined spots.[1]
-
Alternative Stationary Phases: Consider using a different stationary phase altogether. Basic or neutral alumina can be excellent alternatives to silica gel for purifying basic compounds.[1]
-
-
Optimize Sample Concentration:
Experimental Protocol: TLC Analysis with a Basic Modifier
-
Prepare your standard eluent (e.g., a mixture of ethyl acetate and hexanes).
-
In a separate container, prepare the modified eluent by adding 0.5% triethylamine to your standard eluent (e.g., for 100 mL of eluent, add 0.5 mL of Et₃N).
-
Spot your crude reaction mixture on two separate TLC plates.
-
Run one plate in the standard eluent and the other in the modified eluent.
-
Compare the two plates. The plate run with the basic modifier should show significantly reduced streaking.
Issue 2: My brominated compound appears to be decomposing on the silica gel column.
Primary Cause: Some brominated heterocycles can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.[5] This is particularly true for compounds with acid-labile functional groups. Additionally, prolonged exposure to the stationary phase can lead to degradation.
Solutions:
-
Deactivate the Silica Gel:
-
Before packing your column, you can slurry the silica gel in your eluent containing 1-2% triethylamine to neutralize the acidic sites.
-
-
Use an Alternative Stationary Phase:
-
As with TLC streaking, consider using neutral or basic alumina for your column chromatography.
-
-
Minimize Contact Time:
-
Consider a Non-Chromatographic Method:
Issue 3: I'm seeing an unexpected number of spots on my TLC, even after purification.
Primary Cause: This could be due to several factors, including incomplete reaction, the formation of isomers, or over-bromination leading to di- or poly-brominated products.[10]
Solutions:
-
Optimize Reaction Conditions:
-
Control Stoichiometry: Use a controlled amount of your brominating agent. An excess of reagents like N-bromosuccinimide (NBS) or molecular bromine can lead to multiple brominations.[10]
-
Milder Reagents: For electron-rich heterocycles, consider using a milder brominating agent like NBS instead of the more reactive elemental bromine to improve selectivity.[11]
-
Temperature Control: Running the reaction at lower temperatures can often increase the selectivity for the mono-brominated product.
-
-
Thorough Characterization:
-
Use techniques like Mass Spectrometry to identify the molecular weights of the various spots. The characteristic isotopic pattern of bromine can help confirm the number of bromine atoms in each compound.[12]
-
NMR spectroscopy can help elucidate the structure of the different products, confirming if they are isomers.
-
Issue 4: My compound is not eluting from the column.
Primary Cause: The compound is too polar for the chosen solvent system and is strongly adsorbed to the stationary phase.[1]
Solutions:
-
Increase Eluent Polarity:
-
Gradually increase the polarity of your mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
-
For very polar compounds, a solvent system like methanol/dichloromethane may be necessary.[13] Be cautious with methanol concentrations above 10%, as it can start to dissolve the silica gel.[13]
-
-
Gradient Elution:
-
Employ a gradient elution where you start with a less polar solvent system and gradually increase the polarity throughout the separation. This is highly effective for separating compounds with a wide range of polarities.[1] Automated flash chromatography systems are particularly adept at creating precise and reproducible gradients.[6][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a new brominated heterocyclic compound?
A1: A systematic approach is key.
-
Start with TLC: Always begin by developing a good TLC method.[1] This will help you determine the appropriate solvent system for column chromatography. Aim for an Rf value of around 0.25-0.35 for your target compound to ensure good separation on a column.[15]
-
Choose Your Method:
-
Flash Chromatography: This is the most common and versatile method for purifying brominated heterocycles.[7][11] It is fast, efficient, and can be automated.[6][14]
-
Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is an excellent and often simpler alternative to chromatography for achieving high purity.[9][16]
-
-
Consider Compound Stability: Assess the potential for acid or base sensitivity. If your compound is a basic heterocycle, you will likely need to use a modified eluent or an alternative stationary phase like alumina.[1]
Q2: How do I select the right solvent system for flash chromatography?
A2: Solvent selection is based on the polarity of your compound and impurities.[17]
-
Non-polar compounds: Start with a low percentage of ethyl acetate or ether in hexanes.[13]
-
Moderately polar compounds: Ethyl acetate/hexanes is a very common and effective solvent system.[13]
-
Polar compounds: Consider using methanol in dichloromethane.[13]
Solvent Polarity Table
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate | 4.4 |
| Acetonitrile | 5.8 |
| Isopropanol | 3.9 |
| Methanol | 5.1 |
| Water | 10.2 |
This table provides a general guide to solvent polarity.
Q3: What are the advantages of using automated flash chromatography?
A3: Automated flash chromatography systems offer several advantages over manual methods:[6][14]
-
Reproducibility: Automated systems provide consistent and reproducible results.
-
Efficiency: They are faster and require less hands-on time.[14]
-
Gradient Elution: They allow for precise and complex solvent gradients, which can significantly improve separation.
-
Safety: Enclosed systems reduce solvent vapor exposure.
-
Fraction Collection: Automated fraction collectors simplify the process of isolating the purified compound.
Q4: When should I consider recrystallization?
A4: Recrystallization is an ideal purification technique when:[9]
-
Your target compound is a solid at room temperature.[18]
-
You can find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.[18][19]
-
The impurities have different solubility profiles than your target compound.[18]
-
Your compound is sensitive to silica gel.
Recrystallization Workflow
Caption: A typical recrystallization workflow.
Q5: My reaction was performed with a palladium catalyst. How do I remove residual metal?
A5: Residual palladium from cross-coupling reactions is a common impurity.
-
Silica Gel Scavengers: There are commercially available silica gels functionalized with groups that chelate and remove palladium and other metals. These "scavengers" can be used in a batch mode (stirring with the crude product solution) or packed into a cartridge for flow-through purification.[20]
-
Filtration through Celite®: Sometimes, simply passing the crude reaction mixture through a plug of Celite® can help remove some of the precipitated palladium catalyst.
Purification Decision Tree
Caption: Decision tree for selecting a purification method.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 6-Bromochromane-3-carboxylic acid.
- Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
- BenchChem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
- BenchChem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
- TutorChase. (n.d.). How do you select solvents for chromatography?.
- ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Wordpress.
- Teledyne LABS. (n.d.). Flash Chromatography Systems.
- Brands, K. M. J., & Davies, A. J. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(7), 2711–2733.
- ChromInfo. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry.
- ASTM International. (n.d.). Identification and Quantitation of Brominated Fire Retardants. ASTM Digital Library.
- Park, Y. S., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Journal of Organic Chemistry.
- BenchChem. (2025). Minimizing dibromo impurity formation during halogenation.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube.
- A-Star Bio. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Moore, S. (2020). What is Flash Column Chromatography?. News-Medical.Net.
- CORE. (n.d.). Thermal decomposition of the bromine containing oxyphenylimides.
- Labmonk. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
- Journal of the American Chemical Society. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Moravek. (n.d.). Understanding Compound Purification Practices.
- Teledyne ISCO. (2023). Intro to Chromatography: Flash Chromatography Demonstration. YouTube.
- PubMed. (2024). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms.
- PMC - NIH. (n.d.). Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters.
- ResearchGate. (2025). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- YouTube. (2011). Acid-base Properties of Heterocycles I.
- ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
- National University of Singapore, Faculty of Science. (n.d.). Recent Advances in Bromination Reactions.
- SiliCycle. (2015). Bothered by mutagenic compounds ? Let our expertise guide you.
- PMC - NIH. (2025). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO.
- ResearchGate. (n.d.). Baran's nucleophilic bromination of heterocyclic N‐oxides with Ts2O/ⁿBu4NBr.
- Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
- PubMed - NIH. (2013). Regioselective bromination of fused heterocyclic N-oxides.
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles
Welcome to our dedicated technical support center for the analysis of complex NMR spectra of substituted pyrazoles. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the intricacies of pyrazole structure elucidation. Here, we synthesize technical principles with field-proven insights to empower you to resolve common challenges and confidently interpret your data.
Introduction: The Dynamic Nature of the Pyrazole Ring
Pyrazoles are a cornerstone in medicinal chemistry, but their structural analysis via NMR spectroscopy is often complicated by a key chemical feature: annular tautomerism . For N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly exchange between the N1 and N2 positions. This dynamic equilibrium is often fast on the NMR timescale, leading to averaged signals and potential misinterpretation. Understanding and controlling this phenomenon is paramount to accurate spectral assignment.[1][2]
This guide will provide a structured approach to tackling these challenges, moving from fundamental principles to advanced troubleshooting and detailed experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the NMR analysis of substituted pyrazoles in a practical question-and-answer format.
Q1: Why are the signals for my C3 and C5 carbons and their attached protons broad or appearing as a single averaged peak?
This is the classic signature of rapid annular tautomerism.[1][2] When the proton exchange between N1 and N2 is faster than the NMR timescale, the distinct chemical environments of the C3 and C5 positions are averaged. For an unsymmetrically 3(5)-substituted pyrazole, this results in what appears to be a chemically equivalent environment for C3 and C5, causing their signals to merge and often broaden.[3]
-
Causality: The rate of this proton exchange is highly sensitive to temperature, solvent, and concentration. Protic solvents or those capable of strong hydrogen bonding can accelerate the exchange, exacerbating the averaging effect.[2]
-
Troubleshooting Protocol:
-
Low-Temperature NMR: By decreasing the temperature of your experiment, you can slow down the rate of proton exchange.[2] Often, this will "freeze out" the individual tautomers, allowing you to resolve the separate signals for the C3 and C5 positions for each form.[1][2]
-
Solvent Study: Acquire spectra in a range of deuterated solvents. Aprotic, non-polar solvents may slow the exchange and provide sharper signals for the individual tautomers compared to protic solvents.[2]
-
Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single, fixed tautomer.[3][4][5] A solid-state NMR (CP/MAS) spectrum can reveal the chemical shifts of this dominant form, providing a crucial reference for interpreting the more complex solution-state data.[3][4]
-
Q2: My N-H proton signal is extremely broad, or I can't see it at all. Where did it go?
The disappearance or significant broadening of the N-H proton signal is a common and often perplexing issue, also rooted in proton exchange phenomena.[2]
-
Causality:
-
Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic/basic impurities. This rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.[2]
-
Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus has a quadrupole moment, which can induce efficient relaxation of the directly attached proton, leading to a broader signal.[1][2]
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium atoms, rendering it invisible in the ¹H NMR spectrum.[1][2]
-
-
Troubleshooting Protocol:
-
Use Dry Solvents: Ensure your deuterated solvent is as anhydrous as possible to minimize exchange with residual water.[1]
-
Vary Concentration: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may help to sharpen the N-H signal.[1]
-
Solvent Choice: Use aprotic solvents like CDCl₃ or DMSO-d₆. DMSO-d₆ is often particularly effective for observing exchangeable protons like N-H and O-H due to its ability to form strong hydrogen bonds, which can slow down the exchange rate.[3]
-
¹⁵N NMR: If your project allows for isotopic labeling, using a ¹⁵N-labeled pyrazole can be highly informative. The ¹⁵N nucleus is a spin-1/2 nucleus and does not cause quadrupolar broadening. Direct observation of ¹⁵N signals and their coupling to protons provides definitive information about the tautomeric state and bonding environment.[1][6]
-
Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in my unsymmetrically substituted pyrazole?
Unambiguous assignment is critical and can be achieved systematically through a combination of 1D and 2D NMR techniques. Relying on chemical shift prediction alone is often insufficient due to the complex interplay of substituent and tautomeric effects.
-
Causality: The electron-donating or electron-withdrawing nature of substituents significantly influences the chemical shifts of the ring carbons and protons. Furthermore, the dominant tautomer in solution will dictate the specific chemical shifts of the C3 and C5 positions.[3]
-
Self-Validating Workflow for Assignment:
Caption: Logical workflow for unambiguous NMR signal assignment.
-
Key 2D NMR Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This is the first step after 1D spectra. It directly correlates each proton signal to the carbon it is attached to, allowing you to definitively link the ¹H and ¹³C data for all C-H fragments.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assigning substituted pyrazoles. It reveals correlations between protons and carbons that are two or three bonds away. For example, the H4 proton will show a correlation cross-peak to both the C3 and C5 carbons, helping to identify them. Similarly, protons on a substituent will show correlations to the carbon of the pyrazole ring to which it is attached.[1][3][7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is invaluable for determining regiochemistry. For instance, you can observe an NOE between the protons of a substituent at the C3 position and the H4 proton, confirming their spatial closeness.[1][8][9]
-
Data Summary and Reference Tables
For efficient analysis, it is crucial to have typical data ranges at hand. Note that these are guideline values and can be significantly influenced by substituents and solvent choice.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | N1-H | 10.0 - 14.0 | Often very broad; position is highly dependent on solvent and concentration.[3] |
| H3 / H5 | ~7.6 | May appear as a single, averaged peak in cases of rapid tautomerism.[3] | |
| H4 | ~6.3 | Typically a triplet due to coupling with H3 and H5.[3] | |
| ¹³C | C3 / C5 | 130 - 140 | Chemical shifts are highly sensitive to substituents and the dominant tautomeric form.[3][4] |
| C4 | ~105 | Generally less affected by substitution at C3/C5 compared to other ring carbons.[3] |
Detailed Experimental Protocols
Adherence to standardized protocols ensures data reproducibility and quality.
Protocol 1: Low-Temperature ¹H NMR for Tautomer Resolution
-
Sample Preparation: Prepare a reasonably concentrated sample (10-20 mg) of your pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., dichloromethane-d₂, toluene-d₈, or THF-d₈).[1]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K) to serve as a baseline.[1]
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to fully equilibrate at each new temperature for 5-10 minutes before initiating data acquisition. This is critical for obtaining sharp, well-resolved spectra.[1]
-
Data Acquisition: Record a ¹H spectrum at each temperature. Monitor the signals corresponding to the C3/H3 and C5/H5 positions. Continue lowering the temperature until you observe the splitting of the averaged signals into two distinct sets of signals, representing each tautomer.[1]
-
Analysis: Once resolved, the integration of the signals for each tautomer can be used to determine the tautomeric equilibrium constant (KT) at that temperature.
Protocol 2: HMBC for Structural Connectivity
-
Sample Preparation: Prepare a concentrated sample (15-50 mg) of your pyrazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Higher concentration is beneficial for this less sensitive 2D experiment.[10]
-
Tuning: Ensure the NMR probe is properly tuned and matched for both ¹H and ¹³C frequencies.[1]
-
Parameter Optimization: The key parameter is the long-range coupling constant, nJCH. Set this value to reflect the expected 2- and 3-bond coupling constants, typically in the range of 8-10 Hz.[1]
-
Acquisition: Run the standard gradient-selected HMBC pulse sequence. The experiment may require several hours to achieve an adequate signal-to-noise ratio, depending on the sample concentration and the spectrometer's field strength.
-
Processing and Analysis: Process the 2D data using appropriate window functions. Analyze the resulting 2D map for cross-peaks that indicate long-range correlations. For example, a cross-peak between the protons of a methyl substituent and a pyrazole ring carbon at ~140 ppm would strongly suggest the methyl group is attached to that carbon.
Caption: Visualization of key HMBC correlations for a 3-substituted pyrazole.
By systematically applying these troubleshooting strategies and experimental protocols, you can overcome the inherent complexities of pyrazole NMR spectra and achieve confident, accurate structural elucidation.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
-
Canadian Science Publishing. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
-
Aguilar-Parrilla, F., Cativiela, C., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1737-1743. [Link]
-
Priebs, F., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 24(23), 4247. [Link]
-
Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]
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Abboud, J. L. M., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 53(12), 997-1008. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
Zhang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[5][11]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1114-1123. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]
-
Nagarajan, K., et al. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(3-4), 163-181. [Link]
-
University of Missouri-St. Louis. (n.d.). Sample Preparation. UMSL. [Link]
-
Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 801-805. [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. uOttawa. [Link]
-
ResearchGate. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. [Link]
-
Pozharskii, A. F., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(47), 27367-27395. [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. [Link]
-
University of Leeds. (n.d.). Nuclear Overhauser Effect Spectroscopy. University of Leeds. [Link]
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Validation & Comparative
A Comparative Guide to the Inhibitory Activity of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide Against Known Carbonic Anhydrase and Cyclooxygenase-2 Inhibitors
Introduction
In the landscape of modern drug discovery, the strategic design of enzyme inhibitors remains a cornerstone of therapeutic innovation. The benzenesulfonamide moiety, a privileged scaffold in medicinal chemistry, is a key feature in a multitude of clinically significant inhibitors targeting enzymes such as carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2). The novel compound, 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide, incorporates this critical functional group, alongside a pyrazole ring system also found in several potent inhibitors. This guide provides a comprehensive framework for evaluating the inhibitory potential of this compound against well-established inhibitors of CAs and COX-2, offering a roadmap for researchers in the fields of pharmacology and drug development.
Based on its structural characteristics, this compound is hypothesized to exhibit inhibitory activity against either carbonic anhydrases or cyclooxygenase-2. This guide will therefore detail the experimental methodologies to test this hypothesis and objectively compare its potential activity against known inhibitors: Acetazolamide for carbonic anhydrases, and Celecoxib and Valdecoxib for COX-2.
Target Rationale: Why Carbonic Anhydrases and COX-2?
The selection of carbonic anhydrases and COX-2 as potential targets is predicated on the structural motifs present in this compound.
Carbonic Anhydrases (CAs)
CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in a wide array of physiological processes, and their dysregulation is implicated in various diseases.[1][2] Notably, different isoforms play distinct roles:
-
hCA I and II (cytosolic): Found in high concentrations in red blood cells, they are targets for diuretics and anti-glaucoma agents.[2]
-
hCA IX and XII (transmembrane, tumor-associated): These isoforms are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, making them promising targets for anticancer therapies.[3]
The primary sulfonamide group is a classic zinc-binding group that directs many inhibitors to the active site of CAs.
Cyclooxygenase-2 (COX-2)
COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4][5] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[4][6]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation.[4][7]
Selective inhibition of COX-2 over COX-1 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[8][9] Many selective COX-2 inhibitors, such as Celecoxib, feature a diaryl heterocycle, often a pyrazole, with a sulfonamide or sulfone substituent.[8]
Comparative Inhibitors: Benchmarking Performance
To contextualize the potential activity of this compound, a direct comparison with established inhibitors is essential.
-
Acetazolamide: A non-selective carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and high-altitude sickness.[10][11]
-
Celecoxib: A selective COX-2 inhibitor widely prescribed for the management of pain and inflammation in conditions like arthritis.[12][13]
-
Valdecoxib: Another selective COX-2 inhibitor, noted for its high potency.[14][15]
Experimental Design: A Step-by-Step Approach to Comparative Analysis
This section outlines the detailed protocols for assessing the inhibitory activity of the test compound against both carbonic anhydrases and COX-2.
Workflow for Inhibitor Profiling
Caption: Workflow for the enzymatic evaluation of the test compound.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, monitored spectrophotometrically.
Materials:
-
Human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and acetazolamide in DMSO.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare working solutions of the CA enzymes in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add serial dilutions of the test compound or acetazolamide to the respective wells. Include a control with DMSO only.
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
This compound (Test Compound)
-
Celecoxib and Valdecoxib (Positive Controls)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, celecoxib, and valdecoxib in DMSO.
-
Prepare stock solutions of arachidonic acid and TMPD.
-
-
Assay Setup:
-
In a 96-well plate, add Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add serial dilutions of the test compound or positive controls. Include a control with DMSO only.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding TMPD and arachidonic acid to each well.
-
Immediately measure the absorbance at 590 nm in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).
-
Comparative Data Summary
The following tables present the established inhibitory activities of the known inhibitors, which will serve as a benchmark for the experimental data obtained for this compound.
Table 1: Inhibitory Activity against Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12.1 | 25.8 | 5.7 |
Data sourced from[16]. Ki (inhibition constant) is a measure of inhibitor potency; a smaller value indicates greater potency.
Table 2: Inhibitory Activity and Selectivity for COX Isoforms
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| Valdecoxib | 21.9 | 0.24 | 91.25 |
Data for Celecoxib sourced from[17]. Data for Valdecoxib sourced from[14]. The selectivity index indicates the preference for inhibiting COX-2 over COX-1; a higher value signifies greater selectivity.
Signaling Pathway and Mechanism of Action
Understanding the underlying biochemical pathways is crucial for interpreting the experimental results.
Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Sulfonamide inhibitors coordinate with the zinc ion in the active site of carbonic anhydrase, preventing the binding of water and thereby blocking the catalytic cycle.
COX-2 Inhibition and the Prostaglandin Synthesis Pathway
Caption: Selective COX-2 inhibitors block the inflammatory pathway.
Selective COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor for pro-inflammatory prostaglandins. This selectivity spares the homeostatic functions of COX-1.[5]
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound. By systematically evaluating its inhibitory activity against key carbonic anhydrase and cyclooxygenase isoforms and comparing it to established drugs, researchers can gain valuable insights into its potential therapeutic applications.
Should the compound demonstrate potent and selective inhibition of either target class, further investigations, including in vivo efficacy studies, pharmacokinetic profiling, and safety assessments, would be warranted to fully elucidate its potential as a novel therapeutic agent. The methodologies and comparative data presented herein serve as a critical first step in this discovery process, enabling an objective and scientifically rigorous evaluation.
References
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Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. Available at: [Link]
-
Gierse, J. K., et al. (2005). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. ResearchGate. Available at: [Link]
-
Kawai, S., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685. Available at: [Link]
-
Lipsky, P. E., & Brooks, P. (1999). Role of cyclooxygenase-1 and -2 in health and disease. The Journal of rheumatology. Supplement, 56, 3-7. Available at: [Link]
-
Amal, H., & Levent, A. (2018). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Balkan Medical Journal, 35(1), 11-16. Available at: [Link]
-
GoodRx. (2022). What Is the Role of Cyclooxygenase (COX) in the Body? Available at: [Link]
-
Vane, J. R. (1998). COX-1 and COX-2 in health and disease. Scandinavian journal of rheumatology. Supplement, 109, 7-12. Available at: [Link]
-
Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Expert opinion on investigational drugs, 8(9), 1457-1473. Available at: [Link]
-
GPnotebook. (2021). COX1 and COX2. Available at: [Link]
-
ResearchGate. (n.d.). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... [Image]. ResearchGate. Available at: [Link]
-
Maresca, A., et al. (2013). Carbonic anhydrases as disease markers. Expert opinion on therapeutic patents, 23(10), 1335-1349. Available at: [Link]
-
ResearchGate. (n.d.). Carbonic anhydrase (CA) related diseases with associated isoform targets. [Table]. ResearchGate. Available at: [Link]
-
Moore, R. A., et al. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain and therapy, 7(2), 141-155. Available at: [Link]
-
Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of applied physiology (Bethesda, Md. : 1985), 64(4), 1771-1779. Available at: [Link]
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Sowers, J. R. (2004). Are All COX-2 Inhibitors Created Equal? Hypertension, 45(2), 163-165. Available at: [Link]
-
Mboge, M. Y., et al. (2016). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Oncotarget, 7(33), 53033-53047. Available at: [Link]
-
Tars, K., et al. (2013). Carbonic Anhydrase XII Functions in Health and Disease. Current pharmaceutical design, 19(39), 7009-7016. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... [Table]. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Carbonic anhydrases as disease markers. [Request PDF]. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... [Table]. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Rofecoxib. Available at: [Link]
-
McCormack, P. L., & Deane, K. H. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Journal of the American Geriatrics Society, 50(5), 947-957. Available at: [Link]
-
Di Cesare Mannelli, L., et al. (2021). Role of Carbonic Anhydrase in Cerebral Ischemia and Carbonic Anhydrase Inhibitors as Putative Protective Agents. International journal of molecular sciences, 22(9), 4991. Available at: [Link]
-
ResearchGate. (n.d.). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors... [Table]. ResearchGate. Available at: [Link]
-
Uddin, M. J., et al. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules (Basel, Switzerland), 25(19), 4568. Available at: [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655-683. Available at: [Link]
-
Riendeau, D., et al. (2002). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. The Journal of pharmacology and experimental therapeutics, 301(3), 1109-1116. Available at: [Link]
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A Guide to Orthogonal Assay Validation for Novel Pyrazole Compounds in Drug Discovery
In the landscape of modern drug discovery, the identification of a promising hit compound, such as a novel pyrazole derivative, is a moment of significant excitement. However, this initial success is merely the first step in a rigorous journey of validation. The specter of false positives, arising from assay interference or off-target effects, looms large and can lead to the costly pursuit of non-viable candidates.[1][2] To navigate this challenge and build a robust data package for a novel pyrazole compound, a meticulously planned orthogonal assay strategy is not just recommended—it is imperative.[3][4]
This guide provides a comprehensive comparison of orthogonal methodologies to validate the findings for a novel pyrazole compound, "Pyr-1," identified as a potential kinase inhibitor in a primary biochemical screen. We will delve into the rationale behind experimental choices, provide detailed protocols for selected orthogonal assays, and present a comparative analysis of the data, empowering researchers to make confident, data-driven decisions in their drug development programs.
The Imperative of Orthogonal Validation
An orthogonal assay is an experimental method that measures the same biological endpoint as the primary assay but utilizes a fundamentally different technology or principle.[3][4] The core tenet of this approach is that if a compound's activity is genuine and target-specific, it will be consistently observed across diverse measurement platforms. Conversely, artifacts and false positives are often specific to a particular assay format and will not be replicated in an orthogonal system.[1][2] For pyrazole compounds, which are prevalent scaffolds in kinase inhibitor design, this validation is critical to ensure that the observed activity is due to direct interaction with the intended kinase target.[5][6][7][8]
Our Hypothetical Starting Point: A Primary Biochemical Kinase Assay
Let us consider that our novel pyrazole compound, Pyr-1, was identified as a potent inhibitor of Kinase-X in a fluorescence polarization (FP)-based biochemical assay. This primary screen is a common high-throughput screening (HTS) method that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket.
Section 1: Biophysical Validation of Direct Target Engagement
The first crucial step in validating a hit from a biochemical assay is to confirm direct physical binding to the target protein. Biophysical assays are ideal for this purpose as they measure the interaction between the compound and the target in a purified system, often without the need for labels or reporters that could interfere with the measurement.[9][10][][12]
Surface Plasmon Resonance (SPR): A Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on biomolecular interactions.[13][14][15][16] It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized, allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).[13][17]
Why SPR?
-
Label-Free: Avoids potential artifacts from fluorescent labels used in the primary assay.
-
Kinetic Information: Provides deeper insights into the binding mechanism beyond simple potency (IC50). A long residence time (slow k_off) can be a desirable characteristic for a drug candidate.[14]
-
Direct Measurement: Confirms a direct interaction between Pyr-1 and Kinase-X.[10]
Experimental Workflow for SPR
Detailed SPR Protocol
-
Immobilization of Kinase-X:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant Kinase-X (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 RU.
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a serial dilution of Pyr-1 in HBS-EP+ buffer containing 1% DMSO (e.g., 10 µM to 0.1 nM).
-
Inject each concentration of Pyr-1 over the immobilized Kinase-X surface for a defined association time (e.g., 180 seconds), followed by a dissociation phase with buffer flow (e.g., 600 seconds).
-
Include buffer-only injections for double referencing.
-
Regenerate the surface between cycles if necessary (e.g., with a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface and buffer-only injection data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_on, k_off, and calculate K_D (k_off/k_on).
-
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19][20][21] It is considered a gold-standard biophysical assay for confirming direct binding and determining binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[21]
Why ITC?
-
Direct Measurement of Thermodynamics: Provides a deeper understanding of the driving forces behind the binding interaction.[18][21]
-
Label- and Immobilization-Free: Measures the interaction in solution, avoiding potential artifacts from immobilization.[20]
-
Stoichiometry Determination: Confirms the binding ratio of the compound to the target protein.[19]
Experimental Workflow for ITC
Detailed ITC Protocol
-
Sample Preparation:
-
Dialyze recombinant Kinase-X and dissolve Pyr-1 in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
Prepare Kinase-X at a concentration of ~10-20 µM in the sample cell.
-
Prepare Pyr-1 at a concentration 10-15 times that of Kinase-X in the injection syringe.
-
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of Pyr-1 into the Kinase-X solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control titration of Pyr-1 into buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of Pyr-1 to Kinase-X.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_D, n, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnK_A).
-
Section 2: Cellular Target Engagement for Physiological Relevance
Confirming direct binding in a purified system is essential, but it doesn't guarantee that the compound will engage its target in the complex environment of a living cell.[22][23] Cell-based target engagement assays are therefore a critical orthogonal step to validate that the compound can cross the cell membrane, reach its intracellular target, and bind to it under physiological conditions.[24][25][26]
Cellular Thermal Shift Assay (CETSA®): In-Cell Target Binding
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells or cell lysates.[27][28][29][30] It is based on the principle that ligand binding stabilizes a protein, resulting in an increase in its melting temperature (T_m).[28][30] This thermal shift can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[27][28][31]
Why CETSA®?
-
Physiological Relevance: Confirms target engagement in a cellular context, accounting for cell permeability and intracellular concentrations.[22][26]
-
Label-Free: Does not require modification of the compound or the target protein.
-
Broad Applicability: Can be applied to a wide range of protein targets.[27]
Experimental Workflow for CETSA®
Detailed CETSA® Protocol
-
Cell Treatment:
-
Culture a relevant cell line (e.g., one that endogenously expresses Kinase-X) to ~80% confluency.
-
Treat the cells with Pyr-1 at various concentrations (or a single, high concentration for initial validation) or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by repeated freeze-thaw cycles).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble Kinase-X in each sample using a specific detection method, such as Western blotting or an ELISA.
-
Plot the percentage of soluble Kinase-X as a function of temperature for both Pyr-1-treated and vehicle-treated samples.
-
The shift in the melting curve indicates target stabilization by Pyr-1.
-
Kinobeads Competition Binding Assay: A Chemoproteomic Approach
For kinase inhibitors, a powerful orthogonal approach is the use of kinobeads, which are an affinity resin with immobilized, broad-spectrum kinase inhibitors.[32][33] This chemoproteomic technique allows for the profiling of a compound's interaction with a large number of endogenous kinases in a cell lysate simultaneously.[34][35][36]
Why Kinobeads?
-
Broad Selectivity Profiling: Assesses the binding of Pyr-1 to hundreds of kinases in their native state and conformation.
-
Identifies Off-Targets: Can reveal unintended targets of Pyr-1, providing crucial information for safety and mechanism-of-action studies.[33]
-
Physiologically Relevant Context: The competition assay is performed in a complex cell lysate, mimicking the intracellular environment more closely than purified systems.
Experimental Workflow for Kinobeads Assay
Detailed Kinobeads Protocol
-
Lysate Incubation:
-
Prepare a native cell lysate from a relevant cell line.
-
Incubate aliquots of the lysate with a dose-response of Pyr-1 (or vehicle control) to allow Pyr-1 to bind to its target kinases.
-
-
Kinobeads Pulldown:
-
Add kinobeads to the lysate-compound mixtures and incubate to allow kinases not bound by Pyr-1 to bind to the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Mass Spectrometry Analysis:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixtures by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the kinases in each sample.
-
For each kinase, plot the amount bound to the beads as a function of Pyr-1 concentration.
-
The decrease in binding to the beads with increasing Pyr-1 concentration indicates a competitive interaction. An IC50 value for displacement can be calculated for Kinase-X and all other identified kinases.
-
Comparative Analysis of Hypothetical Data
To illustrate the power of this orthogonal approach, let's consider a hypothetical dataset for Pyr-1.
| Assay | Principle | Metric | Pyr-1 Result for Kinase-X | Interpretation |
| Primary: Fluorescence Polarization | Biochemical, competition | IC50 | 50 nM | Potent inhibitor in a purified system. |
| Orthogonal 1: SPR | Biophysical, direct binding | K_D | 75 nM | Confirms direct binding with similar affinity to the primary assay. |
| k_off | 1 x 10⁻³ s⁻¹ | Indicates a moderately slow off-rate, suggesting a reasonable residence time. | ||
| Orthogonal 2: ITC | Biophysical, thermodynamics | K_D | 80 nM | Excellent agreement with SPR and FP, increasing confidence in the binding affinity. |
| n | 1.1 | Confirms a 1:1 binding stoichiometry. | ||
| Orthogonal 3: CETSA® | Cell-based, target engagement | ΔT_m | +5.2 °C | Demonstrates significant stabilization of Kinase-X in intact cells, confirming target engagement. |
| Orthogonal 4: Kinobeads | Chemoproteomics, competition | IC50 | 120 nM | Confirms potent engagement of Kinase-X in a complex lysate. |
| Selectivity | High | Shows high selectivity for Kinase-X over 200+ other kinases, indicating a desirable specificity profile. |
Synthesis of Findings
The collective data from this multi-faceted orthogonal validation strategy provides a compelling and trustworthy case for Pyr-1 as a potent and selective inhibitor of Kinase-X.
-
The biophysical assays (SPR and ITC) unequivocally confirm a direct, high-affinity, 1:1 binding interaction between Pyr-1 and purified Kinase-X, validating the initial finding from the primary screen and ruling out artifacts related to the FP assay format.[1][13]
-
The cell-based assays (CETSA® and Kinobeads) provide the crucial link to physiological relevance. They demonstrate that Pyr-1 can effectively engage Kinase-X within the complex cellular milieu, and the kinobeads data further strengthens the case by revealing a clean selectivity profile.[25][29][32]
By systematically addressing potential sources of error and building a layered, evidence-based profile of the compound, this orthogonal approach significantly de-risks the decision to advance Pyr-1 into the next stage of lead optimization. This rigorous, scientifically sound validation process is the bedrock of successful drug discovery.
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- Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
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- Glisic, B., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed.
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- Ichor Life Sciences. (n.d.). Biophysical Assays.
- Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis.
- Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
- Bantscheff, M., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PMC - NIH.
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from UKM Medical Molecular Biology Institute website.
- Duncan, J. S., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Abdel-Wahab, B. F., et al. (2018). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI.
- Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
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4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide vs other pyrazole-sulfonamides
This guide provides a detailed comparison of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide against other notable pyrazole-sulfonamide derivatives. The focus is on their differential inhibitory activities, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals working in the field of kinase inhibitor discovery.
Introduction: The Pyrazole-Sulfonamide Scaffold in Medicinal Chemistry
The pyrazole-sulfonamide framework is a privileged scaffold in medicinal chemistry, renowned for its versatility in targeting a wide array of biological entities, most notably protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole ring acts as a versatile core, often participating in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The sulfonamide group can also form key interactions and serves as a linker to various substituent groups that can be modified to enhance potency, selectivity, and pharmacokinetic properties.
A prominent example of a successful drug based on this scaffold is Celecoxib, a selective COX-2 inhibitor. However, the structural motif has been extensively explored beyond COX enzymes, leading to the development of potent inhibitors for targets like p38 MAP kinase, c-Met, and various cyclin-dependent kinases (CDKs).
Profile: this compound
While not as extensively characterized in publicly accessible literature as some commercial inhibitors, the structure of this compound suggests its potential as a kinase inhibitor. The core components are:
-
1H-pyrazole: A five-membered aromatic heterocycle that can act as a hinge-binder in the ATP pocket of kinases.
-
Bromo-substituent: The bromine atom at the 4-position of the pyrazole ring can modulate the electronic properties of the ring and potentially occupy a hydrophobic pocket.
-
Benzenesulfonamide: This group links the pyrazole core to an ethylamide moiety. The sulfonamide is critical for forming hydrogen bonds, while the N-ethyl group can be oriented towards a solvent-exposed region or a specific sub-pocket.
The logical relationship and key structural features for kinase interaction can be visualized as follows:
Caption: Structural breakdown of the pyrazole-sulfonamide scaffold.
Comparative Analysis with Other Pyrazole-Sulfonamides
To understand the potential of this compound, we will compare it with two well-characterized pyrazole-sulfonamide derivatives that have distinct profiles.
Comparator 1: A p38α MAP Kinase Inhibitor
A closely related analog, 4-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide, has been identified as a potent inhibitor of p38α MAP kinase. This kinase is a key regulator of inflammatory responses.
-
Structural Difference: The primary difference is the substituent at the 4-position of the pyrazole ring (a 4-fluorophenyl group instead of bromine) and the unsubstituted sulfonamide (NH2 vs. NHEt).
-
Mechanism of Action: This class of inhibitors typically functions as ATP-competitive inhibitors, binding to the hinge region of the kinase. The pyrazole nitrogen atoms are crucial for this interaction. The 4-fluorophenyl group often occupies a hydrophobic pocket adjacent to the ATP-binding site.
Comparator 2: A c-Met Kinase Inhibitor
Another relevant comparator is a derivative where the pyrazole is substituted with a larger, more complex group, designed to target the c-Met kinase, a receptor tyrosine kinase implicated in cancer. An example structure is 4-(4-(quinolin-6-yl)-1H-pyrazol-1-yl)benzenesulfonamide.
-
Structural Difference: The key change is the replacement of the bromo or fluorophenyl group with a larger quinoline moiety.
-
Impact on Selectivity: This larger group is designed to extend into a specific pocket of the c-Met kinase, thereby conferring selectivity for this target over other kinases. This highlights a key principle in kinase inhibitor design: modifying substituents on the core scaffold is a primary strategy for tuning selectivity.
Quantitative Comparison of Inhibitory Activity
The following table summarizes hypothetical, yet representative, data for the compounds discussed. This data is based on typical values seen for such inhibitors in the literature.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | p38α (Hypothetical) | 150 | Moderate potency, potential for broader kinase activity. |
| 4-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide | p38α | 25 | High potency for p38α, with selectivity over related MAP kinases. |
| 4-(4-(quinolin-6-yl)-1H-pyrazol-1-yl)benzenesulfonamide | c-Met | 15 | High potency for c-Met, with significant selectivity against a panel of other kinases. |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To experimentally determine and compare the inhibitory activity of these compounds, a common method is an in vitro kinase assay. The following protocol is a representative example for assessing the inhibition of p38α.
Objective: To determine the IC50 value of a test compound against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide (e.g., Biotin-MEF2A)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM) in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the diluted compounds into the wells of a 384-well plate. Include control wells with DMSO only (for 0% and 100% inhibition controls).
-
Kinase Addition: Add the p38α kinase, diluted in assay buffer, to all wells except the 100% inhibition control.
-
Reaction Initiation: To initiate the kinase reaction, add a mixture of the biotinylated substrate peptide and ATP to all wells. The final ATP concentration should be close to its Km value for the kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction by adding the Kinase-Glo® reagent. This reagent depletes the remaining ATP in a luciferase-based reaction, generating a luminescent signal. The amount of light produced is inversely proportional to the kinase activity.
-
Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the resulting curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Structure-Activity Relationship (SAR) Insights
The comparison of these molecules reveals key SAR trends for the pyrazole-sulfonamide scaffold:
-
Hinge Binding: The 1H-pyrazole core is a conserved hinge-binding motif. Its integrity is essential for activity.
-
Selectivity Pocket: The substituent at the 4-position of the pyrazole ring is a major determinant of potency and selectivity.
-
Small, hydrophobic groups (like bromo) may lead to moderate or broad-spectrum activity.
-
Aryl groups (like 4-fluorophenyl) can enhance potency by accessing adjacent hydrophobic pockets.
-
Larger, more complex groups (like quinoline) can be tailored to fit unique sub-pockets in specific kinases, thereby driving selectivity.
-
-
Solvent Front: The substituent on the sulfonamide nitrogen (e.g., H vs. ethyl) interacts with the solvent-exposed region. Modifications here can be used to fine-tune solubility and other pharmacokinetic properties without drastically altering the core binding interactions.
Conclusion
While this compound is a representative member of the pyrazole-sulfonamide class, its specific biological profile is likely defined by the interplay of its bromo and N-ethyl substituents. By comparing it to analogs with different substitutions at the pyrazole C4-position and the sulfonamide nitrogen, we can infer a clear structure-activity relationship. The choice of substituent at the C4-position is a critical handle for modulating potency and selectivity, as demonstrated by the high potency of aryl-substituted analogs against targets like p38α and c-Met. The experimental protocol outlined provides a robust framework for empirically determining these properties and guiding further optimization of this valuable scaffold in drug discovery.
References
Note: The following are representative references for the analysis of pyrazole-sulfonamide kinase inhibitors. Specific data for "this compound" is not widely available, and these references support the general principles and comparator data discussed.
-
Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a Potent and Orally Bioavailable Small-Molecule Inhibitor of the Kinases VEGFR and PDGFR. Journal of Medicinal Chemistry. Provides examples of pyrazole-based kinase inhibitors and their evaluation. [Link]
-
Pyrazole-based p38 MAP kinase inhibitors: A review. Bioorganic & Medicinal Chemistry. Offers a comprehensive overview of the pyrazole scaffold for p38 inhibition. [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Benzenesulfonamide Inhibitors
Introduction: The Double-Edged Sword of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. Its remarkable versatility as a zinc-binding group and its ability to form critical hydrogen bonds have led to its incorporation into a wide array of clinically successful drugs, from diuretics and antiglaucoma agents to anticancer therapies and antivirals.[1][2][3] However, this chemical promiscuity is a double-edged sword. The very features that make the scaffold so effective at binding to its intended target can also lead to unintended interactions with other structurally related enzymes, a phenomenon known as cross-reactivity or off-target activity.
Understanding and meticulously profiling this cross-reactivity is not merely an academic exercise; it is a critical step in drug development. Off-target effects can lead to a range of adverse events, from mild side effects to severe toxicity, and can ultimately determine the success or failure of a promising therapeutic candidate.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a framework for the systematic profiling of benzenesulfonamide inhibitors, focusing on the key off-target enzyme families, comparative analysis of well-known inhibitors, and robust, validated experimental protocols.
Primary Off-Target Families: Where to Look and Why
The benzenesulfonamide group is a potent zinc-binding pharmacophore, making any zinc-containing metalloenzyme a potential off-target.[1][3] Furthermore, its hydrogen bonding capabilities allow it to fit into various active sites. Based on extensive clinical and preclinical data, three enzyme families warrant primary consideration in any cross-reactivity screening cascade.
-
Carbonic Anhydrases (CAs): This ubiquitous family of zinc metalloenzymes is the most common off-target for benzenesulfonamide-based drugs.[1][3][7] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in a multitude of physiological processes.[1][7] Unintended inhibition of different CA isoforms can lead to side effects like paraesthesia and metabolic acidosis.[8] For instance, the antiglaucoma drug Dorzolamide is a potent inhibitor of CA-II, the isoform present in the ciliary body of the eye, to reduce aqueous humor production.[8][9] However, its selectivity profile across the 15 other human CA isoforms must be carefully characterized.[1][3]
-
Cyclooxygenases (COXs): The discovery of selective COX-2 inhibitors, such as Celecoxib , revolutionized the treatment of inflammatory diseases by offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][5][10] Celecoxib contains a benzenesulfonamide moiety that is crucial for its selective binding to the COX-2 isoform. However, even this "selective" inhibitor retains some activity against COX-1 at higher doses, which can contribute to adverse effects.[5][6] Therefore, determining the selectivity index (IC50 COX-1 / IC50 COX-2) is a fundamental aspect of profiling.[11]
-
Protein Kinases: The human kinome contains over 500 enzymes that regulate virtually all cellular processes. The ATP-binding pocket of many kinases can accommodate the benzenesulfonamide scaffold, leading to unexpected inhibitory activity.[12] This can be a source of toxicity or, in some cases, an opportunity for drug repositioning. Comprehensive kinase profiling against a broad panel of kinases is essential to identify such interactions early in the discovery process.[12]
Workflow for Cross-Reactivity Profiling
A systematic approach is required to efficiently and accurately profile a novel benzenesulfonamide inhibitor. The following workflow ensures that the most likely and highest-risk off-targets are assessed first, with progressively broader screens being employed as a compound advances.
Caption: A tiered workflow for systematic cross-reactivity profiling of benzenesulfonamide inhibitors.
Comparative Selectivity of Marketed Benzenesulfonamide Inhibitors
To illustrate the importance of selectivity profiling, the following table summarizes the inhibitory potency (IC50 or Ki) of two well-characterized benzenesulfonamide drugs against their primary targets and key off-targets. Lower values indicate higher potency.
| Compound | Primary Target | Primary Target IC50/Ki (nM) | Off-Target: hCA I (Ki, nM) | Off-Target: hCA II (Ki, nM) | Off-Target: COX-1 (IC50, µM) | Off-Target: COX-2 (IC50, µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 40 (IC50) | >10,000 | 9,800 | 8.2 - 15 | 0.04 - 6.8 | >2.2 (Varies by assay)[11] |
| Dorzolamide | Carbonic Anhydrase II | 3.5 (Ki) | 1,100 | 3.5 | N/A | N/A | N/A |
Data compiled from multiple sources. Absolute values may vary based on assay conditions. Celecoxib data from multiple sources[4][11]. Dorzolamide data from multiple sources[8][9].
This data clearly demonstrates the different selectivity profiles. Celecoxib is highly selective for COX-2 over COX-1, which underpins its gastrointestinal safety profile.[6][10] Conversely, it is a very weak inhibitor of carbonic anhydrases. Dorzolamide is a potent inhibitor of its target, hCA II, but shows significantly less activity against the hCA I isoform, highlighting its isoform-selectivity within the CA family.[8]
Experimental Protocols
Accurate and reproducible data is the foundation of any profiling guide. The following section provides detailed, step-by-step protocols for key in vitro assays.
Protocol 1: COX-1 and COX-2 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures the peroxidase component of COX enzymes.[13]
Principle: The peroxidase activity of COX is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-611 nm.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
TMPD (colorimetric probe)
-
Arachidonic Acid (substrate)
-
Test Inhibitor (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590-611 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and Heme in cold Assay Buffer immediately before use.[13]
-
Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.[13]
-
100% Initial Activity (Positive Control) Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).[13]
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of test inhibitor at various concentrations (serial dilution).
-
Vehicle Control Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of DMSO.
-
-
Initiate Reaction: Add 10 µL of TMPD solution to all wells.
-
Incubation: Incubate the plate for 5 minutes at room temperature.
-
Add Substrate: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.[13]
-
Read Plate: Immediately shake the plate for 10 seconds and read the absorbance at 590 nm. Read again after 5 minutes.
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the change in absorbance (Final Abs - Initial Abs) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic) to determine the IC50 value. The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.[11]
-
Causality and Controls:
-
Why Heme? Heme is an essential cofactor for the peroxidase activity of COX enzymes.[14]
-
Why pre-incubate with inhibitor? Some inhibitors, particularly time-dependent ones, require a pre-incubation period with the enzyme to achieve maximal binding and inhibition.[14]
-
Controls: The background wells control for non-enzymatic oxidation of TMPD. The 100% activity and vehicle control wells are essential for calculating percent inhibition and ensuring the assay is performing correctly.
Protocol 2: In Vitro Radiometric Kinase Assay
This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific protein kinase using a traditional, robust method.[15]
Principle: This assay measures the transfer of a radiolabeled phosphate group ([γ-³²P] or ([γ-³³P]) from ATP to a specific peptide or protein substrate. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.[15][16]
Materials:
-
Purified, active protein kinase
-
Kinase-specific peptide or protein substrate (e.g., α-casein)
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 µM EDTA)
-
[γ-³²P]-ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP
-
Test Inhibitor (dissolved in DMSO)
-
Phosphoric Acid (85%)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a master mix containing Kinase Reaction Buffer, substrate, and the kinase enzyme.
-
Plate Layout: In a 96-well plate or microfuge tubes, add the following on ice:
-
Total Activity (Positive Control): Master mix + DMSO vehicle.
-
Inhibitor Wells: Master mix + test inhibitor at various concentrations.
-
Background (No Enzyme) Control: Reaction buffer, substrate, DMSO vehicle (no enzyme).
-
-
Initiate Reaction: Prepare an ATP mix containing both [γ-³²P]-ATP and cold ATP to achieve the desired final concentration (typically at or below the Km for ATP to favor detection of competitive inhibitors).[16] Add the ATP mix to all wells to start the reaction. A typical reaction volume is 15-25 µL.[15]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.[15]
-
Stop Reaction: Stop the reaction by adding an equal volume of 75 mM phosphoric acid or 5x SDS loading buffer.[15]
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP. Perform a final wash with acetone to dry the papers.
-
Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Subtract the background CPM from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the total activity control.
-
Plot and determine the IC50 value as described in Protocol 1.
-
Causality and Controls:
-
Why use ATP at Km? Running the assay at an ATP concentration equal to its Michaelis-Menten constant (Km) provides a balanced condition for detecting various mechanisms of inhibition, including ATP-competitive, non-competitive, and uncompetitive inhibitors.[16]
-
Why wash the P81 paper? The phosphocellulose paper is positively charged and binds the negatively charged phosphorylated substrate, while the extensive washing removes the unbound, negatively charged [γ-³²P]-ATP, ensuring that only incorporated radioactivity is measured.
-
Controls: The "No Enzyme" control is crucial to determine the background signal. The "Total Activity" control represents 0% inhibition and is the reference for all calculations.
Interpreting the Data: Beyond the IC50
A simple IC50 value, while useful, is only the beginning of the story. A comprehensive cross-reactivity profile requires deeper analysis:
-
Selectivity Index (SI): As demonstrated with COX inhibitors, the ratio of IC50 values (Off-target IC50 / On-target IC50) is a critical metric. A higher SI indicates greater selectivity. An SI >100 is often considered a good starting point for a selective inhibitor.
-
Mechanism of Action (MoA): For significant off-target hits, follow-up studies are necessary to determine the MoA (e.g., competitive, non-competitive).[12] This can provide insights into whether the off-target effect can be engineered out by modifying the inhibitor's structure.
-
Cellular Confirmation: An in vitro enzymatic hit does not always translate to a cellular effect. It is essential to confirm off-target activity in a relevant cell-based assay.[12] For example, if a compound inhibits an off-target kinase in vitro, one should test if it inhibits the phosphorylation of that kinase's known substrate in cells.
Conclusion
The benzenesulfonamide scaffold will undoubtedly remain a valuable tool in the drug discovery arsenal. However, its inherent potential for cross-reactivity necessitates a vigilant and systematic approach to profiling. By understanding the primary off-target families, implementing a logical screening workflow, and utilizing robust, well-controlled experimental protocols, researchers can effectively characterize the selectivity of their compounds. This rigorous, data-driven approach is paramount for mitigating the risks of off-target toxicity, ensuring patient safety, and ultimately developing safer and more effective medicines.
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). National Institutes of Health. [Link]
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New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (n.d.). National Institutes of Health. [Link]
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Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. (2020). Royal Society of Chemistry. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]
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Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). National Institutes of Health. [Link]
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Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. (n.d.). MDPI. [Link]
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Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. [Link]
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(PDF) Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. (2025). ResearchGate. [Link]
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Cross-reactivity and sulfonamide antibiotics. (2004). PubMed. [Link]
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Validating Target Engagement of Novel Therapeutics: A Comparative Guide Featuring 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide
A Senior Application Scientist's Guide to Method Selection and Experimental Design
In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic molecule binds to its intended target within a physiological context is a cornerstone of a successful research program.[1][2] This guide provides a comprehensive framework for validating the target engagement of novel chemical entities, using the illustrative example of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. While the specific molecular target of this compound is not publicly defined, its structural motifs, containing pyrazole and sulfonamide groups, are common in kinase inhibitors.[3] Therefore, for the purpose of this guide, we will proceed with the hypothesis that its intended target is a cellular protein kinase.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.
The Imperative of Target Engagement Validation
Quantifying the interaction between a drug and its target in a relevant biological system is critical for several reasons:
-
Mechanism of Action (MoA): It provides direct evidence of the drug's MoA, linking the molecular interaction to the observed biological or phenotypic response.
-
Structure-Activity Relationship (SAR): It is essential for building a meaningful SAR, guiding medicinal chemistry efforts to optimize potency and selectivity.[2][4]
-
Translational Confidence: Robust target engagement data in preclinical models increases the confidence of achieving a therapeutic effect in clinical settings.[1][5]
This guide will focus on the Cellular Thermal Shift Assay (CETSA) as a primary method for its physiological relevance. We will then compare it with two powerful biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), providing a multi-faceted perspective on target validation.
Primary Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in intact cells and tissues.[6][7][8] It operates on the principle that ligand binding stabilizes a target protein, resulting in an increased resistance to thermal denaturation.[6][7] This change in thermal stability is then quantified to confirm target engagement.
Causality Behind Experimental Choices in CETSA
The elegance of CETSA lies in its ability to measure target engagement in a native cellular environment without requiring modification of the compound or the protein.[9] This is a significant advantage over methods that rely on recombinant proteins or labeled compounds, which may not fully recapitulate the complexities of the intracellular milieu, such as membrane transport, off-target binding, and metabolic modifications.[10]
Experimental Workflow: CETSA
Caption: CETSA workflow for validating target engagement.
Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the potency of target engagement.
-
Cell Preparation: Culture a cell line known to express the putative target kinase to approximately 80% confluency. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 10-20 x 10^6 cells/mL.
-
Compound Incubation: Prepare a serial dilution of this compound. In a PCR plate, mix equal volumes of the cell suspension and the compound dilutions (and a vehicle control, e.g., DMSO). Incubate at 37°C for 1 hour to allow for cell penetration and target binding.[6]
-
Thermal Challenge: Place the PCR plate in a thermal cycler and heat at the predetermined optimal temperature (e.g., a temperature that results in about 50% protein denaturation in the vehicle control) for 3 minutes. Include a no-heat control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase using a suitable method such as Western blotting, ELISA, or a high-throughput immunoassay like AlphaScreen or HTRF.[6][9]
-
Data Analysis: Plot the normalized amount of soluble target protein against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 of thermal stabilization, which reflects the potency of target engagement in the cellular environment.
Comparative Analysis: Alternative Target Engagement Methodologies
While CETSA provides invaluable data on intracellular target engagement, orthogonal methods are crucial for a comprehensive understanding of the binding event.[11][12] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques that provide quantitative data on the direct interaction between a compound and a purified protein.
| Method | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein in its native cellular environment.[7] | Label-free, applicable in intact cells and tissues, reflecting physiological conditions.[8][13] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput for Western blot-based detection.[13] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized target protein.[14][15] | Provides real-time kinetic data (association and dissociation rates) and affinity (KD).[15] High sensitivity and throughput.[15] | Requires purified, active protein; protein immobilization can sometimes affect its conformation or activity.[15] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of a ligand to a target protein in solution.[16][17] | Provides a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).[18][19] It is a label-free, in-solution technique. | Requires larger quantities of purified protein and compound; lower throughput compared to SPR.[18] |
In-Depth Look: Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[14] In a typical experiment to validate the engagement of our example compound, the purified target kinase would be immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding event causes a change in the refractive index, which is detected and plotted as a sensorgram.[15]
Caption: SPR workflow for kinetic and affinity analysis.
In-Depth Look: Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics.[4] It directly measures the heat changes that occur when two molecules interact.[16] In a single experiment, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[18][19] This provides a deep understanding of the driving forces behind the binding event. For our example compound, a solution of the purified target kinase would be placed in the sample cell, and the compound would be titrated into it from a syringe. The resulting heat changes are measured and used to derive the thermodynamic parameters.[17]
Synthesizing the Data: A Holistic View of Target Engagement
The true power of these techniques is realized when they are used in a complementary fashion. For this compound, an ideal validation workflow would look like this:
-
Primary Validation (Cellular): Use ITDR CETSA to confirm that the compound engages the target kinase in intact cells and to determine its cellular potency (EC50).
-
Biophysical Confirmation (In Vitro): Employ SPR to obtain the binding kinetics (ka and kd) and affinity (KD) using the purified kinase. This confirms a direct interaction and provides insights into the binding dynamics.
-
Thermodynamic Characterization (In Vitro): Use ITC to determine the complete thermodynamic signature of the binding event. This can reveal whether the binding is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in system disorder), which can be invaluable for lead optimization.
If the data from these orthogonal methods are congruent (e.g., the cellular EC50 from CETSA is reasonably close to the in vitro KD from SPR/ITC, accounting for cellular factors), it builds a highly compelling case for robust and specific target engagement.
Conclusion
Validating the target engagement of a novel compound like this compound is a multi-step, evidence-driven process. There is no single "best" method; rather, the strategic application of complementary techniques provides the most comprehensive and trustworthy data. By starting with a physiologically relevant method like CETSA and corroborating the findings with quantitative biophysical assays like SPR and ITC, researchers can build a solid foundation for their drug discovery programs, ensuring that their lead compounds are truly hitting their intended mark. This rigorous, self-validating approach is essential for making informed decisions and ultimately, for advancing novel therapeutics towards the clinic.
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A Senior Application Scientist's Guide to Comparative Docking Analysis of Sulfonamide Derivatives
Abstract
Sulfonamides represent a cornerstone class of therapeutic agents with a broad spectrum of biological activities, largely attributable to their ability to selectively interact with various protein targets.[1][2] Molecular docking, a powerful computational technique, is instrumental in elucidating these protein-ligand interactions at the atomic level, thereby guiding the rational design and optimization of novel sulfonamide-based drug candidates.[3][4] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking analysis of sulfonamide derivatives. We will focus on a well-established target, human Carbonic Anhydrase II (hCA II), to illustrate a robust, self-validating workflow from system preparation to results interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.
Introduction: The "Why" of Computational Scaffolding
The sulfonamide moiety (R-SO₂NH₂) is a privileged scaffold in medicinal chemistry. Its derivatives are known to inhibit a wide range of enzymes, with carbonic anhydrases (CAs) being a prominent target.[5][6] CAs are zinc-containing metalloenzymes that play crucial roles in physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and cancer.[5][6] The primary mechanism of inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide group to the catalytic Zn²⁺ ion within the enzyme's active site.[7][8]
Molecular docking allows us to computationally model this interaction. By predicting the binding pose and estimating the binding affinity of different sulfonamide derivatives, we can:
-
Screen virtual libraries to identify promising new chemical entities.[4]
-
Elucidate Structure-Activity Relationships (SAR) by correlating molecular features with binding strength.[8]
-
Guide lead optimization by suggesting structural modifications to enhance potency and selectivity.
The core principle of this guide is not just to provide a recipe but to explain the causality behind each step, ensuring a scientifically rigorous and reproducible analysis.
The Comparative Docking Workflow: A Conceptual Overview
A successful docking study is a multi-stage process that requires careful preparation and validation. Each step builds upon the last, and errors introduced early can propagate, leading to unreliable results. The overall workflow is a systematic funneling process, moving from broad possibilities to a refined, validated prediction.
Caption: The overall workflow for a comparative molecular docking study.
Experimental Protocol: A Case Study with Carbonic Anhydrase II
This section details a step-by-step protocol for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[9][10]
Target Selection: Human Carbonic Anhydrase II (hCA II)
We will use the high-resolution crystal structure of hCA II complexed with a sulfonamide inhibitor. A suitable entry from the Protein Data Bank (PDB) is 3K34 . This structure provides an experimentally determined reference for the binding site and the pose of a known inhibitor, which is crucial for validation.
Ligand Selection
For this comparative study, we will use three compounds:
-
Acetazolamide (AZA): A clinically used CA inhibitor, serving as our positive control.
-
Sulfanilamide: The parent sulfonamide structure.
-
Compound 3m (from a published study): A novel sulfonamide derivative reported to have high inhibitory activity against hCA II.[11]
Part A: System Preparation
Rationale: The quality of your input structures directly dictates the quality of the docking results. The goal is to prepare a "clean" receptor and energetically favorable ligand structures.
Protocol:
-
Protein Retrieval and Preparation:
-
Action: Download the PDB file (e.g., 3K34.pdb) from the RCSB PDB database.
-
Action: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[12][13]
-
Action: Remove all non-essential molecules. This includes water molecules, co-solvents, and the co-crystallized ligand.[1][14]
-
Expertise & Experience: Water molecules in the active site can be critical for mediating protein-ligand interactions. However, for a standard docking protocol, they are often removed because predicting their precise positions and orientations is computationally challenging and can introduce noise. Advanced methods may incorporate key water molecules, but that is beyond the scope of this guide.
-
-
Action: Add polar hydrogens to the protein. X-ray crystallography often does not resolve hydrogen atom positions. Adding them is essential for correct hydrogen bonding calculations.[15]
-
Action: Assign partial charges (e.g., Kollman charges). This is necessary for the scoring function to calculate electrostatic interactions.[16]
-
Action: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[17]
-
-
Ligand Preparation:
-
Action: Obtain the 2D structures of the selected sulfonamides (Acetazolamide, Sulfanilamide, Compound 3m). These can be drawn using software like ChemDraw or downloaded from databases like PubChem.
-
Action: Convert the 2D structures to 3D.
-
Action: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation before docking.[1]
-
Action: Assign partial charges (e.g., Gasteiger charges).
-
Action: Define the rotatable bonds. Vina will explore the conformational space of the ligand by rotating these bonds.
-
Action: Save the prepared ligands in the PDBQT format.[16]
-
Part B: Docking Simulation and Validation
Rationale: This phase involves defining the search space for the docking algorithm and then running the simulation. Validation is a critical, non-negotiable step to ensure the chosen protocol is reliable for the system under study.
Protocol:
-
Grid Box Generation:
-
Action: Load the prepared protein PDBQT file into AutoDock Tools.[18]
-
Action: Define a "grid box" that encompasses the entire active site of the enzyme. The center of the box should be the approximate center of the binding pocket, identifiable from the position of the original co-crystallized ligand.[1][9] The size should be large enough to allow the ligands to move and rotate freely within the site.
-
Trustworthiness: The grid box defines the search space. If it's too small, you may miss the correct binding pose. If it's too large, you increase the search complexity, potentially reducing the accuracy and efficiency of the docking run.
-
-
-
Protocol Validation (Re-docking):
-
Action: Before docking the test compounds, perform a docking run with the co-crystallized ligand that was originally in the PDB structure (after preparing it as a separate ligand file).
-
Action: Compare the lowest-energy pose predicted by Vina with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses.[19]
-
Trustworthiness: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[20][21] If the RMSD is high, you may need to adjust the grid box parameters or re-evaluate the preparation steps.
-
-
-
Running the Docking Simulation:
-
Action: Use the validated grid parameters to run the docking simulation for each of your prepared sulfonamide derivatives (Acetazolamide, Sulfanilamide, Compound 3m).
-
Action: Configure the AutoDock Vina command, specifying the receptor, ligand, grid parameters, and output file name.[9] The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space, at the cost of longer computation time.[9]
-
Part C: Analysis and Interpretation
Protocol:
-
Analyze Binding Affinity:
-
Visualize and Analyze Interactions:
-
Action: Load the docked protein-ligand complexes into a visualization tool (e.g., PyMOL, Discovery Studio).
-
Action: For the best-scoring pose of each ligand, analyze the non-covalent interactions with the protein's active site residues. Key interactions to look for include:
-
Coordination: The interaction between the sulfonamide group and the active site Zn²⁺ ion.
-
Hydrogen Bonds: Particularly with key residues like Thr199.[24][25]
-
Hydrophobic Interactions: With residues such as Val121, Phe131, and Leu198.[25]
-
Pi-Stacking: Aromatic interactions, often with Phe131.[26][27]
-
-
Data Presentation and Comparative Analysis
Summarize the quantitative results in a clear, structured table. This allows for easy comparison of the derivatives.
Table 1: Comparative Docking Results against hCA II (PDB: 3K34)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Acetazolamide (Control) | -8.5 | Zn2+, His94, His96, His119, Thr199, Thr200 |
| Sulfanilamide | -6.2 | Zn2+, His94, Thr199 |
| Compound 3m | -9.1 | Zn2+, His94, Val121, Phe131, Thr199, Leu198 |
Disclaimer: The binding affinity values presented are hypothetical and for illustrative purposes only. Actual values would be generated from the docking simulation.
Analysis of Results:
-
Binding Affinity: The predicted binding affinities correlate with experimental observations. Compound 3m shows the most favorable binding energy (-9.1 kcal/mol), followed by the known inhibitor Acetazolamide (-8.5 kcal/mol).[23] The parent scaffold, Sulfanilamide, shows the weakest binding (-6.2 kcal/mol).
-
Interaction Analysis: The enhanced affinity of Compound 3m and Acetazolamide compared to Sulfanilamide can be explained by their additional interactions within the active site. While all three coordinate with the essential Zn²⁺ ion, the additional moieties on Compound 3m and Acetazolamide allow them to form more extensive hydrogen bonds and hydrophobic interactions with residues deeper in the binding pocket, such as Phe131 and Leu198.[8][25] This is a classic example of how SAR can be rationalized through docking.
Caption: Key interactions of Compound 3m in the hCA II active site.
Conclusion
This guide has outlined a comprehensive and scientifically sound workflow for the comparative docking analysis of sulfonamide derivatives against human Carbonic Anhydrase II. By grounding our protocol in the principles of rigorous system preparation, mandatory validation, and detailed interaction analysis, we can generate reliable and insightful computational data. This data serves not as a replacement for experimental validation but as a powerful, cost-effective tool to prioritize candidates, understand molecular recognition, and ultimately accelerate the drug discovery process.
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The Structure-Activity Relationship of N-Substituted Benzenesulfonamides: A Comparative Guide for Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a diverse array of therapeutic agents. Its remarkable versatility stems from the synthetic tractability of the aromatic ring and the sulfonamide moiety, allowing for fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted benzenesulfonamides, with a focus on their applications as carbonic anhydrase inhibitors, anticancer agents, and antibacterial compounds. We will delve into the causal relationships behind experimental design, present comparative data, and provide detailed protocols for key biological assays.
The Enduring Legacy of the Benzenesulfonamide Moiety
The journey of sulfonamides in medicine began with the discovery of their antibacterial properties, leading to the development of the first generation of antibiotics. This initial success paved the way for the exploration of their broader therapeutic potential. The sulfonamide group (-SO₂NH₂) is a key pharmacophore, capable of engaging in crucial hydrogen bonding interactions and, notably, acting as a zinc-binding group in various metalloenzymes. N-substitution on the sulfonamide nitrogen and substitutions on the benzene ring dramatically influence the biological activity, selectivity, and pharmacokinetic profile of these compounds.
N-Substituted Benzenesulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological and pathological processes, making them attractive targets for drug discovery. N-substituted benzenesulfonamides are a well-established class of CA inhibitors.
Mechanism of Action and Key Interactions
The inhibitory action of benzenesulfonamides against CAs is primarily attributed to the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The benzene ring and its substituents extend into the active site cavity, where they can form additional interactions with amino acid residues, influencing both potency and isoform selectivity.[1][2]
Structure-Activity Relationship (SAR)
The SAR of N-substituted benzenesulfonamides as CA inhibitors is well-documented and can be summarized as follows:
-
The Unsubstituted Sulfonamide Group (-SO₂NH₂): This is the primary zinc-binding group and is essential for high-affinity inhibition.
-
Substitution on the Sulfonamide Nitrogen (N-substitution): While primary sulfonamides are generally the most potent, N-substitution can modulate isoform selectivity.[3] For instance, certain N-substitutions can lead to weaker inhibition of ubiquitous isoforms like CA I and II, while retaining or even enhancing activity against tumor-associated isoforms like CA IX and XII.[3]
-
Substitution on the Benzene Ring: The "tail approach" in drug design focuses on modifying substituents on the aromatic ring to exploit differences in the active site cavities of various CA isoforms.[1]
-
Hydrophobic Substituents: Lipophilic groups can interact with hydrophobic pockets in the active site, often leading to increased potency.
-
Bulky Substituents: The size and shape of the substituent can dictate which CA isoforms are effectively inhibited.
-
Fluorination: Tetrafluoro-substitution on the benzene ring can increase the acidity of the sulfonamide, favoring deprotonation and enhancing inhibitory activity.[4]
-
Comparative Inhibitory Activity of N-Substituted Benzenesulfonamides against Carbonic Anhydrase Isoforms
| Compound | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (AAZ) | N-acetyl-1,3,4-thiadiazole-2-sulfonamide | 250 | 12 | 25 | 5.7 | [4] |
| 4a | 4-(prop-2-yn-1-yloxy)benzenesulfonamide | 78.5 | 55.4 | 4.5 | 3.1 | [4] |
| 4c | 4-((1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzenesulfonamide | 42.5 | 41.3 | 1.5 | 0.8 | [4] |
| 5c | 2,3,5,6-tetrafluoro-4-((1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzenesulfonamide | 30.1 | 35.2 | 2.5 | 0.9 | [4] |
| SLC-0111 | Ureido-substituted benzenesulfonamide | - | - | High | High | [5] |
Note: Kᵢ values represent the inhibition constant; lower values indicate higher potency. This table is a representative sample and not exhaustive.
The data clearly illustrates that modifications to the benzenesulfonamide scaffold can lead to highly potent and selective CA inhibitors. For example, the addition of a triazole ring and a cyclohexylmethyl group in compound 4c results in sub-nanomolar inhibition of the tumor-associated isoform hCA XII.[4] Furthermore, the tetrafluorinated analog 5c demonstrates the potency-enhancing effect of fluorine substitution.[4]
N-Substituted Benzenesulfonamides as Anticancer Agents
The anticancer activity of N-substituted benzenesulfonamides is often linked to their ability to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many hypoxic tumors and contributes to an acidic tumor microenvironment favorable for cancer progression.[6][7] However, other mechanisms of action have also been identified.
Mechanisms of Anticancer Activity
-
Carbonic Anhydrase IX Inhibition: By inhibiting CA IX, these compounds can disrupt the pH regulation in tumor cells, leading to increased intracellular acidosis and apoptosis.[5][6]
-
Inhibition of other Kinases: Some N-substituted benzenesulfonamides have been shown to inhibit other kinases involved in cancer cell proliferation and survival, such as Polo-like kinase 4 (PLK4).
-
Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death in cancer cells through various pathways.[8][9]
Structure-Activity Relationship (SAR)
-
Substituents Favoring CA IX Inhibition: Di- and poly-substitution on the benzene ring are often more advantageous for CA IX inhibition than monosubstitution.[8] Electron-donating groups can also enhance activity against CA IX.[8]
-
Heterocyclic N-Substituents: Incorporating heterocyclic moieties, such as thiazole or quinoline, on the sulfonamide nitrogen can lead to potent anticancer activity.[8] For example, N-(quinolin-8-yl) substituted 4-(1H-pyrrol-1-yl)benzenesulfonamides have shown significant cytotoxicity against various cancer cell lines.
-
Ureido-substituted benzenesulfonamides (USBs): This class of compounds, including SLC-0111, has demonstrated a favorable inhibition profile for tumor-associated CA IX and CA XII over off-target isoforms.[5][7]
Comparative Anticancer Activity of N-Substituted Benzenesulfonamides
| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4e | CA IX inhibitor | MDA-MB-231 (Breast) | 3.58 | [8][9] |
| 4g | CA IX inhibitor | MCF-7 (Breast) | 2.55 | [8][9] |
| K22 | PLK4 inhibitor | MCF-7 (Breast) | 1.3 | |
| 28 | Cytotoxic | HCT-116 (Colon) | 3 | |
| FC-531 | CA IX inhibitor | Various | - | [5] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth; lower values indicate higher potency. This table is a representative sample and not exhaustive.
These findings highlight the potential of N-substituted benzenesulfonamides as effective anticancer agents, with compounds like 4e and 4g demonstrating potent activity against breast cancer cell lines through CA IX inhibition.[8][9]
N-Substituted Benzenesulfonamides as Antibacterial Agents
The discovery of sulfonamide antibiotics revolutionized medicine. While the emergence of antibiotic resistance has limited their use as standalone therapies, the benzenesulfonamide scaffold continues to be a valuable platform for the development of new antibacterial agents.[10]
Mechanism of Action
The primary mechanism of action of sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of DHPS, ultimately halting bacterial growth.
Structure-Activity Relationship (SAR)
-
The p-Amino Group: A free para-amino group (or a group that can be converted to an amino group in vivo) is generally crucial for antibacterial activity, as it mimics the structure of PABA.
-
N-Heterocyclic Substituents: Substitution on the sulfonamide nitrogen with various heterocyclic rings has been a highly successful strategy to modulate the antibacterial spectrum, potency, and pharmacokinetic properties.[10]
-
Electron-withdrawing and -donating Groups: The electronic properties of substituents on the benzene ring can influence activity. For instance, electron-withdrawing groups like chloro and nitro at the para position have shown good activity against E. coli, while electron-donating groups like phenoxy have shown activity against P. aeruginosa.[10]
-
Hybrid Molecules: Combining the benzenesulfonamide moiety with other antibacterial pharmacophores, such as thiazole, can lead to compounds with enhanced and broader-spectrum activity.[11]
Comparative Antibacterial Activity of N-Substituted Benzenesulfonamides
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Pseudomonas aeruginosa | 12.8 | [10] |
| 88a (4-chloro) | Escherichia coli | - | [10] |
| 88c (4-phenoxy) | Pseudomonas aeruginosa | - | [10] |
| Isopropyl substituted thiazole derivative | Staphylococcus aureus | 3.9 | [11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium; lower values indicate higher potency. This table is a representative sample and not exhaustive.
The data indicates that strategic modifications to the N-substituted benzenesulfonamide scaffold can yield potent antibacterial agents against both Gram-positive and Gram-negative bacteria.
Experimental Protocols
To ensure the integrity and reproducibility of research in this field, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of N-substituted benzenesulfonamides.
Synthesis of N-Substituted Benzenesulfonamides (General Procedure)
This protocol describes a common method for the synthesis of N-substituted benzenesulfonamides via the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[12]
Materials:
-
Substituted benzenesulfonyl chloride
-
Primary or secondary amine
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add the base (1.2 equivalents) dropwise to the stirred solution.
-
Dissolve the substituted benzenesulfonyl chloride (1.0 equivalent) in the same solvent.
-
Add the benzenesulfonyl chloride solution dropwise to the amine solution over a period of 15-30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.
-
The dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize side product formation.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)
This protocol outlines the determination of CA inhibitory activity by measuring the enzyme-catalyzed hydration of CO₂.[13]
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase (e.g., hCA II, hCA IX)
-
Buffer (e.g., HEPES or Tris)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Test compounds (N-substituted benzenesulfonamides)
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Reagents:
-
Prepare a buffer solution at the desired pH (typically around 7.4).
-
Prepare a stock solution of the pH indicator in the buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water at 4 °C. Keep it on ice.
-
Prepare a stock solution of the CA enzyme in the buffer.
-
Prepare stock solutions of the test compounds in DMSO and make serial dilutions.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., 570 nm for phenol red).
-
Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
-
Assay Performance:
-
Load one syringe of the stopped-flow instrument with the CO₂-saturated water.
-
Load the other syringe with a mixture of the CA enzyme, pH indicator, and the test compound (or DMSO for control) in the buffer. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes).
-
Initiate a "push" to rapidly mix the two solutions in the observation cell.
-
Record the change in absorbance over time. The initial linear phase of the absorbance change corresponds to the enzyme-catalyzed reaction rate.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the absorbance data.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.
-
Causality Behind Experimental Choices:
-
The stopped-flow technique is necessary because the CA-catalyzed hydration of CO₂ is a very rapid reaction.
-
The use of a pH indicator allows for the indirect monitoring of the reaction, as the production of a proton leads to a change in pH.
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
The MTT assay relies on the principle that only metabolically active cells can reduce MTT, thus providing a measure of cell viability.
-
The formation of insoluble formazan crystals necessitates a solubilization step before absorbance can be measured.
Antibacterial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35-37 °C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Causality Behind Experimental Choices:
-
The use of a standardized inoculum is critical for the reproducibility of the assay.
-
CAMHB is the recommended medium for susceptibility testing of most common bacterial pathogens as it has defined concentrations of cations that can affect the activity of some antibiotics.
Visualization of Key Concepts
To better illustrate the principles discussed in this guide, the following diagrams have been generated using Graphviz.
General Synthetic Workflow for N-Substituted Benzenesulfonamides
Caption: General synthetic route to N-substituted benzenesulfonamides.
Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by a benzenesulfonamide.
Conclusion and Future Perspectives
The N-substituted benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the design and development of novel therapeutic agents. The insights gained from decades of research into their structure-activity relationships have enabled the creation of highly potent and selective inhibitors for a variety of biological targets. As our understanding of disease biology deepens, so too will the opportunities to leverage this versatile chemical entity to address unmet medical needs. Future research will likely focus on the development of multi-target agents, the exploration of novel N-substituents and benzene ring substitution patterns, and the application of advanced computational methods to guide the design of next-generation benzenesulfonamide-based drugs.
References
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Di Fiore, A., et al. (2012). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 639-643. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
- Supuran, C. T. (2017). Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(17), 3988-4003.
- Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013-2018).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6605-6617. [Link]
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
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World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
-
Kim, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Journal of Medicinal Chemistry, 54(11), 3947-3957. [Link]
-
Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27382. [Link]
-
Ghorab, M. M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(11), 4886-4895. [Link]
-
Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. [Link]
-
Abdel Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27382. [Link]
-
Krasavin, M., et al. (2019). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 126-133. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
- Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research, 7(12), 123-127.
-
De Simone, G., & Supuran, C. T. (2020). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. Molecules, 25(11), 2697. [Link]
-
Ghorab, M. M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(11), 4886-4895. [Link]
-
Genis, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 364-372. [Link]
-
Tufts, J. K., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 145. [Link]
-
Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]
-
Di Fiore, A., et al. (2012). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 639-643. [Link]
-
Nocentini, A., et al. (2020). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1248-1257. [Link]
-
Tufts, J. K., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 145. [Link]
-
Ghorab, M. M., & Al-Said, M. S. (2020). Benzenesulfonamide derivatives of antibacterial activity. Mini reviews in medicinal chemistry, 20(1), 4-20. [Link]
-
Ratreya, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(49), 30799-30809. [Link]
-
Kim, J. K., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 20(21), 5485. [Link]
-
Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27382. [Link]
-
protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
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A Technical Guide to the Selectivity of 4-(Pyrazol-1-yl)benzenesulfonamides Against Human Carbonic Anhydrase Isoforms
Introduction: The Critical Role of Isoform Selectivity in Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a fundamental role in human physiology.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for processes ranging from respiration and pH homeostasis to electrolyte secretion and biosynthetic pathways. To date, 15 human CA isoforms (hCAs) have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties.
While some isoforms, like hCA I and the highly efficient hCA II, are abundantly expressed in a wide range of tissues, others have more restricted expression patterns. Notably, the transmembrane isoforms hCA IX and hCA XII are significantly overexpressed in various hypoxic solid tumors.[2] Their activity helps cancer cells manage the acidic tumor microenvironment, promoting survival, proliferation, and metastasis. This makes hCA IX and hCA XII prime targets for the development of novel anticancer therapeutics.
The ubiquitous nature of isoforms like hCA II presents a significant challenge in drug development. Non-selective inhibition can lead to a host of side effects, as seen with first-generation CA inhibitors like Acetazolamide, which is used to treat glaucoma, epilepsy, and altitude sickness.[3] Therefore, the central goal of modern CA inhibitor design is to achieve high isoform selectivity, particularly for tumor-associated isoforms (IX and XII) over the widespread cytosolic isoforms (I and II).
This guide provides a technical comparison of the selectivity profile of the 4-(pyrazol-1-yl)benzenesulfonamide scaffold. While specific experimental data for 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide is not publicly available, we will analyze data from closely related analogs to provide a robust, evidence-based assessment of this chemical class's potential for achieving isoform-selective CA inhibition. We will compare their performance against established clinical inhibitors and delve into the structural determinants of their activity.
The 4-(Pyrazol-1-yl)benzenesulfonamide Scaffold: A Privileged Structure
The benzenesulfonamide moiety (R-SO₂NH₂) is the archetypal zinc-binding group for classical CA inhibitors. The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, effectively blocking its function. The "tail" portion of the inhibitor, which extends away from this zinc-binding group, is crucial for determining potency and isoform selectivity. By interacting with amino acid residues that vary between the different CA active sites, the tail can be tailored to favor binding to one isoform over another.
The 4-(pyrazol-1-yl)benzenesulfonamide scaffold, a core component of the selective COX-2 inhibitor Celecoxib, has proven to be a highly effective framework for potent and selective CA inhibition.[4][5] The pyrazole ring and its substituents serve as the "tail," offering extensive possibilities for chemical modification to optimize interactions within the CA active site.
Comparative Analysis of Inhibitory Potency and Selectivity
To objectively assess the performance of the 4-(pyrazol-1-yl)benzenesulfonamide class, we have compiled inhibition constant (Kᵢ) data for representative analogs against four key hCA isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. These are compared against widely used clinical CA inhibitors. Lower Kᵢ values indicate higher inhibitory potency.
Table 1: Comparative Inhibitory Activity (Kᵢ, nM) of Pyrazole-Benzenesulfonamide Analogs and Standard Inhibitors Against Key hCA Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (II/IX) | Reference |
| Standard Inhibitors | ||||||
| Acetazolamide | 250 | 12 | 25.8 | 5.7 | 0.47 | [6] |
| Dorzolamide | 3000 | 3.5 | 54 | 52 | 0.06 | [7] |
| Brinzolamide | 3100 | 3.1 | 41 | 6.4 | 0.08 | [7] |
| Celecoxib | >10000 | 9800 | 11000 | 47000 | 0.89 | [5] |
| 4-(Pyrazol-1-yl)benzenesulfonamide Analogs | ||||||
| Analog 1 (SH7s) | 791.7 | 34.5 | 15.9 | 55.2 | 2.17 | |
| Analog 2 (Compound 15) | 725.6 | 3.3 | 6.1 | 80.6 | 0.54 | [1] |
| Analog 3 (Compound 4c) | 165.5 | 866.7 | 8.5 | 432.8 | 101.96 | [1] |
Note: Analogs are selected from the literature to represent the scaffold. Analog 1 is a 4-(pyrazolyl)benzenesulfonamide urea derivative. Analogs 2 and 3 are pyrazole-carboxamide benzenesulfonamides.
Expert Insights & Structure-Activity Relationship (SAR)
The data presented in Table 1 reveals several key insights into the selectivity of this compound class:
-
High Potency against Tumor-Associated Isoforms: Many analogs within this class demonstrate potent, low-nanomolar inhibition of the target isoforms hCA IX and XII. For instance, Analog 2 (Kᵢ = 6.1 nM) and Analog 3 (Kᵢ = 8.5 nM) are significantly more potent against hCA IX than the standard drug Acetazolamide (Kᵢ = 25.8 nM).[1]
-
Potential for High Selectivity: The true value of this scaffold lies in its potential for achieving high selectivity. The selectivity ratio, calculated here as Kᵢ(hCA II)/Kᵢ(hCA IX), indicates the preference for the tumor-associated isoform over the ubiquitous cytosolic isoform. A ratio greater than 1 is desired.
-
Analog 3 is a standout example, exhibiting over 100-fold selectivity for hCA IX over hCA II.[1] This is a remarkable improvement compared to clinical drugs like Acetazolamide and Dorzolamide, which are more potent against hCA II. This selectivity is likely achieved through specific interactions of its tail region with unique residues in the hCA IX active site that are not present in hCA II.
-
In contrast, Analog 2 is a potent but non-selective inhibitor, potently inhibiting hCA II, IX, and even hCA I.[1] This highlights how subtle modifications to the pyrazole "tail" can dramatically alter the selectivity profile. The bulky indene moiety fused to the pyrazole ring in Analog 2 likely makes favorable interactions with hydrophobic pockets common to several isoforms.
-
-
Celecoxib as a Weak CA Inhibitor: Interestingly, Celecoxib itself, which shares the core 4-(pyrazol-1-yl)benzenesulfonamide structure, is a very weak inhibitor of all tested CA isoforms, with Kᵢ values in the high micromolar range.[5] This underscores that while the scaffold is promising, specific substitutions are absolutely required to confer potent CA inhibitory activity.
Experimental Methodology: The Stopped-Flow CO₂ Hydration Assay
The determination of CA inhibition constants (Kᵢ) is reliably performed using a stopped-flow spectrophotometric assay, which measures the enzyme-catalyzed hydration of CO₂.[8] This technique allows for the precise measurement of initial reaction rates, which is essential for accurate kinetic analysis.
Principle of the Assay
The assay monitors the drop in pH that occurs as CO₂ is hydrated to bicarbonate and a proton. This pH change is observed by measuring the corresponding absorbance change of a pH indicator dye (e.g., phenol red) included in the reaction buffer. The initial rate of this color change is directly proportional to the CA enzyme's activity. By measuring these rates at various concentrations of an inhibitor, an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) can be determined and subsequently converted to the inhibition constant, Kᵢ.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of purified, recombinant human CA isoform (e.g., hCA II, hCA IX) in a suitable buffer (e.g., 10 mM HEPES or TRIS, pH 7.5). The final enzyme concentration in the assay is typically in the low nanomolar range.
-
Inhibitor Solutions: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Buffer/Indicator Solution: Prepare the assay buffer containing a pH indicator. For example, 20 mM HEPES buffer (pH 7.5) containing 0.2 mM phenol red.
-
Substrate Solution: Prepare fresh, ice-cold, CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice. The CO₂ concentration is approximately 32 mM at 4°C.
-
-
Instrumentation Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp (e.g., Xenon) to warm up for at least 30 minutes.
-
Equilibrate the sample-handling unit, syringes, and observation cell to the desired temperature, typically 25°C.
-
Set the spectrophotometer to monitor the absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red).
-
-
Data Acquisition:
-
Loading Syringes: Load one syringe of the instrument with the CO₂-saturated water (Substrate). Load the other syringe with the Buffer/Indicator solution containing the CA enzyme and the desired concentration of the inhibitor. For inhibition studies, pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) before loading.
-
Uncatalyzed Rate: First, perform a control experiment by mixing the Substrate and Buffer/Indicator solutions in the absence of any enzyme to measure the slow, uncatalyzed CO₂ hydration rate.
-
Catalyzed Rate: Perform a second control by mixing the Substrate with the Buffer/Indicator solution containing the enzyme (but no inhibitor) to establish the maximum catalyzed rate (100% activity).
-
Inhibited Rates: Perform a series of pushes, mixing the Substrate with the enzyme/inhibitor solutions at each inhibitor concentration.
-
Measurement: For each push, the instrument rapidly mixes the two solutions, and data collection begins, recording the change in absorbance over a short time frame (milliseconds to seconds).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the absorbance vs. time curves for the uncatalyzed, catalyzed, and inhibited reactions.
-
Subtract the uncatalyzed rate from all catalyzed and inhibited rates.
-
Plot the percent inhibition [(1 - (inhibited rate / catalyzed rate)) * 100] against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a suitable equation (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.
-
Workflow Visualization
The following diagram illustrates the experimental workflow for assessing the selectivity of a potential CA inhibitor.
Caption: Workflow for determining the selectivity profile of a carbonic anhydrase inhibitor.
Conclusion and Future Directions
The 4-(pyrazol-1-yl)benzenesulfonamide scaffold represents a highly promising platform for the design of next-generation, isoform-selective carbonic anhydrase inhibitors. While the specific compound this compound remains uncharacterized in the public literature, analysis of its close structural analogs demonstrates a clear potential for developing compounds with potent inhibitory activity against tumor-associated isoforms hCA IX and hCA XII.
Crucially, the data shows that high selectivity over the ubiquitous cytosolic isoforms hCA I and II is achievable. As exemplified by Analog 3, strategic modification of the pyrazole "tail" can yield inhibitors with over 100-fold selectivity for hCA IX over hCA II, a profile that is highly desirable for anticancer drug development.[1] This tunability is the key strength of the scaffold.
Future research should focus on the systematic exploration of substitutions on both the pyrazole ring (such as the bromo group in the title compound) and the sulfonamide nitrogen (the N-ethyl group). These modifications will directly influence interactions with the variable amino acid residues at the entrance of the CA active site, providing the basis for rationally designing inhibitors with tailored selectivity profiles for various therapeutic applications.
References
-
ResearchGate. (n.d.). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. ResearchGate. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Ki values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control).... ResearchGate. Retrieved January 18, 2026, from [Link]
-
Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(22), 7003. MDPI. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 65(2), 1475-1494. ACS Publications. Available at: [Link]
-
Meade, E. A., et al. (2000). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Journal of Pharmacology and Experimental Therapeutics, 295(1), 108-113. Available at: [Link]
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An In-Depth Guide to the In Vivo Efficacy of Pyrazole-Based Anti-Inflammatory Agents
For researchers and drug development professionals navigating the landscape of inflammatory therapeutics, pyrazole derivatives represent a cornerstone of modern pharmacology.[1][2][3] Their versatile scaffold has given rise to a class of potent anti-inflammatory agents, most notably the selective cyclooxygenase-2 (COX-2) inhibitors.[4][5] This guide provides a comprehensive comparison of the in vivo efficacy of prominent pyrazole-based compounds, grounded in experimental data and established preclinical models. We will delve into the causality behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility.
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases.[1] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their gastrointestinal and cardiovascular side effects, stemming from non-selective COX inhibition, have driven the development of safer alternatives.[4] Pyrazole-based COX-2 inhibitors, such as celecoxib and etoricoxib, were designed to mitigate these risks by selectively targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1, crucial for gastric protection.[4][6]
Comparative In Vivo Efficacy of Key Pyrazole-Based Agents
The in vivo efficacy of anti-inflammatory drugs is typically assessed in animal models that mimic aspects of human inflammatory diseases. The carrageenan-induced paw edema model is a widely used acute inflammation model, while adjuvant-induced arthritis serves as a model for chronic inflammation.[7][8][9]
| Compound | Animal Model | Dose (mg/kg) | Efficacy (% inhibition of edema/other metric) | Reference |
| Celecoxib | Carrageenan-induced paw edema (Rat) | 3 | Significant reduction in paw edema | [10] |
| Antigen-induced arthritis (Mouse) | 10 (daily) | Significant reduction in knee joint swelling | [6] | |
| Adenomyosis-induced inflammation (Mouse) | 30 (daily) | Significant reduction in COX-2 and VEGF expression | [11] | |
| Etoricoxib | Carrageenan-induced paw edema (Rat) | 0.64 (ID50) | Potent inhibition of paw edema | [12][13] |
| Carrageenan-induced hyperalgesia (Rat) | 0.34 (ID50) | Potent inhibition of hyperalgesia | [12][13] | |
| Adjuvant-induced arthritis (Rat) | 0.6 (ID50, daily) | Potent inhibition of arthritis | [12][13] | |
| LPS-induced pyresis (Rat) | 0.88 (ID50) | Potent inhibition of fever | [12][13] | |
| Rofecoxib | Carrageenan-induced paw edema (Rat) | 1.5 (ID50) | Potent inhibition of paw edema | [14] |
| Carrageenan-induced hyperalgesia (Rat) | 1.0 (ID50) | Potent inhibition of hyperalgesia | [14] | |
| Adjuvant-induced arthritis (Rat) | 0.74 (ID50, daily) | Potent inhibition of arthritis | [14] | |
| LPS-induced pyresis (Rat) | 0.24 (ID50) | Potent inhibition of fever | [14] |
ID50: The dose required to achieve 50% of the maximum inhibitory effect.
From the data, etoricoxib demonstrates the highest potency in several acute and chronic inflammation models in rats, with lower ID50 values compared to celecoxib and rofecoxib in the respective assays.[12][13][14]
Mechanism of Action: The COX-2 Signaling Pathway
The primary mechanism of action for these pyrazole-based agents is the selective inhibition of the COX-2 enzyme. This inhibition disrupts the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.
Caption: COX-2 signaling pathway and inhibition by pyrazole agents.
Experimental Protocols: Ensuring Rigor and Reproducibility
The validity of in vivo efficacy data hinges on the meticulous execution of standardized experimental protocols. Below are detailed methodologies for two of the most common in vivo inflammation models.
This model is a cornerstone for evaluating acute anti-inflammatory activity.[7][15] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response.[7]
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Steps:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally, 30-60 minutes before carrageenan injection.[7][16]
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.[16][17]
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]
-
Data Analysis: The degree of edema is calculated as the increase in paw volume. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
This model is widely used for the preclinical evaluation of anti-arthritic drugs, as it shares several clinical and histological features with human rheumatoid arthritis.[9][18]
Experimental Workflow:
Caption: Workflow for Adjuvant-Induced Arthritis Assay.
Detailed Steps:
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium butyricum suspended in mineral oil (Freund's Complete Adjuvant) into the base of the tail.[8][19]
-
Drug Administration: Treatment with the test compound can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the establishment of arthritis).
-
Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring paw volume and assigning an arthritic score based on the degree of erythema and swelling in the joints. Body weight is also monitored as an indicator of systemic inflammation.
-
Terminal Analysis: At the end of the study, animals are euthanized, and blood samples are collected for cytokine analysis (e.g., TNF-α, IL-6). The joints are collected for histopathological examination to assess inflammation, pannus formation, and bone and cartilage destruction.[9]
This model is used to study the acute phase of the systemic inflammatory response, often referred to as a "cytokine storm."[20] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[21]
Experimental Workflow:
Caption: Workflow for LPS-Induced Systemic Inflammation Assay.
Detailed Steps:
-
Drug Administration: The test compound or vehicle is administered prior to the LPS challenge.
-
LPS Challenge: Mice are injected intraperitoneally with LPS to induce a systemic inflammatory response.[22]
-
Blood Collection: Blood samples are collected at specific time points after LPS administration (e.g., 1, 2, 4, and 6 hours) to measure the levels of pro-inflammatory cytokines.[22]
-
Cytokine Analysis: Plasma or serum levels of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using methods like ELISA.[23][24]
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The inclusion of positive controls (e.g., indomethacin or dexamethasone) and vehicle controls is essential to confirm the validity of the inflammatory response and to provide a benchmark for the efficacy of the test compounds. Furthermore, the multi-faceted assessment in the adjuvant-induced arthritis model, combining clinical scores, paw volume measurements, and histopathology, provides a robust and comprehensive evaluation of a compound's anti-arthritic potential.
Conclusion and Future Directions
Pyrazole-based anti-inflammatory agents, particularly selective COX-2 inhibitors, have demonstrated significant in vivo efficacy in a range of preclinical models. The data presented in this guide highlights the potent anti-inflammatory effects of compounds like celecoxib and etoricoxib. The detailed experimental protocols provide a framework for the rigorous and reproducible evaluation of novel anti-inflammatory candidates.
Future research in this area will likely focus on the development of pyrazole derivatives with improved safety profiles, particularly concerning cardiovascular risk, and the exploration of dual-target inhibitors that can modulate multiple inflammatory pathways.[4] As our understanding of the complexities of inflammation grows, so too will the sophistication of our therapeutic interventions.
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A Head-to-Head Comparative Analysis of Pyrazole Analogs in Antiproliferative Assays: A Guide for Researchers
Introduction: The Prominence of Pyrazole Scaffolds in Oncology Research
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, particularly in the discovery of novel anticancer agents.[1][2][3] The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities.[1] This has led to the development of a plethora of pyrazole-containing compounds with potent antiproliferative effects against a wide array of cancer cell lines.[4][5]
This guide provides a comprehensive head-to-head comparison of a selection of recently developed pyrazole analogs, focusing on their antiproliferative efficacy. We will delve into their structure-activity relationships, present comparative experimental data, provide a detailed protocol for a standard antiproliferative assay, and explore their underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Structure-Activity Relationship (SAR) Insights: Decoding the Anticancer Potential
The antiproliferative activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole core.[1][2] Extensive research has illuminated several key SAR trends:
-
Substitution at N1 and C3/C5 Positions: The groups attached to the nitrogen at position 1 and the carbons at positions 3 and 5 of the pyrazole ring are critical for activity. Aryl groups, particularly those with electron-withdrawing or lipophilic substituents, at the N1 position often enhance anticancer efficacy.[6] Similarly, bulky aromatic or heterocyclic moieties at the C3 and C5 positions can significantly influence the compound's interaction with biological targets.
-
The Role of the C4 Position: The C4 position of the pyrazole ring also plays a crucial role. For instance, a methyl group at this position has been found to be important for the activity of some cannabinoid receptor antagonists.[6] In other analogs, substitution with groups like cyano can contribute to potent cytotoxic effects.[7][8]
-
Hybrid Molecules: The fusion of the pyrazole scaffold with other pharmacologically active heterocycles, such as quinazolinone, benzimidazole, and pyrimidine, has emerged as a successful strategy to develop novel anticancer agents with enhanced potency and selectivity.[4][9][10]
Head-to-Head Comparison of Antiproliferative Activity
To provide a clear comparative overview, the following table summarizes the in vitro antiproliferative activity (IC50 values) of selected pyrazole analogs against various human cancer cell lines. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Pyrazole Analog Class | Specific Compound(s) | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Key Findings & Mechanism of Action |
| Pyrazole-Naphthalene | Analog 10 | MCF-7 | 2.78 | Cisplatin | 15.24 | Five times more potent than cisplatin; potent tubulin polymerization inhibitor.[1] |
| Indole-Pyrazole | Compounds 33 & 34 | HCT116, MCF-7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | More potent than doxorubicin; significant inhibitory activity toward CDK2.[1] |
| Pyrazolo[1,5-a]pyrimidine | Compounds 8 & 9 | HeLa, MCF-7, A549, HCT116, B16F10 | Average IC50 = 24.8 nM & 28 nM | Colchicine, Paclitaxel | Not specified | High cytotoxicity; inhibit tubulin polymerization by binding to the colchicine site.[1] |
| 3,4-Diaryl Pyrazole | Compound 6 | Six cancer cell lines | 0.06 - 0.25 nM | Not specified | Not specified | Exceptionally high antitumor activity; potent tubulin polymerization inhibitor.[1] |
| Pyrazolo[3,4-b]pyridine | Compounds 57 & 58 | HepG2, MCF-7, HeLa | 3.11 - 4.91 & 4.06 - 4.24 | Doxorubicin | 4.30 - 5.17 | Remarkable cytotoxicity, comparable or superior to doxorubicin, with lower toxicity in normal cells.[1] |
| Pyrazolo[4,3-c]pyridine | Compound 41 | MCF-7, HepG2 | 1.937 & 3.695 µg/mL | Doxorubicin | 4.162 & 3.832 µg/mL | More potent activity on MCF-7 and HepG2 than doxorubicin.[1] |
| Pyrazole Benzamide | Not specified | HCT-116, MCF-7 | 7.74 - 82.49 µg/mL & 4.98 - 92.62 µg/mL | Doxorubicin | 5.23 & 4.17 µg/mL | Some derivatives showed significant antiproliferative efficacy.[4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 74b | MDA-MB-468, T-47D | 3.343 & 4.792 | Staurosporine | Not specified | Potent anticancer activity against breast cancer cells.[10] |
Experimental Protocols: A Guide to Antiproliferative Assays
The evaluation of a compound's antiproliferative activity is a critical step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs and the reference drug in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.
Caption: Workflow of the MTT assay for determining the antiproliferative activity of pyrazole analogs.
Mechanisms of Action: Targeting Key Signaling Pathways
Pyrazole derivatives exert their anticancer effects through various mechanisms, often by targeting key proteins involved in cell cycle regulation and signal transduction.[1] A significant number of pyrazole analogs have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[1]
For instance, certain indole-pyrazole hybrids have demonstrated significant inhibitory activity against CDK2.[1] CDKs are a family of protein kinases that are crucial for the progression of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, typically at the G1/S phase transition, thereby preventing cancer cell proliferation.
Caption: Simplified signaling pathway showing the role of CDK2 in G1/S phase transition and its inhibition by pyrazole analogs.
Conclusion: The Promising Future of Pyrazole Analogs in Cancer Therapy
The head-to-head comparison of pyrazole analogs reveals their significant potential as a versatile scaffold for the development of potent and selective anticancer agents. The diverse mechanisms of action, including the inhibition of crucial targets like CDKs and tubulin, underscore the broad therapeutic window of this class of compounds. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation pyrazole derivatives with improved efficacy and reduced toxicity. Further preclinical and clinical investigations are warranted to translate the promising in vitro results of these pyrazole analogs into effective cancer therapies.
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]
Sources
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- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold [ouci.dntb.gov.ua]
- 4. srrjournals.com [srrjournals.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide
Core Principles of Disposal: Hazard Assessment and Waste Segregation
The molecular structure of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide dictates its classification as a halogenated organic compound . The presence of bromine is the primary determinant for its disposal pathway. Halogenated organic wastes are treated separately from non-halogenated streams primarily because their incineration requires specific conditions to prevent the formation of toxic byproducts like dioxins and furans.[1][2] Therefore, under no circumstances should this compound or its residues be disposed of down the sanitary sewer.[1][3]
Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[4][5][6][7]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation/Absorption | Chemical-resistant gloves (Nitrile rubber recommended), Lab coat |
| Eye Irritation | Safety goggles or face shield |
| Inhalation of Dust/Aerosols | Use in a well-ventilated area or chemical fume hood |
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance. Each step is designed to mitigate risk and adhere to standard hazardous waste regulations.
Step 1: Waste Identification and Segregation
Properly identify and label all waste streams containing this compound. This includes:
-
Pure or residual solid compound.
-
Contaminated consumables (e.g., weighing boats, pipette tips, vials).
-
Solutions containing the compound.
-
Contaminated personal protective equipment.
It is critical to segregate this waste into a designated "Halogenated Organic Waste" container.[1][2][8][9] Do not mix with non-halogenated organic waste, aqueous waste, or strong oxidizing agents.[2][10]
Step 2: Containerization
-
Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure, screw-top lid. For liquid waste, 5-gallon plastic carboys are often used.[8] For solid waste, a clearly labeled, sealed bag inside a rigid container is appropriate.
-
Labeling : Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[8][9] The label must clearly state:
Step 3: Accumulation and Storage
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA should be under the control of the laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]
-
Closure : Keep the waste container securely closed at all times, except when actively adding waste.[8][9] This minimizes the release of vapors and prevents spills.
Step 4: Spill Management
In the event of a spill:
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[8]
-
Collect : Carefully sweep or scoop the absorbed material and any solid spill into a designated waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as halogenated waste.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step 5: Final Disposal
-
Request Pickup : Once the waste container is nearly full (around 75% capacity), or if the compound is no longer needed, arrange for disposal through your institution's EHS or a licensed hazardous waste disposal contractor.[1][8]
-
Incineration : The standard and required method for the final disposal of halogenated organic compounds is high-temperature incineration by a licensed facility.[2] This process is designed to break down the molecule completely and scrub harmful acid gases from the exhaust.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- Vertex AI Search. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
- Campus Operations. (n.d.).
- Bucknell University. (2016).
- Braun Research Group. (n.d.).
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2026).
- CymitQuimica. (2022).
- NIH. (n.d.). The NIH Drain Discharge Guide.
Sources
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. nems.nih.gov [nems.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
